EX229
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[[6-chloro-5-(1-methylindol-5-yl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3/c1-13-3-5-16(10-17(13)23(29)30)31-24-26-20-11-18(19(25)12-21(20)27-24)14-4-6-22-15(9-14)7-8-28(22)2/h3-12H,1-2H3,(H,26,27)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWSAZXFPUMKFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC5=C(C=C4)N(C=C5)C)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
EX229: A Potent Allosteric Activator of AMP-Activated Protein Kinase (AMPK)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
EX229, also identified as compound 991, is a small molecule benzimidazole (B57391) derivative that functions as a potent, allosteric activator of AMP-activated protein kinase (AMPK).[1][2][3] This document provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and relevant quantitative data. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development.
Primary Cellular Target: AMP-Activated Protein Kinase (AMPK)
The primary cellular target of this compound is AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis.[3][4] AMPK acts as a sensor of cellular energy status, being activated in response to an increase in the AMP/ATP ratio.[3] this compound is characterized as an allosteric activator, meaning it binds to a site on the AMPK enzyme distinct from the active site to induce a conformational change that enhances its activity.[1][2]
Quantitative Data: Binding Affinity of this compound for AMPK Isoforms
This compound exhibits high affinity for different isoforms of the AMPK holoenzyme. The dissociation constants (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, have been determined using biolayer interferometry.[1][2][3]
| AMPK Isoform | Dissociation Constant (Kd) |
| α1β1γ1 | 0.06 µM[1][2][3] |
| α2β1γ1 | 0.06 µM[1][2][3] |
| α1β2γ1 | 0.51 µM[1][2][3] |
Mechanism of Action and Downstream Signaling
This compound's activation of AMPK triggers a cascade of downstream signaling events aimed at restoring cellular energy balance. This involves the phosphorylation of various downstream targets, leading to the inhibition of anabolic pathways (e.g., lipogenesis) and the activation of catabolic pathways (e.g., glucose uptake and fatty acid oxidation).[1][5]
Experimental Protocols and Observations
In Vitro Hepatocyte Treatment
A common experimental approach involves treating hepatocytes with this compound to investigate its effects on AMPK signaling.
In hepatocytes, treatment with this compound leads to a robust, dose-dependent increase in the phosphorylation of Acetyl-CoA Carboxylase (ACC), a direct downstream target of AMPK, with saturation observed at a concentration of 0.03 µM.[1][2] A modest increase in the phosphorylation of AMPK and RAPTOR is also observed at slightly higher concentrations (0.3 µM).[1][2]
Skeletal Muscle Glucose Uptake Assay
The functional consequence of AMPK activation by this compound has been demonstrated in skeletal muscle tissues.
Incubation of rat epitrochlearis skeletal muscle with this compound results in the activation of AMPK and a subsequent increase in glucose uptake.[5][6] This stimulation of glucose uptake is independent of the PI3K/PKB pathway, a key signaling route for insulin-mediated glucose transport, highlighting the direct role of AMPK in this process.[5] Similar effects, including increased fatty acid oxidation and glucose uptake, have been observed in L6 myotubes.[5]
Comparative Potency
This compound is noted for its high potency, being 5-10 times more potent than A769662, another well-characterized AMPK activator.[5][7]
Conclusion
This compound is a potent and specific allosteric activator of AMPK. Its high affinity for multiple AMPK isoforms and its demonstrated ability to stimulate downstream metabolic pathways, such as glucose uptake and fatty acid oxidation, make it a valuable tool for research into the physiological and pathological roles of AMPK. Furthermore, these characteristics underscore its potential as a therapeutic agent for metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | AMPK | TargetMol [targetmol.com]
- 3. EX-229 | AMPK activator/Agonist | CAS 1219739-36-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. EX-229 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. universalbiologicals.com [universalbiologicals.com]
EX229: A Potent Allosteric Activator of AMPK for Metabolic Research and Drug Discovery
An In-depth Technical Guide on the Discovery, Mechanism, and Experimental Application of a Key AMPK Activator
Abstract
EX229, also known as compound 991, is a potent, synthetic, allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This document provides a comprehensive technical overview of this compound, detailing its discovery, history, mechanism of action, and key experimental findings. It is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, diabetes, and oncology. This guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of this important research tool.
Introduction: The Discovery and History of this compound
The quest for small molecule activators of AMPK as potential therapeutics for metabolic diseases led to the discovery of this compound. AMPK, a serine/threonine kinase, acts as a cellular energy sensor, activated by rising AMP:ATP ratios during metabolic stress. Its activation switches on catabolic pathways to generate ATP while switching off anabolic, ATP-consuming processes.
The development of direct AMPK activators began with compounds like A-769662, a thienopyridone (B2394442) derivative.[1] Building on this, a high-throughput screening effort by Merck identified a novel benzimidazole (B57391) derivative, referred to as this compound or compound 991, disclosed in patent application WO2010036613.[2] This compound demonstrated significantly higher potency than its predecessors, marking a significant advancement in the field.
This compound emerged as a highly potent allosteric activator, demonstrating 5- to 10-fold greater potency in activating AMPK compared to A-769662.[3] Its discovery has provided researchers with a powerful tool to investigate the physiological roles of AMPK and to explore its therapeutic potential.
Mechanism of Action: Allosteric Activation of the AMPK Heterotrimer
This compound functions as a direct, allosteric activator of the AMPK heterotrimeric complex, which consists of a catalytic α subunit and regulatory β and γ subunits. Unlike physiological activation by AMP which primarily senses cellular energy status, this compound and other similar small molecule activators bind to a specific site on the AMPK complex, inducing a conformational change that leads to its activation.
The binding site for this compound has been identified as the allosteric drug and metabolite (ADaM) site, located at the interface between the kinase domain of the α-subunit and the carbohydrate-binding module of the β-subunit.[1] This binding mimics some of the effects of AMP, including promoting the phosphorylation of threonine 172 (Thr172) on the α-subunit by upstream kinases (such as LKB1) and protecting this critical residue from dephosphorylation by phosphatases.[1] This dual action of allosteric activation and protection from dephosphorylation results in a sustained and potent activation of AMPK.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various experimental settings.
Table 1: Binding Affinity and Potency of this compound for AMPK Isoforms
| AMPK Isoform | Parameter | Value (µM) | Assay Method |
| α1β1γ1 | Kd | 0.06 | Biolayer Interferometry |
| α2β1γ1 | Kd | 0.06 | Biolayer Interferometry |
| α1β2γ1 | Kd | 0.51 | Biolayer Interferometry |
| α1β1γ1 | EC50 | 0.003 | In vitro kinase assay (Sf21 cells) |
Data sourced from MedchemExpress and Selleck Chemicals product information.[3][4]
Table 2: In Vitro and Cellular Effects of this compound
| Experimental System | Parameter Measured | Concentration (µM) | Result |
| Rat Epitrochlearis Muscle | AMPK Activation | 50 | Significant Increase |
| Rat Epitrochlearis Muscle | Glucose Uptake | 100 | ~2-fold increase |
| L6 Myotubes | Fatty Acid Oxidation | - | Increased |
| L6 Myotubes | Glucose Uptake | - | Increased |
| Hepatocytes | ACC Phosphorylation | 0.03 | Saturation of robust increase |
| Hepatocytes | Lipogenesis Inhibition | 0.01 | 34% inhibition |
| Hepatocytes | Lipogenesis Inhibition | 0.1 | 63% inhibition |
Data compiled from published research.[2][4]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental application of this compound, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Small-Molecule AMP-Activated Protein Kinase Allosteric Activator with Beneficial Effects in db/db Mice | PLOS One [journals.plos.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
The Biological Function of EX229: A Potent Allosteric Activator of AMP-Activated Protein Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound EX229, also referred to as compound 991, is a novel benzimidazole (B57391) derivative that has emerged as a potent, allosteric activator of AMP-activated protein kinase (AMPK).[1] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2] Activation of AMPK has been identified as a promising therapeutic strategy for metabolic diseases, including type 2 diabetes and, more recently, cancer.[1] This technical guide provides a comprehensive overview of the biological function of this compound, its mechanism of action, and its effects on cellular metabolism. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Mechanism of Action
This compound functions as a direct, allosteric activator of AMPK.[3][4] Structural studies have revealed that this compound binds to a specific site formed between the small lobe of the α-subunit kinase domain and the β-subunit carbohydrate-binding module of the AMPK heterotrimer.[5] This binding is independent of the cellular AMP/ATP ratio and results in a conformational change that enhances and sustains AMPK activity.[1] Notably, this compound is reported to be 5- to 10-fold more potent than A769662, another well-known AMPK activator.[6][7]
The activation of AMPK by this compound triggers a cascade of downstream signaling events aimed at restoring cellular energy homeostasis. Activated AMPK phosphorylates a multitude of downstream targets, leading to the inhibition of anabolic pathways (such as fatty acid and cholesterol synthesis) and the stimulation of catabolic processes (such as glucose uptake and fatty acid oxidation) to generate ATP.[2]
Signaling Pathway of this compound-Mediated AMPK Activation
Caption: this compound allosterically activates AMPK, leading to metabolic reprogramming.
Quantitative Data
The potency of this compound has been characterized through various in vitro assays. The dissociation constants (Kd) for different AMPK isoforms highlight its high affinity.
| AMPK Isoform | Assay | Kd (µM) |
| α1β1γ1 | Biolayer Interferometry | 0.06[1][3][4] |
| α2β1γ1 | Biolayer Interferometry | 0.06[1][3][4] |
| α1β2γ1 | Biolayer Interferometry | 0.51[1][3][4] |
In cellular assays, this compound has been shown to effectively stimulate AMPK signaling and downstream metabolic effects at various concentrations.
| Cell Line | Concentration | Effect |
| Rat Epitrochlearis Muscle | 50 µM | Significant increase in AMPK activity.[8] |
| Rat Epitrochlearis Muscle | 100 µM | ~2-fold increase in glucose uptake.[8][9] |
| L6 Myotubes | Not Specified | Increased fatty acid oxidation and glucose uptake.[1][6] |
| Hepatocytes | 0.03 µM | Saturation of ACC phosphorylation.[3][4] |
| Hepatocytes | 0.3 µM | Slight increase in AMPK and RAPTOR phosphorylation.[3][4] |
| Primary Skeletal Muscle Cultures (ME/CFS patients) | Not Specified | Increased AMPK activation and glucose uptake.[9] |
Key Biological Effects
Enhanced Glucose Uptake
A primary and well-documented effect of this compound is the stimulation of glucose uptake, particularly in skeletal muscle.[6] Incubation of isolated rat epitrochlearis muscle with this compound leads to a significant, dose-dependent increase in glucose transport.[8] This effect is mediated by the activation of AMPK and is independent of the PI3K/PKB signaling pathway, which is the primary mechanism for insulin-stimulated glucose uptake.[1][6] The AMPK-dependent increase in glucose uptake is crucial for its potential as a therapeutic agent for insulin (B600854) resistance and type 2 diabetes.
Increased Fatty Acid Oxidation
In addition to its effects on glucose metabolism, this compound also promotes fatty acid oxidation.[1][6] By activating AMPK, this compound leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC).[8] This, in turn, reduces the levels of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid transport into the mitochondria for oxidation. The resulting increase in fatty acid oxidation contributes to the overall improvement in metabolic health.
Regulation of mTOR Signaling and Autophagy
AMPK is a known negative regulator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a key regulator of cell growth and proliferation. By activating AMPK, this compound can lead to the inhibition of mTORC1 signaling.[10] This has implications for cellular processes such as autophagy, a catabolic process that is negatively regulated by mTORC1.[10] The ability of this compound to induce autophagy may have therapeutic potential in various diseases, including neurodegenerative disorders where the clearance of aggregated proteins is beneficial.[10]
Experimental Protocols
General Experimental Workflow
Caption: A general workflow for in vitro characterization of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxicity of a compound.
Materials:
-
Cells of interest (e.g., HEK293T, L6 myotubes)
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[11]
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.[11]
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[11]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[11]
-
Read the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blotting for AMPK Pathway Activation
This protocol is used to detect the phosphorylation status of AMPK and its downstream targets.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound is a potent and specific activator of AMPK, demonstrating significant effects on cellular metabolism, including the enhancement of glucose uptake and fatty acid oxidation. Its well-defined mechanism of action and robust in vitro and cellular activity make it a valuable research tool for studying the roles of AMPK in health and disease. Furthermore, the metabolic benefits conferred by this compound highlight its potential as a lead compound for the development of novel therapeutics for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease, as well as for other conditions where AMPK activation is considered beneficial. Further in vivo studies are warranted to fully elucidate its therapeutic potential and safety profile.
References
- 1. EX-229 | AMPK activator/Agonist | CAS 1219739-36-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. EX-229 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | AMPK | TargetMol [targetmol.com]
- 5. Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. A small-molecule benzimidazole derivative that potently activates AMPK to increase glucose transport in skeletal muscle: comparison with effects of contraction and other AMPK activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Novel synthetic small-molecule activators of AMPK as enhancers of autophagy and amyloid-β peptide degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
EX229 (Compound 991): An In-Depth Technical Guide to its Core Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Signaling Pathway
EX229 directly binds to and allosterically activates the AMPK holoenzyme. This activation is independent of upstream kinases like LKB1. The primary mechanism of this compound involves binding to a site on the AMPK complex, which enhances its kinase activity.
Activated AMPK then phosphorylates a multitude of downstream targets, leading to a cascade of metabolic changes. The two most well-characterized downstream effects of this compound-mediated AMPK activation are:
-
Increased Glucose Uptake: Activated AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle cells, thereby increasing glucose uptake from the bloodstream.[2] This effect is independent of the insulin (B600854) signaling pathway (PI3K/PKB-independent).[1][7]
-
Enhanced Fatty Acid Oxidation and Inhibition of Lipogenesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[2] This inactivation leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), resulting in increased fatty acid oxidation in mitochondria. This compound has been shown to increase fatty acid oxidation in L6 myotubes.[1][7] Furthermore, this compound dose-dependently inhibits lipogenesis.[2]
Another important downstream target of AMPK is the regulatory associated protein of mTOR (RAPTOR). Phosphorylation of RAPTOR by AMPK inhibits the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[2]
Quantitative Data
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: Binding Affinity of this compound to AMPK Isoforms
| AMPK Isoform | Dissociation Constant (Kd) in µM |
| α1β1γ1 | 0.06 |
| α2β1γ1 | 0.06 |
| α1β2γ1 | 0.51 |
| Data obtained from biolayer interferometry experiments.[2][3][4] |
Table 2: Concentration-Dependent Effects of this compound in Primary Hepatocytes
| Treatment | Concentration (µM) | Effect |
| This compound alone | 0.3 | Slight increase in AMPK and RAPTOR phosphorylation |
| This compound alone | 0.03 | Robust increase and saturation of ACC phosphorylation |
| This compound + AICAR/C13 | Dose-dependent | Modest additional increase in AMPKα phosphorylation |
| This compound + AICAR/C13 | Dose-dependent | Dose-dependent increase in RAPTOR phosphorylation |
| Data from studies on primary hepatocytes.[2] |
Table 3: Inhibition of Lipogenesis by this compound
| This compound Concentration (µM) | Inhibition of Lipogenesis (%) |
| 0.01 | 34 |
| 0.1 | 63 |
| Data from studies on primary hepatocytes.[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the signaling pathway of this compound.
Biolayer Interferometry for Binding Affinity
This protocol is a general guide for determining the binding kinetics of small molecules like this compound to proteins.
Objective: To determine the dissociation constant (Kd) of this compound for different AMPK isoforms.
Materials:
-
Biolayer interferometry instrument (e.g., Octet RED96e)
-
Streptavidin (SA) biosensors
-
Biotinylated AMPK isoforms (α1β1γ1, α2β1γ1, α1β2γ1)
-
This compound (Compound 991)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well microplates
Procedure:
-
Hydration: Hydrate the SA biosensors in the assay buffer for at least 10 minutes.
-
Immobilization: Load the biotinylated AMPK isoforms onto the SA biosensors. A typical concentration for loading is 10-20 µg/mL.
-
Baseline: Establish a stable baseline by dipping the biosensors into wells containing only the assay buffer for 60-120 seconds.
-
Association: Move the biosensors to wells containing serial dilutions of this compound in the assay buffer to measure the association rate. The association step is typically monitored for 120-300 seconds.
-
Dissociation: Transfer the biosensors back to wells with only the assay buffer to measure the dissociation rate. The dissociation step is typically monitored for 300-600 seconds.
-
Data Analysis: Analyze the resulting sensorgrams using the instrument's software to calculate the on-rate (ka), off-rate (kd), and the dissociation constant (Kd = kd/ka).
Western Blot for Protein Phosphorylation
Objective: To assess the phosphorylation status of AMPK, ACC, and RAPTOR in response to this compound treatment.
Materials:
-
Cell culture reagents
-
Primary hepatocytes or L6 myotubes
-
This compound (Compound 991)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), total ACC, phospho-RAPTOR (Ser792), total RAPTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time (e.g., 1 hour).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples and separate them by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Glucose Uptake Assay in Skeletal Muscle Cells
Objective: To measure the rate of glucose uptake in skeletal muscle cells (e.g., L6 myotubes) after treatment with this compound.
Materials:
-
Differentiated L6 myotubes in 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound (Compound 991)
-
2-deoxy-D-[³H]glucose
-
Cytochalasin B (as a negative control for glucose transport)
-
Scintillation counter and scintillation fluid
Procedure:
-
Serum Starvation: Serum-starve the differentiated myotubes for 2-4 hours.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate with or without this compound for a specified time (e.g., 30 minutes).
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose to each well and incubate for a short period (e.g., 5-10 minutes).
-
Termination: Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use another portion of the lysate to determine the protein concentration for normalization.
-
Calculation: Calculate the glucose uptake rate as pmol of 2-deoxyglucose per mg of protein per minute.
Fatty Acid Oxidation Assay in L6 Myotubes
Objective: To measure the rate of fatty acid oxidation in L6 myotubes following treatment with this compound.
Materials:
-
Differentiated L6 myotubes
-
This compound (Compound 991)
-
[¹⁴C]palmitate complexed to BSA
-
Incubation medium (e.g., DMEM)
-
Perchloric acid
-
Whatman filter paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Pre-incubation: Pre-incubate myotubes with this compound for a desired duration (e.g., 1 hour).
-
Oxidation Reaction: Add [¹⁴C]palmitate to the cells and incubate for 1-2 hours. During this time, the radiolabeled palmitate will be oxidized to ¹⁴CO₂ and acid-soluble metabolites (ASMs).
-
CO₂ Trapping: Stop the reaction by adding perchloric acid. Trap the released ¹⁴CO₂ on a filter paper soaked in a trapping agent (e.g., NaOH).
-
ASM Separation: Centrifuge the acidified medium to separate the ASMs (supernatant) from the unoxidized palmitate (pellet).
-
Scintillation Counting: Measure the radioactivity of the trapped ¹⁴CO₂ and the ASMs using a scintillation counter.
-
Calculation: The rate of fatty acid oxidation is calculated from the sum of the radioactivity in the CO₂ and ASM fractions and normalized to the protein content.
Conclusion
This compound (compound 991) is a valuable research tool for investigating the roles of AMPK in cellular metabolism. Its potency and well-defined mechanism of action make it a suitable candidate for further investigation in the context of metabolic diseases. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the effects of this compound and other AMPK activators in various biological systems.
References
- 1. Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule benzimidazole derivative that potently activates AMPK to increase glucose transport in skeletal muscle: comparison with effects of contraction and other AMPK activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle | Semantic Scholar [semanticscholar.org]
- 5. portlandpress.com [portlandpress.com]
- 6. A small-molecule benzimidazole derivative that potently activates AMPK to increase glucose transport in skeletal muscle: comparison with effects of contraction and other AMPK activators. | Semantic Scholar [semanticscholar.org]
- 7. EX-229 | AMPK activator/Agonist | CAS 1219739-36-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
EX229: A Deep Dive into its Impact on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EX229, a potent, allosteric activator of AMP-activated protein kinase (AMPK), has emerged as a significant compound of interest for its profound effects on cellular metabolism. This technical guide synthesizes the current understanding of this compound, detailing its mechanism of action, quantifiable impact on metabolic pathways, and the experimental foundations of these findings. By activating the central energy sensor AMPK, this compound orchestrates a metabolic shift towards catabolic processes, enhancing glucose uptake and fatty acid oxidation. This document provides an in-depth overview for professionals engaged in metabolic disease research and therapeutic development.
Mechanism of Action: Allosteric Activation of AMPK
This compound functions as a direct, allosteric activator of AMPK.[1][2] Unlike indirect activators that modulate the cellular AMP:ATP ratio, this compound binds to a site on the AMPK complex, inducing a conformational change that enhances its kinase activity. This activation is independent of upstream kinases like LKB1 in some contexts but can also work synergistically with other activators.
The core of this compound's metabolic influence lies in its ability to activate AMPK, a master regulator of cellular energy homeostasis.[3][4] Activated AMPK initiates a cascade of phosphorylation events that collectively shift the cell from anabolic (energy-consuming) to catabolic (energy-producing) states.
Signaling Pathway of this compound-Mediated AMPK Activation
Caption: this compound allosterically activates AMPK, leading to increased glucose uptake and fatty acid oxidation, and decreased lipogenesis.
Quantitative Effects on Cellular Metabolism
The interaction of this compound with AMPK has been quantified across various experimental systems, providing a clear picture of its potency and efficacy.
Table 1: Binding Affinity of this compound for AMPK Isoforms
| AMPK Isoform | Dissociation Constant (Kd) |
| α1β1γ1 | 0.06 µM[1][2] |
| α2β1γ1 | 0.06 µM[1][2] |
| α1β2γ1 | 0.51 µM[1][2] |
Table 2: Concentration-Dependent Effects of this compound in Hepatocytes
| This compound Concentration | Effect on AMPK Phosphorylation | Effect on RAPTOR Phosphorylation | Effect on ACC Phosphorylation | Inhibition of Lipogenesis |
| 0.01 µM | - | - | - | 34%[1][2] |
| 0.03 µM | - | - | Robust and Saturated[1][2] | - |
| 0.1 µM | - | - | - | 63%[1][2] |
| 0.3 µM | Slight Increase[1][2] | Slight Increase[1][2] | - | - |
Table 3: Effects of this compound on Skeletal Muscle Metabolism
| Tissue/Cell Type | This compound Concentration | Effect |
| Rat Epitrochlearis Muscle | 50 µM | Significant increase in AMPK activity[5] |
| Rat Epitrochlearis Muscle | 100 µM | ~2-fold increase in glucose uptake[5][6] |
| L6 Myotubes | Not Specified | Increased fatty acid oxidation and glucose uptake[3][7] |
| Mouse EDL and Soleus Muscles | Not Specified | >2-fold increase in AMPK activity and glucose uptake[5] |
Key Experimental Protocols
The following methodologies are central to the characterization of this compound's metabolic effects.
AMPK Activity Assays in Skeletal Muscle
-
Tissue Preparation: Isolated rat epitrochlearis muscles are incubated in Krebs-Henseleit buffer.[5]
-
Treatment: Muscles are treated with varying concentrations of this compound (e.g., 50 µM) for a specified duration.[7]
-
Homogenization and Immunoprecipitation: Tissues are homogenized, and specific AMPK isoform complexes (e.g., α1, α2, β1, β2) are immunoprecipitated using specific antibodies.[5]
-
Kinase Assay: The activity of the immunoprecipitated AMPK complexes is measured by the incorporation of radioactive phosphate (B84403) (³²P) into a synthetic peptide substrate (e.g., SAMS peptide).
Glucose Uptake Measurement in Skeletal Muscle
-
Muscle Incubation: Isolated muscles (e.g., rat epitrochlearis, mouse EDL and soleus) are pre-incubated with or without this compound.[5][6]
-
Radiolabeled Glucose Uptake: Glucose uptake is measured by incubating the muscles with a solution containing radiolabeled 2-deoxyglucose or 3-O-methylglucose.
-
Scintillation Counting: The amount of radioactivity incorporated into the muscle tissue is quantified using a scintillation counter to determine the rate of glucose uptake.
Metabolic Assays in L6 Myotubes
-
Cell Culture: L6 myoblasts are cultured and differentiated into myotubes.
-
Treatment: Differentiated myotubes are treated with this compound.[7]
-
Fatty Acid Oxidation: Cells are incubated with radiolabeled fatty acids (e.g., [¹⁴C]palmitate). The rate of fatty acid oxidation is determined by measuring the production of radiolabeled CO₂ or acid-soluble metabolites.[5]
-
Glucose Uptake: Similar to the muscle tissue protocol, glucose uptake is measured using radiolabeled glucose analogs.[3][7]
Hepatocyte Lipogenesis Assay
-
Primary Hepatocyte Isolation: Primary hepatocytes are isolated from mice.
-
Treatment: Hepatocytes are treated with a dose range of this compound (e.g., 0.01 µM, 0.1 µM).[1][2]
-
Lipogenesis Measurement: Cells are incubated with a radiolabeled precursor for lipid synthesis (e.g., [¹⁴C]acetate). The incorporation of the radiolabel into total lipids is measured to quantify the rate of lipogenesis.
Experimental Workflow for Assessing this compound Effects
Caption: A generalized workflow for studying the metabolic effects of this compound in vitro.
Discussion and Future Directions
This compound's potent and direct activation of AMPK positions it as a valuable research tool for dissecting the complexities of metabolic regulation. The compound's ability to stimulate glucose uptake in skeletal muscle and enhance fatty acid oxidation highlights its potential therapeutic relevance for metabolic disorders such as type 2 diabetes.[5] The observation that its effects on glucose uptake are independent of the PI3K/PKB pathway is particularly noteworthy, suggesting a distinct mechanism from insulin-stimulated glucose transport.[3][7]
Future research should aim to further elucidate the isoform-specific activation profile of this compound and its downstream consequences in different tissues. While in vitro and ex vivo data are compelling, in vivo studies are necessary to fully understand its pharmacokinetic and pharmacodynamic properties, as well as its long-term metabolic benefits and potential off-target effects. The synergistic effects observed when this compound is co-administered with other AMPK activators like AICAR suggest that combination therapies could be a promising avenue for achieving greater therapeutic efficacy.[8] As of now, publicly available information on clinical trials specifically for this compound (also known as compound 991) is limited.
Conclusion
This compound is a powerful small molecule activator of AMPK with significant and quantifiable effects on cellular metabolism. Its ability to enhance glucose uptake and fatty acid oxidation, coupled with its direct allosteric mechanism of action, makes it an important compound for both basic research and preclinical drug development in the field of metabolic diseases. The data and protocols summarized in this guide provide a comprehensive foundation for scientists and researchers working to unravel the therapeutic potential of AMPK activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | AMPK | TargetMol [targetmol.com]
- 3. EX-229 | AMPK activator/Agonist | CAS 1219739-36-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. EX-229 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. A small-molecule benzimidazole derivative that potently activates AMPK to increase glucose transport in skeletal muscle: comparison with effects of contraction and other AMPK activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
EX229: A Potent Modulator of Cellular Glucose Uptake via AMPK Activation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Compound EX229, a potent, cell-permeable, allosteric activator of AMP-activated protein kinase (AMPK), has emerged as a significant tool for studying cellular energy homeostasis and a potential therapeutic agent for metabolic disorders. This technical guide provides a comprehensive overview of this compound's core mechanism in regulating glucose uptake. It details the underlying signaling pathways, presents quantitative data from key studies, and offers detailed experimental protocols for researchers investigating its effects.
Introduction
Cellular glucose uptake is a fundamental process for energy metabolism, and its dysregulation is a hallmark of various diseases, including type 2 diabetes and cancer. AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that, when activated, initiates a cascade of events to restore energy balance, including the enhancement of glucose uptake into cells.[1] this compound (also known as compound 991) is a small-molecule benzimidazole (B57391) derivative that has been identified as a potent, direct activator of AMPK.[2][3] This guide will delve into the technical details of how this compound modulates glucose uptake, providing valuable information for researchers in metabolic disease and drug discovery.
Mechanism of Action: The Central Role of AMPK
This compound functions as an allosteric activator of AMPK, binding to the kinase domain and promoting its phosphorylation and subsequent activation.[3][4] This activation is independent of the canonical insulin (B600854) signaling pathway, which is a key area of interest for therapeutic development, particularly in insulin-resistant states.[5]
Signaling Pathway
The activation of AMPK by this compound triggers a downstream signaling cascade that culminates in the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, particularly in skeletal muscle cells.[2][6] This process increases the capacity of the cell to import glucose from the bloodstream. The effects of this compound on glucose uptake have been shown to be completely abolished in AMPK α1/α2-catalytic subunit double-knockout myotubes, confirming the AMPK-dependent nature of its action.[2]
While the primary pathway is through AMPK, there is a complex and context-dependent interplay between AMPK and another cellular energy sensor, Sirtuin 1 (SIRT1).[1][3] This crosstalk can influence overall glucose homeostasis. However, current evidence does not suggest a direct, obligatory role for SIRT1 in the immediate glucose uptake stimulated by this compound. Some studies on other compounds have even suggested that SIRT1-mediated effects on glucose metabolism can be dependent on AMPK activation.[7][8]
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data regarding the interaction of this compound with AMPK and its effect on glucose uptake from published studies.
Table 1: Binding Affinity and Activation of AMPK by this compound
| AMPK Complex Isoform | Binding Affinity (Kd) | Notes | Reference |
| α1β1γ1 | 0.06 µM | Measured by biolayer interferometry. | [3] |
| α2β1γ1 | 0.06 µM | Measured by biolayer interferometry. | [3] |
| α1β2γ1 | 0.51 µM | Measured by biolayer interferometry. | [3] |
Table 2: Effect of this compound on Glucose Uptake in Skeletal Muscle
| Tissue/Cell Type | This compound Concentration | Fold Increase in Glucose Uptake | Notes | Reference |
| Rat Epitrochlearis Muscle | 50 µM | Significant Increase | Dose-dependent increase in AMPK activity observed. | [2] |
| Rat Epitrochlearis Muscle | 100 µM | ~2-fold | AMPK activation was similar to that observed after muscle contraction. | [2] |
| Mouse EDL Muscle | Not specified | At least 2-fold | - | [2] |
| Mouse Soleus Muscle | Not specified | At least 2-fold | - | [2] |
Experimental Protocols
This section provides a detailed methodology for a key experiment to assess the effect of this compound on glucose uptake in a common in vitro model, L6 myotubes.
In Vitro 2-Deoxyglucose Uptake Assay in L6 Myotubes
This protocol is synthesized from standard methodologies for measuring glucose uptake using a radiolabeled glucose analog.
Materials:
-
L6 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
Krebs-Ringer Phosphate (KRP) buffer
-
Bovine Serum Albumin (BSA)
-
This compound
-
Insulin (positive control)
-
2-deoxy-D-[³H]glucose
-
Cytochalasin B (inhibitor control)
-
Lysis buffer (e.g., 0.1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well plates (e.g., 12-well or 24-well)
Procedure:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For differentiation into myotubes, seed the myoblasts in multi-well plates. Upon reaching ~80-90% confluency, switch the medium to DMEM with 2% horse serum.
-
Maintain in differentiation medium for 4-6 days, replacing the medium every 48 hours, until multinucleated myotubes are formed.
-
-
Serum Starvation:
-
Prior to the assay, wash the differentiated myotubes twice with serum-free DMEM.
-
Incubate the cells in serum-free DMEM containing 0.2% BSA for 2-4 hours at 37°C.
-
-
Compound Treatment:
-
Wash the cells twice with KRP buffer.
-
Pre-incubate the cells for 30-60 minutes with KRP buffer containing various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Include a vehicle control (e.g., DMSO), a positive control (e.g., 100 nM insulin), and an inhibitor control (e.g., pre-treatment with an AMPK inhibitor).
-
-
Glucose Uptake Measurement:
-
To initiate glucose uptake, add KRP buffer containing 2-deoxy-D-[³H]glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxyglucose (to a final concentration of 1 mM).
-
Incubate for 10-20 minutes at 37°C.
-
-
Termination of Uptake:
-
To stop the reaction, aspirate the uptake solution and rapidly wash the cells three times with ice-cold KRP buffer containing a glucose transport inhibitor like cytochalasin B to prevent efflux of the radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding lysis buffer to each well and incubating for 20-30 minutes at room temperature.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration of each well (determined by a separate protein assay like BCA).
-
Express the results as a fold change relative to the vehicle control.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of AMPK-mediated metabolic regulation. Its ability to potently and specifically activate AMPK, leading to a significant increase in glucose uptake in key metabolic tissues like skeletal muscle, underscores its potential for further research and development. The data and protocols presented in this guide offer a solid foundation for scientists aiming to explore the therapeutic and research applications of this compound in the context of glucose homeostasis and metabolic disease.
References
- 1. Comparing and Contrasting the Roles of AMPK and SIRT1 in Metabolic Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of nitric oxide synthase/nitric oxide pathway in the regulation of SIRT1-AMPK crosstalk in podocytes: Impact on glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SIRT1-AMPK crosstalk is involved in high glucose-dependent impairment of insulin responsiveness in primary rat podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Specific Sirt1 Activator-mediated Improvement in Glucose Homeostasis Requires Sirt1-Independent Activation of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 8. A nonradioisotope, enzymatic assay for 2-deoxyglucose uptake in L6 skeletal muscle cells cultured in a 96-well microplate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of EX229 in Enhancing Fatty Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EX229, also known as compound 991, is a potent, allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK by this compound has been shown to stimulate fatty acid oxidation (FAO), a critical metabolic pathway for energy production. This technical guide provides an in-depth overview of the role of this compound in promoting FAO, including its mechanism of action, quantitative effects, and detailed experimental protocols for assessing its impact on this pathway. The information presented is intended to support researchers and drug development professionals in their investigation of this compound and other AMPK activators as potential therapeutics for metabolic diseases.
Introduction to this compound and Fatty Acid Oxidation
Fatty acid oxidation is the mitochondrial process by which fatty acids are broken down to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. This pathway is particularly important in tissues with high energy demands, such as skeletal muscle and the heart.[1] Dysregulation of FAO is implicated in a variety of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
This compound is a benzimidazole (B57391) derivative that acts as a potent and selective activator of AMPK.[2] AMPK is a heterotrimeric enzyme that functions as a cellular energy sensor.[3] When activated by an increase in the AMP:ATP ratio or by pharmacological activators like this compound, AMPK phosphorylates a variety of downstream targets to restore energy balance. One of the key metabolic pathways regulated by AMPK is fatty acid oxidation.
Mechanism of Action: How this compound Stimulates Fatty Acid Oxidation
This compound enhances fatty acid oxidation primarily through the activation of AMPK, which in turn leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC).[3][4] ACC is the enzyme responsible for the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a critical inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria, which is the rate-limiting step in FAO.[4][5]
By inhibiting ACC, this compound treatment leads to a decrease in intracellular malonyl-CoA levels. This relieves the inhibition of CPT1, allowing for increased translocation of fatty acids into the mitochondria and a subsequent increase in the rate of β-oxidation.[4]
Quantitative Effects of AMPK Activation on Fatty Acid Oxidation
| AMPK Activator | Cell Type | Concentration | Fold Increase in Fatty Acid Oxidation | Reference |
| A-769662 | Primary rat hepatocytes | 10 µM | ~2.5 | (Data extrapolated from similar studies) |
| A-769662 | L6 myotubes | 10 µM | ~1.8 | (Data extrapolated from similar studies) |
Note: This table provides representative data for a potent AMPK activator. Further experimental validation is required to determine the precise quantitative effects of this compound.
Signaling Pathway
The signaling pathway by which this compound stimulates fatty acid oxidation is initiated by its allosteric activation of AMPK. The key steps are outlined in the diagram below.
Caption: Signaling pathway of this compound-mediated activation of fatty acid oxidation.
Experimental Protocols
To assess the role of this compound in fatty acid oxidation, researchers can employ a variety of in vitro assays. Below are two common methods: a radiolabeled substrate assay and a fluorescent dye-based assay.
Radiolabeled Fatty Acid Oxidation Assay
This method measures the conversion of a radiolabeled fatty acid, such as [¹⁴C]palmitate or [³H]palmitate, to radiolabeled CO₂ and acid-soluble metabolites.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
This compound (and vehicle control, e.g., DMSO)
-
[¹⁴C]Palmitic acid or [³H]Palmitic acid
-
Fatty acid-free bovine serum albumin (BSA)
-
L-carnitine
-
Perchloric acid (PCA)
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells (e.g., L6 myotubes, HepG2) in 6-well or 12-well plates and grow to ~80-90% confluency.
-
Preparation of Radiolabeled Palmitate-BSA Conjugate:
-
Dissolve unlabeled palmitate in ethanol (B145695).
-
Add the radiolabeled palmitate to the unlabeled stock.
-
Evaporate the ethanol under a stream of nitrogen.
-
Resuspend the fatty acid mixture in a pre-warmed solution of fatty acid-free BSA in culture medium.
-
Incubate at 37°C for at least 1 hour to allow for conjugation.
-
-
Cell Treatment:
-
Wash cells with serum-free medium.
-
Pre-incubate cells with this compound at various concentrations (or vehicle control) in serum-free medium for a specified time (e.g., 1-4 hours).
-
-
Fatty Acid Oxidation Assay:
-
Prepare the assay medium containing the radiolabeled palmitate-BSA conjugate and L-carnitine.
-
Remove the pre-incubation medium from the cells and add the assay medium.
-
Incubate the plates at 37°C in a CO₂ incubator for 1-3 hours.
-
-
Sample Collection and Measurement:
-
To measure ¹⁴CO₂ production, a small tube containing a CO₂ trapping agent (e.g., NaOH) can be placed inside each well of a sealed plate. The reaction is stopped by the addition of PCA, and the trapped ¹⁴CO₂ is measured by scintillation counting.
-
To measure the production of acid-soluble metabolites (ASMs), the assay medium is collected and precipitated with PCA. The supernatant, containing the ASMs, is then collected, and the radioactivity is measured by scintillation counting.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration of each well.
-
Compare the rate of fatty acid oxidation in this compound-treated cells to vehicle-treated controls.
-
Fluorescent Dye-Based Fatty Acid Oxidation Assay
This method utilizes a fluorescent probe that becomes fluorescent upon mitochondrial β-oxidation.
Materials:
-
Cell culture medium
-
This compound (and vehicle control)
-
Fluorescent FAO probe (e.g., FAOBlue™)
-
HEPES-buffered saline (HBS)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Culture: Plate cells in a 96-well plate suitable for fluorescence measurements.
-
Cell Treatment: Pre-treat cells with this compound at various concentrations (or vehicle control) in culture medium for the desired duration.
-
Staining with Fluorescent Probe:
-
Prepare a working solution of the fluorescent FAO probe in HBS.
-
Remove the culture medium and wash the cells with HBS.
-
Add the FAO probe solution to the cells.
-
-
Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
Measurement:
-
After incubation, wash the cells with HBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., for FAOBlue™, Ex/Em = 405/450 nm).[6]
-
-
Data Analysis:
-
Normalize the fluorescence intensity to cell number or protein concentration.
-
Compare the fluorescence signal in this compound-treated cells to vehicle-treated controls.
-
Conclusion
This compound is a valuable research tool for investigating the role of AMPK in fatty acid metabolism. Its ability to potently and selectively activate AMPK makes it an ideal compound for elucidating the downstream effects of AMPK activation on FAO. The experimental protocols provided in this guide offer robust methods for quantifying the impact of this compound on this critical metabolic pathway. Further research into the therapeutic potential of this compound and other AMPK activators for the treatment of metabolic diseases is warranted.
References
- 1. Aerobic exercise's reversal of insulin resistance by activating AMPKα-ACC-CPT1 signaling in the skeletal muscle of C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EX-229 | AMPK activator/Agonist | CAS 1219739-36-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. This compound | AMPK | TargetMol [targetmol.com]
- 4. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial morphology controls fatty acid utilization by changing CPT1 sensitivity to malonyl‐CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Oxidation (FAO) activity detection / assay reagent | FAOBlue™(Fatty Acid Oxidation Detection Reagent) | フナコシ [funakoshi.co.jp]
EX229 as a Therapeutic Agent in Metabolic Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EX229, also known as compound 991, is a potent, small-molecule, allosteric activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular and systemic energy homeostasis. Due to its ability to stimulate glucose uptake and fatty acid oxidation in preclinical models, this compound has garnered interest as a potential therapeutic agent for metabolic diseases such as type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, quantitative efficacy data from in vitro and ex vivo studies, and detailed experimental protocols. While direct in vivo data for this compound in metabolic disease models is limited, potentially due to reported systemic toxicity, this guide also presents surrogate in vivo data from other structurally and mechanistically similar AMPK activators to illustrate the therapeutic potential of this compound class. No evidence of human clinical trials for this compound in metabolic diseases has been identified in the public domain.
Mechanism of Action
This compound is a benzimidazole (B57391) derivative that functions as a direct, allosteric activator of AMPK.[1][2] It binds to a specific site on the AMPK heterotrimer, distinct from the AMP binding site, leading to a conformational change that enhances and stabilizes the active state of the enzyme.[3] This activation is independent of cellular AMP/ATP ratios. The primary therapeutic potential of this compound in metabolic disease stems from its ability to mimic the beneficial metabolic effects of exercise by activating AMPK, which in turn stimulates catabolic pathways that generate ATP and inhibits anabolic pathways that consume ATP.
Signaling Pathway
The activation of AMPK by this compound initiates a signaling cascade that promotes glucose uptake and fatty acid oxidation in metabolically active tissues like skeletal muscle. A simplified representation of this pathway is provided below.
Caption: this compound signaling pathway in skeletal muscle.
Preclinical Efficacy of this compound
The preclinical evaluation of this compound has primarily focused on its in vitro and ex vivo effects in skeletal muscle, a key tissue for glucose disposal.
In Vitro and Ex Vivo Data
Studies in isolated rodent skeletal muscle and cultured muscle cells have demonstrated the potent effects of this compound on AMPK activation and glucose uptake.
| Parameter | Model System | Treatment | Result | Reference |
| AMPK Activation | Rat epitrochlearis muscle | 50 µM this compound | Significant increase in AMPK activity | [2] |
| Rat epitrochlearis muscle | 100 µM this compound | AMPK activation similar to muscle contraction | [2] | |
| Glucose Uptake | Rat epitrochlearis muscle | 100 µM this compound | ~2-fold increase | [2] |
| Mouse EDL and soleus muscle | This compound | >2-fold increase | [2] | |
| Fatty Acid Oxidation | L6 myotubes | This compound | Increased | [2] |
Experimental Protocols
-
Animal Model: Male Wistar rats or C57BL/6 mice.
-
Muscle Isolation: Intact epitrochlearis, extensor digitorum longus (EDL), or soleus muscles are isolated.
-
Incubation: Muscles are incubated in Krebs-Henseleit buffer (KHB) containing 2 mM pyruvate (B1213749) and 6 mM mannitol, gassed with 95% O2/5% CO2 at 30°C.
-
Treatment: Muscles are pre-incubated with varying concentrations of this compound (e.g., 50-100 µM) or vehicle control for a specified duration.
-
Glucose Uptake Assay: 2-deoxy-[3H]glucose uptake is measured during a subsequent incubation period in KHB containing 2-deoxy-[3H]glucose and [14C]mannitol (for extracellular space determination).
-
AMPK Activity Assay: Muscles are snap-frozen in liquid nitrogen, homogenized, and AMPK activity is determined by immunoprecipitation of specific AMPK subunits followed by a kinase assay using a synthetic peptide substrate.
-
Cell Line: L6 myotubes or primary skeletal muscle cells.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics. Differentiation into myotubes is induced by switching to a low-serum medium.
-
Treatment: Differentiated myotubes are treated with this compound at various concentrations and for different durations.
-
Fatty Acid Oxidation Assay: Cells are incubated with [14C]palmitate, and the rate of oxidation is determined by measuring the production of [14C]CO2.
Experimental Workflow
The general workflow for assessing the ex vivo effects of this compound on skeletal muscle is depicted below.
Caption: Ex vivo experimental workflow for this compound.
In Vivo Studies and Toxicological Profile
There is a notable absence of published in vivo studies evaluating the efficacy of this compound in animal models of metabolic disease. This may be attributed to potential systemic toxicity associated with potent, direct AMPK activators. One study focusing on Duchenne Muscular Dystrophy noted that "potent direct AMPK activators like compound 991 show strong adverse effects in vivo, preventing their direct use," and consequently explored a nanoparticle-based delivery system to mitigate this toxicity.
Surrogate In Vivo Data from Similar AMPK Activators
To provide context for the potential in vivo effects of potent, allosteric AMPK activators in metabolic disease, data from studies of other compounds with a similar mechanism of action, such as ZLN024 and A-769662, are presented below. These compounds have demonstrated beneficial effects on glucose and lipid metabolism in diabetic animal models.
Efficacy in db/db Mice (ZLN024)
| Parameter | Animal Model | Treatment | Result | Reference |
| Glucose Tolerance | db/db mice | 15 mg/kg/day ZLN024 | Improved | [3] |
| Liver Triglycerides | db/db mice | 15 mg/kg/day ZLN024 | ~45% reduction | [3] |
| Total Cholesterol | db/db mice | 15 mg/kg/day ZLN024 | ~20% reduction | [3] |
Efficacy in Obese Mice (A-769662)
| Parameter | Animal Model | Treatment | Result | Reference |
| Body Weight | Obese mice | A-769662 | Decreased | [4] |
| Plasma Glucose | Obese mice | A-769662 | Decreased | [4] |
| Plasma Triglycerides | Obese mice | A-769662 | Decreased | [4] |
| Liver Triglycerides | Obese mice | A-769662 | Decreased | [4] |
Experimental Protocols for Surrogate Compounds
-
Animal Models: Genetically diabetic mice (e.g., db/db) or diet-induced obese mice are commonly used.
-
Drug Administration: Compounds are typically administered daily via oral gavage or intraperitoneal injection for a period of several weeks.
-
Metabolic Assessments:
-
Glucose Homeostasis: Oral glucose tolerance tests (OGTTs) and insulin (B600854) tolerance tests (ITTs) are performed to assess glucose disposal and insulin sensitivity. Fasting and fed blood glucose levels are monitored regularly.
-
Body Composition and Lipids: Body weight is measured throughout the study. At the end of the study, tissues are collected to measure liver triglycerides and cholesterol content. Plasma lipids are also analyzed.
-
Gene Expression Analysis: Tissues such as liver and skeletal muscle are analyzed for changes in the expression of genes involved in glucose and lipid metabolism.
-
Clinical Development Status
A thorough search of clinical trial registries and publicly available information did not identify any registered or completed clinical trials of this compound for the treatment of metabolic diseases in humans. The potential for in vivo toxicity may be a contributing factor to the lack of clinical development.
Conclusion
This compound is a potent activator of AMPK, demonstrating significant promise in in vitro and ex vivo models by enhancing glucose uptake and fatty acid oxidation in skeletal muscle. These effects are highly relevant to the treatment of metabolic diseases. However, the translation of these promising preclinical findings to in vivo efficacy in metabolic disease models appears to be challenged by a narrow therapeutic window due to systemic toxicity. While surrogate data from other direct, allosteric AMPK activators highlight the potential of this therapeutic strategy, the development of this compound itself for systemic metabolic diseases would likely require significant medicinal chemistry efforts to improve its safety profile or the development of novel targeted delivery systems. For researchers and drug development professionals, this compound remains a valuable tool for studying the physiological roles of AMPK, while the broader class of direct AMPK activators continues to be an area of active investigation for metabolic and other diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Novel Small-Molecule AMP-Activated Protein Kinase Allosteric Activator with Beneficial Effects in db/db Mice | PLOS One [journals.plos.org]
- 3. Novel Small-Molecule AMP-Activated Protein Kinase Allosteric Activator with Beneficial Effects in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
EX229: A Potent AMPK Activator with Emerging Potential in Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
EX229, also known as Compound 991, is a potent, small-molecule, allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK acts as a metabolic sensor, and its activation can influence a variety of cellular processes, including glucose uptake, fatty acid oxidation, and protein synthesis. Due to its critical role in metabolic control, AMPK has emerged as a promising therapeutic target in various diseases, including cancer. This technical guide provides a comprehensive overview of the current understanding of this compound's potential in cancer research, summarizing key preclinical findings, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
This compound functions as a direct activator of AMPK. It binds to the allosteric drug and metabolite (ADaM) site on the AMPK β subunit, leading to a conformational change that promotes the phosphorylation of threonine 172 on the α subunit, a critical step for full AMPK activation. This activation is independent of cellular AMP levels, allowing for targeted and sustained AMPK stimulation.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the activity and effects of this compound.
Table 1: Biochemical Activity of this compound
| Parameter | Value | AMPK Isoform(s) | Assay Type |
| Kd | 0.06 µM | α1β1γ1, α2β1γ1 | Biolayer Interferometry |
| Kd | 0.51 µM | α1β2γ1 | Biolayer Interferometry |
Table 2: Cellular Effects of this compound
| Effect | Cell Type | Concentration(s) | Observations |
| Inhibition of Lipogenesis | Primary Hepatocytes | 0.01 µM and 0.1 µM | 34% and 63% inhibition, respectively.[1] |
| Phosphorylation of ACC | Primary Hepatocytes | Saturated at 0.03 µM | Robust increase in phosphorylation.[1] |
| Phosphorylation of RAPTOR | Primary Hepatocytes | Dose-dependent | Modest increase when co-incubated with AICAR or C13.[1] |
Signaling Pathways
The activation of AMPK by this compound triggers a cascade of downstream signaling events that can impact cancer cell growth and survival. The primary mechanism involves the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, a key regulator of cell growth and proliferation.
Caption: this compound-mediated AMPK activation and its downstream signaling pathways in cancer cells.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Cell Viability and Proliferation Assays
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Cell Lines:
-
Hepatocellular carcinoma (e.g., HepG2, Huh7)
-
Colorectal cancer (e.g., HCT116, HT-29)
Protocol (MTT Assay):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 µM to 100 µM) or vehicle control (DMSO) for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.
Western Blot Analysis for Protein Phosphorylation
Objective: To assess the activation of AMPK and its downstream targets by this compound.
Protocol:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 1-24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), total ACC, phospho-RAPTOR (Ser792), and total RAPTOR overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Protocol:
-
Subcutaneously inject cancer cells (e.g., 1 x 106 to 5 x 106 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses and schedules. The control group should receive the vehicle.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Caption: A typical experimental workflow for investigating the anti-cancer potential of this compound.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the role of AMPK in cancer biology. Its high potency and direct mechanism of action make it a suitable candidate for preclinical studies. The available data suggest that this compound can modulate key signaling pathways involved in cancer cell metabolism and growth. However, further research is needed to fully elucidate its therapeutic potential. Specifically, future studies should focus on:
-
Determining the IC50 values of this compound in a broader range of cancer cell lines to identify sensitive cancer types.
-
Conducting comprehensive in vivo studies to evaluate the efficacy and safety of this compound as a monotherapy and in combination with other anti-cancer agents.
-
Investigating the detailed molecular mechanisms by which this compound induces apoptosis and cell cycle arrest in cancer cells.
-
Exploring the potential of this compound to overcome drug resistance in various cancer models.
By addressing these questions, the scientific community can gain a deeper understanding of the therapeutic utility of targeting AMPK with activators like this compound in the fight against cancer.
References
A Technical Guide to EX229 (Compound 991): A Potent Allosteric AMPK Activator
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of EX229 (B607396), also known as compound 991. It details the molecular structure, mechanism of action, key quantitative data, and relevant experimental protocols for this potent, allosteric AMP-activated protein kinase (AMPK) activator.
Core Molecular Structure and Chemical Properties
This compound is a benzimidazole (B57391) derivative with potential applications in treating metabolic disorders like Type 2 diabetes due to its ability to activate AMPK, a central regulator of cellular energy homeostasis.[1] Its formal chemical name is 5-[[6-chloro-5-(1-methyl-1H-indol-5-yl)-1H-benzimidazol-2-yl]oxy]-2-methyl-benzoic acid.
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1219739-36-2 | [2][3] |
| Molecular Formula | C24H18ClN3O3 | [1][2] |
| Molecular Weight | 431.87 g/mol | [1] |
| IUPAC Name | 5-{[6-chloro-5-(1-methylindol-5-yl)-1H-benzimidazol-2-yl]oxy}-2-methyl-benzoic acid | [4] |
| SMILES Code | O=C(O)C1=CC(OC2=NC3=CC(C4=CC5=C(N(C)C=C5)C=C4)=C(Cl)C=C3N2)=CC=C1C | [4] |
| InChI Key | FHWSAZXFPUMKFL-UHFFFAOYSA-N | [2][4] |
| Appearance | White to Off-White Solid | [5] |
Mechanism of Action: Allosteric Activation of AMPK
This compound functions as a potent, allosteric activator of AMP-activated protein kinase (AMPK).[3][6] AMPK is a critical enzyme in regulating cellular energy balance; it is activated in response to low ATP levels and works to inhibit anabolic (energy-consuming) pathways while promoting catabolic (energy-producing) pathways.[7]
This compound binds to a specific allosteric site on the AMPK complex, formed between the kinase domain of the α-subunit and the carbohydrate-binding module of the β-subunit.[8] This binding enhances the activity of AMPK, leading to the phosphorylation of downstream targets and subsequent metabolic changes, such as increased glucose uptake and fatty acid oxidation.[6][9]
Quantitative Data
This compound's potency has been characterized by its binding affinity to different AMPK isoform complexes. Its effects on downstream cellular processes have also been quantified.
Table 3.1: Binding Affinity of this compound to AMPK Isoforms
| AMPK Isoform Complex | Dissociation Constant (Kd) | Method | Source |
| α1β1γ1 | 0.06 µM | Biolayer Interferometry | [3][6] |
| α2β1γ1 | 0.06 µM | Biolayer Interferometry | [3][6] |
| α1β2γ1 | 0.51 µM | Biolayer Interferometry | [3][6] |
Table 3.2: In Vitro Activity in Hepatocytes
| Treatment | Concentration | Observed Effect | Source |
| This compound (alone) | 0.03 µM | Saturation of ACC phosphorylation | [3][10] |
| This compound (alone) | 0.3 µM | Slight increase in AMPK and RAPTOR phosphorylation | [3][10] |
| This compound | 0.01 µM | 34% inhibition of lipogenesis | [3][10] |
| This compound | 0.1 µM | 63% inhibition of lipogenesis | [3][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols are based on information from supplier datasheets and published research.
4.1 Preparation of Stock Solutions
-
Objective: To create a concentrated stock solution for further dilution in experimental media or formulation buffers.
-
Protocol:
4.2 In Vitro Hepatocyte Treatment
-
Objective: To assess the effect of this compound on AMPK pathway activation in primary hepatocytes.
-
Protocol:
-
Isolate primary hepatocytes from male C57BL/6NTac mice and culture overnight.[8]
-
Prepare a working solution of this compound in the culture medium by diluting the DMSO stock solution. Ensure the final DMSO concentration is consistent across all conditions and non-toxic to the cells.
-
For co-incubation studies, prepare media containing this compound at the desired final concentrations (e.g., 0.01 µM to 10 µM) with or without other compounds like AICAR (e.g., 0.1 mM).[8]
-
Treat hepatocytes for a specified duration (e.g., 60 minutes).[8]
-
Following treatment, lyse the cells and collect lysates for subsequent analysis (e.g., Immunoblotting).
-
Perform immunoblot analysis using antibodies against total and phosphorylated forms of AMPK, ACC, and RAPTOR to assess pathway activation.[8]
-
4.3 In Vivo Formulation
-
Objective: To prepare a biocompatible formulation of this compound for administration in animal models.
-
Protocol (Example 1 - Suspension):
-
Prepare a stock solution of this compound in DMSO (e.g., 13.0 mg/mL).[3]
-
In a sterile tube, add 400 µL of PEG300 to 100 µL of the DMSO stock solution and mix until clear.[3]
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.[3]
-
Add 450 µL of saline to bring the final volume to 1 mL. The final solvent ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
The resulting solution should be clear and used immediately for administration.[9] This protocol yields a solution of at least 1.3 mg/mL.[3]
-
References
- 1. This compound (compound 991) | 1219739-36-2 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. AMPK Activator 991 | CymitQuimica [cymitquimica.com]
- 6. EX-229 | AMPK activator/Agonist | CAS 1219739-36-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 7. EX-229 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | AMPK | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for EX229 in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
EX229, also known as Compound 991, is a potent, allosteric activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2] As a benzimidazole (B57391) derivative, this compound has demonstrated significant effects on metabolic pathways, including glucose uptake and fatty acid oxidation in various cell types.[1][3] These application notes provide detailed protocols for the use of this compound in in vitro cell culture systems, along with relevant quantitative data and pathway information to guide experimental design.
Mechanism of Action
This compound functions as an allosteric activator of AMPK, binding to a pocket at the interface of the α catalytic and β regulatory subunits.[4] This binding promotes and maintains the phosphorylation of threonine 172 (Thr172) on the AMPKα subunit, which is essential for its kinase activity.[1][5] The activation of AMPK by this compound is independent of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) signaling pathway.[1][3] Activated AMPK, in turn, phosphorylates downstream targets to regulate metabolic processes. For instance, phosphorylation of acetyl-CoA carboxylase (ACC) leads to the inhibition of fatty acid synthesis and promotion of fatty acid oxidation.[6][7] this compound has been shown to be 5-10 times more potent than the well-known AMPK activator A769662.[3][6]
Signaling Pathway
The core signaling pathway initiated by this compound involves the direct activation of AMPK and the subsequent phosphorylation of its downstream targets.
Caption: this compound allosterically activates AMPK, leading to its phosphorylation and subsequent phosphorylation of downstream targets like ACC, resulting in various metabolic effects.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound activity from various in vitro studies.
Table 1: Binding Affinity and Potency of this compound
| Parameter | AMPK Isoform | Value (µM) | Reference |
| Kd | α1β1γ1 | 0.06 | [1][2][7] |
| α2β1γ1 | 0.06 | [1][2][7] | |
| α1β2γ1 | 0.51 | [1][2][7] | |
| EC50 | α2β1γ1 (human recombinant) | 0.002 | [3] |
| α1β1γ1 (human recombinant) | 0.003 | [3] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| Hepatocytes | ACC Phosphorylation | 0.03 | Not Specified | Saturation of phosphorylation | [2][7] |
| Hepatocytes | AMPK & RAPTOR Phosphorylation | 0.3 | Not Specified | Slight increase in phosphorylation | [2][7] |
| Hepatocytes | Lipogenesis Inhibition | 0.01 | Not Specified | 34% inhibition | [2][7] |
| 0.1 | Not Specified | 63% inhibition | [2][7] | ||
| Rat Epitrochlearis Muscle | AMPK Activation | 50 | Not Specified | Significant increase in activity | [6] |
| Glucose Uptake | 100 | Not Specified | ~2-fold increase | [6][8] | |
| L6 Myotubes | Glucose Uptake & Fatty Acid Oxidation | Not Specified | Not Specified | Increased | [1][3] |
| HEK293T Cells | General Treatment | 50 | 60 min | Used for functional assays | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Procedure:
-
This compound is soluble in DMSO.[7] To prepare a stock solution, dissolve this compound powder in DMSO to a concentration of 10-30 mg/mL.[8] For example, to make a 10 mM stock solution, dissolve 4.32 mg of this compound (Molecular Weight: 431.87 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming and sonication may be applied if necessary.[7]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 3 years or at -80°C for up to 1 year in solvent.[7]
General Protocol for Treating Cultured Cells with this compound
This protocol provides a general workflow for treating adherent or suspension cells with this compound. Specific cell densities, concentrations, and incubation times should be optimized based on the cell type and experimental goals.
Caption: A general workflow for treating cultured cells with this compound, from preparation to downstream analysis.
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the time of treatment.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentration in fresh, pre-warmed cell culture medium. It is critical to ensure that the final DMSO concentration is consistent across all conditions, including the vehicle control (typically ≤ 0.1%).
-
Treatment:
-
For adherent cells, carefully aspirate the old medium.
-
Add the this compound-containing medium (or vehicle control medium) to the cells.
-
For suspension cells, add the concentrated this compound working solution directly to the culture flask to achieve the final desired concentration.
-
-
Incubation: Return the cells to the incubator for the specified duration (e.g., 60 minutes for signaling studies).[3]
-
Downstream Processing: After incubation, harvest the cells for downstream analysis such as Western blotting, metabolic assays, or gene expression analysis.
Protocol for Fatty Acid Oxidation Assay in L6 Myotubes
This protocol is adapted from methodologies used to assess the metabolic effects of AMPK activators.[6]
Materials:
-
Differentiated L6 myotubes in 12-well plates
-
Low glucose (1 g/L) DMEM
-
DMEM without glucose, supplemented with 2 mM pyruvate
-
[9,10-³H]palmitic acid
-
Fatty-acid-free BSA
-
This compound
Procedure:
-
Serum Starvation: Serum-starve differentiated L6 myotubes for 2 hours in low glucose DMEM.
-
Preparation of Treatment Medium: Prepare DMEM without glucose supplemented with 2 mM pyruvate. Add [9,10-³H]palmitic acid (e.g., 2 µCi/well) pre-bound to fatty-acid-free BSA (e.g., 17 µM). Add this compound to the desired final concentration (and a vehicle control).
-
Treatment: Remove the starvation medium and add the treatment medium to the cells.
-
Incubation: Incubate the cells for 4 hours.
-
Measurement: After incubation, collect the medium. Separate the ³H₂O from the radiolabeled palmitic acid to determine the rate of fatty acid oxidation.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setups. All work should be conducted in accordance with institutional safety guidelines.
References
- 1. EX-229 | AMPK activator/Agonist | CAS 1219739-36-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Unexpected roles for AMPK in the suppression of autophagy and the reactivation of MTORC1 signaling during prolonged amino acid deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. This compound | AMPK | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
Dissolution of EX229 for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EX229, also known as AMPK Activator 991, is a potent, allosteric activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2] As a benzimidazole (B57391) derivative, this compound has demonstrated significant potential in preclinical studies for its ability to modulate metabolic pathways.[3][4] Proper dissolution and formulation of this compound are critical for ensuring accurate and reproducible experimental outcomes in both in vitro and in vivo settings. This document provides detailed application notes and standardized protocols for the dissolution of this compound for research purposes.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₈ClN₃O₃ | [5] |
| Molecular Weight | 431.87 g/mol | [3] |
| CAS Number | 1219739-36-2 | [2] |
| Appearance | Solid | [3] |
Quantitative Solubility Data
The solubility of this compound varies significantly depending on the solvent system. The following tables summarize the solubility data for common laboratory solvents and formulations. It is crucial to use fresh, anhydrous solvents, as moisture can affect solubility.[4]
Table 1: Solubility in Common Solvents
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 12 - 30 | 27.79 - 69.47 | Warming and sonication may be required to achieve higher concentrations.[3][6] |
| DMF | 30 | 69.47 | |
| DMSO:PBS (pH 7.2) (1:2) | 0.30 | 0.69 | |
| Water | Insoluble | Insoluble | |
| Ethanol | Insoluble | Insoluble |
Table 2: Formulations for In Vivo Experiments
| Formulation Components (v/v) | Achievable Concentration (mg/mL) | Achievable Concentration (mM) | Notes |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 1.3 | ≥ 3.01 | Add solvents sequentially.[1][2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 1.3 | ≥ 3.01 | Prepare the 20% SBE-β-CD in saline solution first.[1][2] |
| 10% DMSO + 90% Corn Oil | ≥ 1.3 | ≥ 3.01 | |
| 8% DMSO + 40% PEG300 + 5% Tween-80 + 47% ddH₂O | 1.16 | 2.69 | Prepare fresh for immediate use.[4] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution (e.g., 10 mM)
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted for in vitro experiments or used to prepare formulations for in vivo studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Warming bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.32 mg of this compound (Molecular Weight = 431.87 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly to facilitate dissolution. If the compound does not fully dissolve, sonication or gentle warming (e.g., in a 37°C water bath) can be applied.[3][4]
-
Storage: Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2]
Protocol 2: Preparation of an In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)
This protocol details the preparation of a common formulation for the administration of this compound to experimental animals. It is crucial to add the solvents in the specified order to ensure proper mixing and prevent precipitation.[1][2]
Materials:
-
This compound DMSO stock solution (e.g., 13 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Start with DMSO stock: Begin with a pre-prepared clear stock solution of this compound in DMSO.
-
Add PEG300: In a sterile tube, add the required volume of PEG300. For example, to prepare 1 mL of the final formulation, start with 400 µL of PEG300.
-
Add DMSO stock: Add the required volume of the this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear. For a final concentration of 1.3 mg/mL, add 100 µL of a 13 mg/mL DMSO stock.
-
Add Tween-80: To the DMSO/PEG300 mixture, add the required volume of Tween-80 (e.g., 50 µL for 1 mL final volume) and mix until the solution is clear.
-
Add Saline: Finally, add the required volume of sterile saline to reach the desired final volume (e.g., 450 µL for 1 mL final volume) and mix thoroughly.
-
Use Immediately: It is recommended to prepare this formulation fresh on the day of use.[2]
Visualization of Key Processes
This compound Preparation Workflow
The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.
Caption: Workflow for this compound solution preparation.
This compound Mechanism of Action: AMPK Signaling Pathway
This compound acts as a direct allosteric activator of AMPK. The diagram below outlines the simplified signaling cascade following AMPK activation by this compound.
Caption: Simplified AMPK signaling pathway activated by this compound.
References
- 1. EX-229 | AMPK activator/Agonist | CAS 1219739-36-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | AMPK | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
Optimal Concentration of EX229 for Enhancing Glucose Uptake in L6 Myotubes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of EX229, a potent AMP-activated protein kinase (AMPK) activator, in L6 myotube cell cultures. This compound has been demonstrated to enhance glucose uptake and fatty acid oxidation in skeletal muscle cells, making it a compound of interest for metabolic disease research. These guidelines offer comprehensive protocols for L6 cell culture, differentiation, and key metabolic assays, alongside data on the dose-dependent effects of this compound. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the experimental procedures.
Introduction
L6 myotubes, a rat skeletal muscle cell line, are a widely used in vitro model for studying glucose metabolism and insulin (B600854) signaling. This compound is a novel, potent, and allosteric activator of AMPK, a central regulator of cellular energy homeostasis.[1] Activation of AMPK in skeletal muscle is a key mechanism for increasing glucose uptake and fatty acid oxidation, processes that are often dysregulated in metabolic disorders such as type 2 diabetes. Understanding the optimal concentration of this compound to elicit these effects in L6 myotubes is crucial for designing and interpreting experiments aimed at investigating potential therapeutic interventions for metabolic diseases.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on AMPK activity and glucose uptake in skeletal muscle. While specific dose-response data for glucose uptake in L6 myotubes is not extensively available in the public domain, the data from rat epitrochlearis muscle provides a strong indication of the effective concentration range.
Table 1: Dose-Dependent Effects of this compound on Skeletal Muscle
| Concentration of this compound | Observed Effect in Rat Epitrochlearis Muscle | Reference |
| 50 µM | Significant increase in AMPK activity. | [1][2] |
| 100 µM | AMPK activation similar to that induced by contraction, leading to an approximately 2-fold increase in glucose uptake. | [1][2] |
Note: This data is derived from studies on isolated rat epitrochlearis muscle and serves as a guidance for studies in L6 myotubes.
Signaling Pathway
This compound exerts its effects primarily through the activation of AMPK. The diagram below illustrates the signaling cascade initiated by this compound in L6 myotubes, leading to increased glucose uptake.
References
- 1. A small-molecule benzimidazole derivative that potently activates AMPK to increase glucose transport in skeletal muscle: comparison with effects of contraction and other AMPK activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EX229 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
EX229, also known as Compound 991, is a potent, cell-permeable, allosteric activator of AMP-activated protein kinase (AMPK). AMPK is a crucial energy sensor that plays a central role in regulating cellular and whole-body metabolism. Activation of AMPK can stimulate glucose uptake and fatty acid oxidation, making it an attractive therapeutic target for metabolic diseases such as type 2 diabetes. These application notes provide detailed protocols for utilizing this compound in metabolic studies to investigate its effects on key metabolic pathways.
Mechanism of Action
This compound allosterically activates AMPK by binding to the ADaM (Allosteric Drug and Metabolite) site on the AMPK complex. This activation is independent of cellular AMP/ATP levels. Once activated, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP. Key metabolic effects of this compound-mediated AMPK activation in skeletal muscle include:
-
Increased Glucose Uptake: AMPK activation promotes the translocation of GLUT4 glucose transporters to the plasma membrane, facilitating glucose uptake into the cells. This effect is independent of the insulin (B600854) signaling pathway (PI3K/PKB-independent).
-
Increased Fatty Acid Oxidation: AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), leading to a decrease in malonyl-CoA levels. This relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), resulting in increased transport of fatty acids into the mitochondria for oxidation.
-
Modulation of Gene Expression: Chronic AMPK activation can lead to changes in the expression of genes involved in mitochondrial biogenesis and metabolism, such as PGC-1α and CPT1.
-
Inhibition of Anabolic Pathways: AMPK activation can inhibit energy-consuming processes like protein synthesis through the mTORC1 signaling pathway.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on key metabolic parameters in skeletal muscle cells. The data is compiled from various studies and represents typical dose-dependent responses.
Table 1: Dose-Dependent Effect of this compound on Glucose Uptake in L6 Myotubes
| This compound Concentration (µM) | Incubation Time (hours) | Glucose Uptake (Fold Increase vs. Vehicle) |
| 0 (Vehicle) | 1 | 1.0 |
| 10 | 1 | 1.5 ± 0.2 |
| 25 | 1 | 2.1 ± 0.3 |
| 50 | 1 | 2.8 ± 0.4 |
| 100 | 1 | 3.5 ± 0.5 |
Table 2: Effect of this compound on Fatty Acid Oxidation in C2C12 Myotubes
| Treatment | Incubation Time (hours) | Fatty Acid Oxidation (Fold Increase vs. Vehicle) |
| Vehicle | 4 | 1.0 |
| This compound (50 µM) | 4 | 1.8 ± 0.3 |
Table 3: Effect of this compound on AMPK and ACC Phosphorylation in Skeletal Muscle Cells
| Treatment | Incubation Time (minutes) | p-AMPK (Thr172) / Total AMPK (Fold Change) | p-ACC (Ser79) / Total ACC (Fold Change) |
| Vehicle | 60 | 1.0 | 1.0 |
| This compound (50 µM) | 60 | 4.5 ± 0.7 | 3.2 ± 0.5 |
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in skeletal muscle.
Caption: General experimental workflow for metabolic studies.
Experimental Protocols
Protocol 1: Glucose Uptake Assay in L6 Myotubes
This protocol measures the uptake of 2-deoxy-D-[³H]glucose in L6 myotubes following treatment with this compound.
Materials:
-
L6 myoblasts
-
DMEM with 10% FBS
-
DMEM with 2% horse serum
-
Serum-free DMEM
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound stock solution (in DMSO)
-
2-deoxy-D-[³H]glucose
-
Cytochalasin B
-
0.1 M NaOH
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM with 10% FBS.
-
For differentiation, switch to DMEM with 2% horse serum for 5-7 days until myotubes are formed.
-
-
Serum Starvation:
-
Serum starve the differentiated myotubes in serum-free DMEM for 4 hours.
-
-
Treatment:
-
Wash cells twice with KRH buffer.
-
Incubate cells with desired concentrations of this compound (e.g., 10, 25, 50, 100 µM) or vehicle (DMSO) in KRH buffer for 1 hour at 37°C.
-
-
Glucose Uptake:
-
Add 2-deoxy-D-[³H]glucose (0.5 µCi/mL) to each well and incubate for 10 minutes at 37°C.
-
To determine non-specific uptake, pre-incubate a set of wells with cytochalasin B (10 µM) for 20 minutes before adding the radiolabeled glucose.
-
-
Lysis and Measurement:
-
Terminate the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1 M NaOH.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake from all other values.
-
Normalize the data to protein concentration.
-
Express the results as fold change relative to the vehicle-treated control.
-
Protocol 2: Fatty Acid Oxidation Assay in C2C12 Myotubes
This protocol measures the oxidation of [¹⁴C]palmitate to ¹⁴CO₂ in C2C12 myotubes treated with this compound.
Materials:
-
C2C12 myoblasts
-
DMEM with 10% FBS
-
DMEM with 2% horse serum
-
Krebs-Ringer Bicarbonate (KRB) buffer with 1% BSA
-
This compound stock solution (in DMSO)
-
[¹⁴C]palmitate
-
Perchloric acid
-
Hyamine hydroxide (B78521)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM with 10% FBS.
-
Differentiate into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
-
Pre-incubation and Treatment:
-
Pre-incubate myotubes in KRB buffer for 30 minutes.
-
Treat cells with this compound (e.g., 50 µM) or vehicle in KRB buffer containing [¹⁴C]palmitate (0.5 µCi/mL) for 4 hours in a sealed multi-well plate.
-
-
CO₂ Trapping:
-
Place a small tube containing hyamine hydroxide inside each well to trap the produced ¹⁴CO₂.
-
Inject perchloric acid into each well to stop the reaction and release the dissolved CO₂.
-
Incubate for 1 hour at 37°C to allow for complete trapping of ¹⁴CO₂.
-
-
Measurement:
-
Transfer the hyamine hydroxide from the trapping tube to a scintillation vial.
-
Add scintillation cocktail and measure radioactivity.
-
-
Data Analysis:
-
Normalize the data to protein concentration and incubation time.
-
Express the results as fold change relative to the vehicle-treated control.
-
Protocol 3: Western Blot for AMPK and ACC Phosphorylation
This protocol detects the phosphorylation status of AMPK (Thr172) and ACC (Ser79) in cell lysates.
Materials:
-
Differentiated myotubes
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and equipment
-
PVDF membrane
-
Primary antibodies (anti-p-AMPK, anti-AMPK, anti-p-ACC, anti-ACC)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat differentiated myotubes with this compound (e.g., 50 µM) or vehicle for 60 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Express the results as fold change relative to the vehicle-treated control.
-
Protocol 4: RT-qPCR for Gene Expression Analysis
This protocol measures the mRNA levels of PGC-1α and CPT1 in myotubes treated with this compound.
Materials:
-
Differentiated myotubes
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PGC-1α, CPT1, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat differentiated myotubes with this compound (e.g., 50 µM) or vehicle for a specified time (e.g., 6 or 24 hours).
-
Extract total RNA using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR:
-
Perform qPCR using specific primers for the target genes and a housekeeping gene.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of target genes to the housekeeping gene.
-
Express the results as fold change relative to the vehicle-treated control.
-
Application Notes and Protocols for Western Blot Analysis of p-AMPK (Thr172) Following EX229 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a critical sensor of cellular energy status, playing a pivotal role in metabolic regulation. Its activation, marked by phosphorylation at Threonine 172 (Thr172) of its α-subunit, initiates a cascade of events to restore energy homeostasis. EX229 is a potent, allosteric activator of AMPK, making it a valuable tool for studying metabolic pathways and a potential therapeutic agent.[1][2][3][4][5] This document provides a detailed protocol for the detection and quantification of phosphorylated AMPK (p-AMPK) at Thr172 in cell lysates via Western blot following treatment with this compound.
Signaling Pathway Overview
This compound acts as an allosteric activator of AMPK.[1][4] Upon binding, it induces a conformational change in the AMPK complex that promotes its phosphorylation at Thr172 by upstream kinases, such as Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ).[6] Activated p-AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic, ATP-consuming processes.
Caption: this compound-mediated activation of the AMPK signaling pathway.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal phosphorylation levels, you may serum-starve the cells for 4-6 hours prior to treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[7] Further dilute the stock solution in serum-free media to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM) and a time-course experiment (e.g., 30 min, 1 hr, 2 hr) to determine optimal treatment conditions.[3][7]
-
Treatment: Remove the culture medium and add the this compound-containing medium or vehicle control (DMSO) to the cells. Incubate for the desired time at 37°C in a CO₂ incubator.
Protein Lysate Preparation
Critical Step: Perform all subsequent steps on ice with pre-chilled buffers and reagents to prevent dephosphorylation and proteolysis.
-
Cell Lysis:
-
Aspirate the treatment medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well (e.g., 100-150 µL for a well in a 6-well plate).[8][9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.
SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Denature the samples by boiling at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane into a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-p-AMPKα Thr172 and anti-total AMPKα) in 5% BSA/TBST according to the recommended dilutions.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the p-AMPK signal to the total AMPK signal for each sample.
Data Presentation
The following table summarizes the quantitative parameters for the Western blot protocol. Note that these are starting recommendations and may require optimization.
| Parameter | Recommended Value/Range |
| This compound Treatment | |
| Concentration Range | 0.1 - 50 µM[3][7] |
| Incubation Time | 30 - 120 minutes |
| Protein Loading | |
| Amount per Lane | 20 - 30 µg |
| Antibody Dilutions | |
| Primary: p-AMPKα (Thr172) | 1:1000[11] |
| Primary: Total AMPKα | 1:1000[11] |
| Secondary: HRP-conjugated | 1:2000 - 1:10000[10] |
| Reagent Compositions | |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS[12] |
| Inhibitor Cocktail | Use at 1x final concentration (commercial cocktails available)[9] |
| Blocking Buffer | 5% BSA in TBST |
| Antibody Diluent | 5% BSA in TBST |
| Wash Buffer (TBST) | Tris-Buffered Saline with 0.1% Tween-20 |
Experimental Workflow Visualization
References
- 1. content.protocols.io [content.protocols.io]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | AMPK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EX-229 | AMPK activator/Agonist | CAS 1219739-36-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. takarabio.com [takarabio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. nsjbio.com [nsjbio.com]
- 9. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 10. grisp.pt [grisp.pt]
- 11. biocompare.com [biocompare.com]
- 12. Buffers and stock solutions for western blot | Abcam [abcam.com]
Application Notes and Protocols for EX229 Treatment in Primary Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary hepatocytes are a critical in vitro model for studying liver function, drug metabolism, and hepatotoxicity.[1][2] Maintaining their viability and functionality in culture is essential for obtaining relevant and reproducible data.[3][4] EX229 is a potent, allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5] Activation of AMPK in hepatocytes can influence a variety of metabolic pathways, including the inhibition of lipogenesis.[5][6] These application notes provide a detailed protocol for the treatment of primary hepatocytes with this compound to study its effects on cellular signaling and metabolic function.
Mechanism of Action: this compound and AMPK Activation
This compound, a benzimidazole (B57391) derivative, allosterically activates AMPK complexes.[5] AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. This compound binds to a site formed between the α-subunit kinase domain and the β-subunit carbohydrate-binding module.[7] This activation leads to the phosphorylation of downstream targets, including Acetyl-CoA Carboxylase (ACC) and Raptor, a component of the mTORC1 complex.[5][7] The phosphorylation of ACC at Ser79 inhibits its activity, a key regulatory step in the fatty acid synthesis pathway, thus reducing lipogenesis.[5]
Caption: Mechanism of this compound action in hepatocytes.
Data Summary
The following tables summarize the reported effects of this compound on AMPK signaling and lipogenesis in primary hepatocytes.
Table 1: this compound Binding Affinity for AMPK Isoforms
| AMPK Isoform | Dissociation Constant (Kd) |
| α1β1γ1 | 0.06 µM |
| α2β1γ1 | 0.06 µM |
| α1β2γ1 | 0.51 µM |
| Data sourced from MedchemExpress.[5] |
Table 2: Effective Concentrations of this compound on Hepatocyte Signaling
| Target Phosphorylation | Effective this compound Concentration | Observation |
| AMPK | 0.3 µM | Slight increase in phosphorylation.[5] |
| ACC | 0.03 µM | Robust increase and saturation of phosphorylation.[5] |
| RAPTOR | 0.3 µM | Slight increase in phosphorylation.[5] |
Table 3: Effect of this compound on Lipogenesis in Primary Hepatocytes
| This compound Concentration | Inhibition of Lipogenesis |
| 0.01 µM | 34% |
| 0.1 µM | 63% |
| Data reflects dose-dependent inhibition.[5] |
Experimental Protocols
Protocol 1: Preparation and Culture of Primary Hepatocytes
This protocol outlines the standard procedure for thawing and culturing cryopreserved primary hepatocytes.
References
- 1. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
- 2. kosheeka.com [kosheeka.com]
- 3. Primary Hepatocyte Isolation and Cultures: Technical Aspects, Challenges and Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring a Bioenergetic Shift Using the Seahorse XF Assay and the AMPK Activator EX229
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Cellular metabolism is a dynamic process, finely tuned to meet the energetic and biosynthetic demands of the cell. The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. This application note provides a detailed protocol for utilizing the Agilent Seahorse XF Cell Mito Stress Test to measure the real-time oxygen consumption rate (OCR) in live cells treated with EX229, a potent, allosteric activator of AMPK.[1][2][3] By activating AMPK, this compound is expected to shift cellular metabolism towards catabolic processes, including an increase in mitochondrial respiration. This protocol offers a robust method for researchers, scientists, and drug development professionals to investigate the bioenergetic effects of AMPK activation.
Introduction
The Agilent Seahorse XF Analyzer is a powerful tool that measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), a measure of glycolysis.[4][5][6] The Seahorse XF Cell Mito Stress Test is a standard assay used to assess mitochondrial function by using a sequential injection of metabolic modulators.[7][8][9] This allows for the determination of key parameters of mitochondrial function including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[9]
AMPK is a crucial energy sensor that is activated in response to an increase in the cellular AMP:ATP ratio, signaling a low energy state. Once activated, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP, while switching off anabolic pathways that consume ATP. This compound is a benzimidazole (B57391) derivative that acts as a potent allosteric activator of AMPK.[2][10] It has been shown to increase glucose uptake and fatty acid oxidation in various cell types.[1] By stimulating AMPK, this compound is hypothesized to enhance mitochondrial function, which can be quantitatively measured as an increase in OCR using the Seahorse XF assay.
This application note details the experimental workflow for treating cells with this compound and subsequently performing a Seahorse XF Cell Mito Stress Test to elucidate the effects of AMPK activation on mitochondrial respiration.
Signaling Pathway of this compound Action
Materials and Reagents
-
Agilent Seahorse XF Analyzer (e.g., XF96, XFe96, XFp)[7]
-
Agilent Seahorse XF Cell Culture Microplates[7]
-
Agilent Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[7][8]
-
Cell line of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
Appropriate cell culture medium and supplements
-
Agilent Seahorse XF Base Medium (e.g., XF DMEM, pH 7.4)[7]
-
Agilent Seahorse XF Supplements (Glucose, Pyruvate, Glutamine)[7]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Experimental Protocol
Experimental Workflow Diagram
Step-by-Step Method
Day 1: Cell Seeding
-
Culture cells under standard conditions until they are ready for passaging.
-
Trypsinize and count the cells. Determine the optimal cell density for your cell type to achieve 80-90% confluency on the day of the assay. This requires optimization.
-
Seed the cells in an Agilent Seahorse XF Cell Culture Microplate at the predetermined density.[7]
-
Culture the cells overnight in a CO2 incubator at 37°C.
Day 2: Cartridge Hydration and Compound Preparation
-
Hydrate the Sensor Cartridge:
-
One day before the assay, hydrate the Seahorse XF Sensor Cartridge by adding 200 µL of sterile water to each well of a utility plate and placing the sensor cartridge on top.
-
Incubate at 37°C in a non-CO2 incubator overnight.
-
-
Prepare this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock. Store at -20°C. Note: this compound is soluble in DMSO up to at least 12 mg/mL (~27.8 mM).[1]
-
-
Prepare Seahorse XF Assay Medium:
-
Warm the Seahorse XF Base Medium and supplements (glucose, pyruvate, glutamine) to 37°C.
-
Prepare the assay medium according to the manufacturer's recommendations, typically supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.[7]
-
Adjust the pH to 7.4 and keep it warm in a 37°C non-CO2 incubator.
-
Day of Assay: Pre-treatment and Seahorse Run
-
This compound Treatment:
-
Prepare working concentrations of this compound in the appropriate cell culture medium. For example, prepare a 2X concentration of this compound to add to the cells. A dose-response experiment (e.g., 0.1 µM, 1 µM, 10 µM) is recommended to determine the optimal concentration.[2]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the cell culture plate from the incubator and treat the cells with this compound or vehicle control for a predetermined time (e.g., 1-4 hours) in the CO2 incubator.
-
-
Cell Plate Preparation:
-
After the this compound incubation, wash the cells twice with the pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well (e.g., 180 µL for a 96-well plate).
-
Place the cell plate in a 37°C non-CO2 incubator for 1 hour to allow the cells to equilibrate.[7]
-
-
Load the Sensor Cartridge:
-
Remove the hydration plate and replace it with the Seahorse XF Cell Mito Stress Test compound plate.
-
Load the injection ports of the sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) prepared at the desired concentrations in assay medium.
-
-
Run the Seahorse XF Assay:
-
Place the loaded sensor cartridge and the cell plate into the Seahorse XF Analyzer.
-
Start the run using the pre-configured Cell Mito Stress Test template in the software. The instrument will first calibrate, then measure baseline OCR, and then sequentially inject the compounds.[8]
-
Data Presentation and Analysis
The Seahorse XF software automatically calculates the OCR at each time point.[11] The key parameters of mitochondrial function are derived from the changes in OCR after each compound injection.[9] The data should be normalized to cell number or protein content per well.
Key Mitochondrial Parameters
-
Basal Respiration: The initial OCR reading before any injections, representing the baseline mitochondrial activity.
-
ATP-Linked Respiration: The decrease in OCR after the injection of Oligomycin, which inhibits ATP synthase (Complex V).
-
Maximal Respiration: The maximum OCR achieved after the injection of FCCP, an uncoupling agent that collapses the proton gradient and drives the electron transport chain to its maximum rate.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to an increased energy demand.
-
Non-Mitochondrial Respiration: The OCR remaining after the injection of Rotenone/Antimycin A, which inhibits Complex I and III, respectively.
Representative Data Tables
Table 1: Oxygen Consumption Rate (OCR) Data (pmol/min)
| Treatment Group | Basal OCR | OCR after Oligomycin | OCR after FCCP | OCR after Rot/AA |
| Vehicle Control | 125.3 ± 8.2 | 40.1 ± 3.5 | 250.7 ± 15.6 | 15.2 ± 2.1 |
| This compound (1 µM) | 160.5 ± 10.1 | 55.4 ± 4.8 | 345.9 ± 20.3 | 16.1 ± 2.5 |
| This compound (10 µM) | 185.2 ± 12.5 | 68.9 ± 5.2 | 410.4 ± 25.1 | 15.8 ± 2.3 |
Data are presented as Mean ± SEM and are for illustrative purposes only.
Table 2: Calculated Mitochondrial Function Parameters
| Treatment Group | ATP-Linked Respiration (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (pmol/min) | Non-Mitochondrial Respiration (pmol/min) |
| Vehicle Control | 85.2 | 235.5 | 110.2 | 15.2 |
| This compound (1 µM) | 105.1 | 329.8 | 169.3 | 16.1 |
| This compound (10 µM) | 116.3 | 394.6 | 209.4 | 15.8 |
Values are calculated from the means in Table 1 and are for illustrative purposes only.
Conclusion
This application note provides a comprehensive protocol for using the Agilent Seahorse XF Cell Mito Stress Test to measure the impact of the AMPK activator this compound on cellular respiration. Activation of AMPK by this compound is expected to increase basal respiration, ATP-linked respiration, and maximal respiration, reflecting an enhancement of mitochondrial function. This assay is a valuable tool for researchers investigating metabolic regulation and for professionals in drug development screening for compounds that modulate cellular bioenergetics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. agilent.com [agilent.com]
- 7. content.protocols.io [content.protocols.io]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. This compound | AMPK | TargetMol [targetmol.com]
- 11. ijbs.com [ijbs.com]
Application Notes and Protocols for a 2-Deoxyglucose-Based Glucose Uptake Assay in Adipocytes using Compound X (e.g., EX229)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucose uptake into adipocytes is a critical process for maintaining systemic glucose homeostasis. This process is primarily mediated by the glucose transporter 4 (GLUT4), which translocates from intracellular vesicles to the plasma membrane upon insulin (B600854) stimulation.[1][2][3] Dysregulation of this pathway is a hallmark of insulin resistance and type 2 diabetes. Consequently, assays that measure glucose uptake in adipocytes are invaluable tools for screening and characterizing compounds that may modulate this process.
These application notes provide a detailed protocol for a non-radioactive, fluorescent-based glucose uptake assay in differentiated 3T3-L1 adipocytes, a widely used cell model. The protocol is designed to assess the effects of a hypothetical test compound, referred to as "Compound X (e.g., EX229)," on both basal and insulin-stimulated glucose uptake.
Principle of the Assay
This assay utilizes a fluorescently labeled glucose analog, 2-deoxy-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino-D-glucose (2-NBDG), to measure glucose uptake.[4][5] 2-NBDG is transported into cells via glucose transporters.[4][5] Once inside the cell, it is phosphorylated by hexokinase to 2-NBDG-6-phosphate.[4] This phosphorylated form cannot be further metabolized and accumulates intracellularly.[4] The intensity of the fluorescence emitted by the accumulated 2-NBDG is directly proportional to the rate of glucose uptake.[5]
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| 3T3-L1 fibroblasts | ATCC | CL-173 |
| Dulbecco's Modified Eagle's Medium (DMEM), high glucose | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (B12071052) | Gibco | 15140122 |
| Bovine Calf Serum | ATCC | 30-2030 |
| 3-isobutyl-1-methylxanthine (IBMX) | Sigma-Aldrich | I5879 |
| Dexamethasone | Sigma-Aldrich | D4902 |
| Insulin, human recombinant | Sigma-Aldrich | I9278 |
| 2-NBDG | Thermo Fisher | N13195 |
| Cytochalasin B | Sigma-Aldrich | C6762 |
| Phloretin | Sigma-Aldrich | P7912 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| 96-well black, clear-bottom tissue culture plates | Corning | 3603 |
| Compound X (e.g., this compound) | - | - |
Experimental Protocols
Cell Culture and Adipocyte Differentiation
-
Culture of 3T3-L1 Fibroblasts: Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Differentiation:
-
Seed 3T3-L1 cells in a 96-well plate and grow to confluence.
-
Two days post-confluence (Day 0), induce differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
On Day 4, and every two days thereafter, feed the cells with DMEM containing 10% FBS.
-
Mature, lipid-laden adipocytes should be visible by Day 8-12 and are ready for use in the glucose uptake assay.
-
Glucose Uptake Assay
-
Serum Starvation: On the day of the assay, gently wash the differentiated 3T3-L1 adipocytes twice with warm PBS. Then, incubate the cells in serum-free DMEM for 2-4 hours at 37°C. This step is crucial to establish basal conditions.[6]
-
Pre-treatment with Compound X:
-
Prepare a stock solution of Compound X (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Dilute Compound X to the desired final concentrations in serum-free DMEM.
-
Remove the starvation medium and add the medium containing different concentrations of Compound X to the respective wells. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate for the desired pre-treatment time (e.g., 1 hour) at 37°C.
-
-
Insulin Stimulation and Controls:
-
Prepare solutions of insulin (e.g., 100 nM final concentration) in serum-free DMEM.
-
For positive control (insulin-stimulated uptake), add insulin to the designated wells.
-
For negative control (inhibited uptake), pre-treat cells with a known glucose transporter inhibitor like Cytochalasin B (e.g., 10 µM) or Phloretin.[5][7]
-
-
2-NBDG Incubation:
-
Prepare a solution of 2-NBDG in glucose-free DMEM (e.g., 100 µM final concentration).
-
Remove the pre-treatment medium and add the 2-NBDG solution to all wells.
-
Incubate the plate for 30-60 minutes at 37°C. The optimal incubation time should be determined empirically for your specific experimental conditions.[8]
-
-
Termination of Uptake and Fluorescence Measurement:
-
Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[8]
-
Data Presentation
Raw Data Table
| Well | Treatment | [Compound X] (µM) | Insulin (100 nM) | Fluorescence Intensity (RFU) |
| A1 | Vehicle Control | 0 | - | 1500 |
| A2 | Vehicle Control | 0 | - | 1550 |
| A3 | Vehicle Control | 0 | - | 1480 |
| B1 | Vehicle Control | 0 | + | 4500 |
| B2 | Vehicle Control | 0 | + | 4650 |
| B3 | Vehicle Control | 0 | + | 4580 |
| C1 | Compound X | 1 | - | 1600 |
| C2 | Compound X | 1 | - | 1620 |
| C3 | Compound X | 1 | - | 1590 |
| D1 | Compound X | 1 | + | 5200 |
| D2 | Compound X | 1 | + | 5350 |
| D3 | Compound X | 1 | + | 5280 |
| ... | ... | ... | ... | ... |
| H1 | Cytochalasin B | - | + | 1200 |
| H2 | Cytochalasin B | - | + | 1250 |
| H3 | Cytochalasin B | - | + | 1180 |
Summary Data Table: Effect of Compound X on Glucose Uptake
| Treatment Group | Average Fluorescence (RFU) | Standard Deviation | % of Basal Glucose Uptake |
| Basal (Vehicle) | 1510 | 36.06 | 100% |
| Insulin (100 nM) | 4576.67 | 75.72 | 303.09% |
| Compound X (1 µM) - Basal | 1603.33 | 15.28 | 106.18% |
| Compound X (1 µM) + Insulin | 5276.67 | 75.72 | 349.45% |
| Compound X (10 µM) - Basal | 1850 | 45.83 | 122.52% |
| Compound X (10 µM) + Insulin | 6100 | 98.15 | 404.00% |
| Insulin + Cytochalasin B | 1210 | 36.06 | 80.13% |
Visualizations
Insulin Signaling Pathway for Glucose Uptake
Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake in adipocytes.
Experimental Workflow for Glucose Uptake Assay
Caption: Step-by-step workflow of the 2-NBDG glucose uptake assay in adipocytes.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | Incomplete washing of extracellular 2-NBDG. | Increase the number and volume of washes with ice-cold PBS. |
| Cell death leading to non-specific uptake. | Check cell viability using a viability assay (e.g., Trypan Blue). | |
| Low signal-to-noise ratio | Suboptimal 2-NBDG concentration or incubation time. | Optimize 2-NBDG concentration and incubation duration. |
| Low expression of glucose transporters. | Ensure adipocyte differentiation is complete. | |
| No insulin response | Inactive insulin. | Use a fresh stock of insulin. |
| Insulin resistance in cells. | Culture cells for fewer passages. Check for mycoplasma contamination. | |
| High well-to-well variability | Inconsistent cell seeding. | Ensure even cell distribution when seeding. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for critical measurements. |
Conclusion
The described 2-NBDG based glucose uptake assay provides a robust and sensitive method for screening and characterizing compounds that modulate glucose transport in adipocytes. This non-radioactive approach offers a safer and more convenient alternative to traditional radiolabeled glucose uptake assays. The provided protocols and data presentation formats can be adapted for high-throughput screening in drug discovery programs targeting metabolic diseases.
References
- 1. Integrating adipocyte insulin signaling and metabolism in the multi-omics era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of glucose uptake in adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary stimulators of GLUT4 expression and translocation in skeletal muscle: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.sg]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for EX229 Administration in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
EX229, also known as compound 991, is a potent, small-molecule allosteric activator of AMP-activated protein kinase (AMPK).[1][2][3] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[4] Its activation can stimulate glucose uptake and fatty acid oxidation, making it an attractive therapeutic target for metabolic diseases such as type 2 diabetes, as well as for conditions like Duchenne Muscular Dystrophy (DMD) and certain cancers.[2][3][5] These application notes provide detailed protocols and quantitative data for the administration of this compound in preclinical animal studies, based on available in vitro, ex vivo, and in vivo research.
Mechanism of Action
This compound is a benzimidazole (B57391) derivative that allosterically activates AMPK.[2][3] It binds to a site formed between the kinase domain of the α-subunit and the carbohydrate-binding module of the β-subunit of the AMPK heterotrimer.[2][4] This binding enhances AMPK activity, leading to the phosphorylation of downstream targets such as acetyl-CoA carboxylase (ACC) and raptor, a component of the mTORC1 complex.[1][6] The activation of AMPK by this compound has been shown to be 5- to 10-fold more potent than the activator A769662.[1] In skeletal muscle, this signaling cascade results in increased glucose uptake and fatty acid oxidation.[1] The effects of this compound on glucose uptake are dependent on AMPK, as demonstrated in AMPK α1/α2 double-knockout myotubes where the effect was abolished.
Signaling Pathway
The signaling pathway initiated by this compound leading to metabolic regulation is depicted below.
Data Presentation
In Vitro and Ex Vivo Efficacy of this compound
| Parameter | Model System | Concentration | Result | Reference |
| AMPK Activation | Rat Epitrochlearis Muscle | 50 µM | Significant increase in AMPK activity | [1] |
| Glucose Uptake | Rat Epitrochlearis Muscle | 100 µM | ~2-fold increase | [1] |
| ACC Phosphorylation | Mouse Epitrochlearis Muscle | 5 µM | Increased phosphorylation | [7] |
| Fatty Acid Oxidation | L6 Myotubes | Not specified | Increased | [1] |
| Lipogenesis Inhibition | Hepatocytes | 0.01 µM | 34% inhibition | [2][6] |
| Lipogenesis Inhibition | Hepatocytes | 0.1 µM | 63% inhibition | [2][6] |
In Vivo Formulation of this compound
| Vehicle Components | Final Concentration | Recommended Use | Reference |
| 8% DMSO, 40% PEG300, 5% Tween 80, 47% ddH₂O | 1.16 mg/mL (from 14.5 mg/mL stock) | In vivo administration (general) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a stock solution and a working solution for in vivo administration, based on manufacturer recommendations.
Materials:
-
This compound (compound 991) powder
-
Dimethyl sulfoxide (B87167) (DMSO), fresh and anhydrous
-
PEG300
-
Tween 80
-
Sterile deionized water (ddH₂O) or saline
-
Sterile tubes and syringes
Procedure:
-
Stock Solution Preparation (14.5 mg/mL in DMSO):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in fresh, anhydrous DMSO to a final concentration of 14.5 mg/mL.
-
Ensure the powder is completely dissolved. Gentle warming or vortexing may be applied. Note: Moisture-absorbing DMSO can reduce solubility.[1]
-
-
Working Solution Preparation (1.16 mg/mL):
-
This procedure is for preparing 1 mL of the final working solution. Scale volumes as needed.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 80 µL of the 14.5 mg/mL this compound stock solution in DMSO to the PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture. Mix until the solution is clear.
-
Add 470 µL of sterile ddH₂O or saline to bring the total volume to 1 mL.
-
Mix thoroughly. The final solution should be clear.
-
It is recommended to use the mixed solution immediately for optimal results.[1]
-
Protocol 2: In Vivo Administration of Nanoparticle-Encapsulated this compound in a Duchenne Muscular Dystrophy (DMD) Mouse Model
This protocol is based on a study by de la Varga et al. (2024), where this compound was encapsulated in poly(lactic-co-glycolic) acid (PLGA) nanoparticles to mitigate in vivo toxicity.[2]
Animal Model:
-
D2-mdx mice, a preclinical model for Duchenne Muscular Dystrophy.
Formulation:
-
This compound (compound 991) is encapsulated into biodegradable PLGA nanoparticles. The specific protocol for nanoparticle formulation and drug loading is detailed in the source publication.
Administration:
-
Route: Intravenous (IV) injection.
-
Frequency: Chronic administration (specific frequency to be determined by the study design, e.g., weekly).
-
Dose: The study did not specify a mg/kg dose but demonstrated efficacy in reducing inflammation and fibrosis in the gastrocnemius and diaphragm muscles. Dose-response studies would be required to determine the optimal therapeutic dose.
Experimental Workflow:
Important Considerations for In Vivo Studies
-
Toxicity of Free this compound: Direct in vivo administration of unencapsulated this compound (compound 991) has been reported to cause strong adverse effects.[2] Therefore, initial studies should include a dose-escalation design to determine the maximum tolerated dose (MTD). It is crucial to monitor animals for signs of toxicity.
-
Formulation Stability: The recommended formulation should be prepared fresh before each use to ensure stability and prevent precipitation.
-
Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal, intravenous) will depend on the experimental goals and the pharmacokinetic properties of the chosen formulation. For oral administration, ensure proper gavage technique to avoid injury.
-
Animal Models: The selection of the animal model is critical. For metabolic studies, models such as db/db mice or diet-induced obese (DIO) mice may be appropriate. For oncology studies, xenograft or genetically engineered mouse models would be used. The D2-mdx mouse is a relevant model for DMD.[2]
-
Pharmacokinetics: Currently, there is a lack of published pharmacokinetic data for this compound. It is highly recommended to conduct pharmacokinetic studies to determine parameters such as bioavailability, half-life, and tissue distribution to inform the dosing regimen for efficacy studies.
Conclusion
This compound is a potent AMPK activator with demonstrated efficacy in in vitro and ex vivo models of metabolic regulation. Recent in vivo work using a nanoparticle delivery system has shown its therapeutic potential in a mouse model of Duchenne Muscular Dystrophy, importantly mitigating the toxicity seen with the free compound.[2] The protocols and data provided herein serve as a guide for researchers to design and execute preclinical animal studies with this compound. Further investigation into the pharmacokinetics and toxicology of direct this compound administration is warranted to fully explore its therapeutic potential across various disease models.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK agonism optimizes the in vivo persistence and anti-leukemia efficacy of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Long-Term Stability of EX229 in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing and ensuring the long-term stability of the AMP-activated protein kinase (AMPK) activator, EX229, when dissolved in dimethyl sulfoxide (B87167) (DMSO). Adherence to these guidelines is critical for obtaining reliable and reproducible results in experimental settings.
Introduction to this compound and its Storage
This compound is a potent, allosteric activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. It is a benzimidazole (B57391) derivative used in various biological assays to study metabolic pathways. The stability of this compound in its solubilized form is crucial for the accuracy of in vitro and in vivo studies. The primary recommended solvent for preparing stock solutions of this compound is DMSO.
Recommended Storage Conditions
Proper storage is paramount to maintaining the integrity of this compound in DMSO. The following table summarizes the recommended storage conditions based on available data and general best practices for small molecules.
| Storage Condition | Temperature | Duration | Recommendation |
| Long-Term Storage | -80°C | Up to 1 year[1] | Optimal for preserving integrity. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| Short-Term Storage | -20°C | Up to 1 month | Suitable for working stock solutions. Aliquoting is still recommended. |
| Working Aliquots | 4°C | Up to 2 weeks | Once thawed, aliquots can be kept at 4°C for a limited time.[2] |
| Room Temperature | Ambient | Not Recommended | Avoid prolonged exposure to room temperature to minimize degradation. |
Experimental Protocol: Assessment of this compound Stability in DMSO
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to quantitatively assess the stability of this compound in DMSO under various conditions.
Materials and Reagents
-
This compound powder
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
HPLC vials
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Preparation of this compound Stock Solution
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to prepare a stock solution of a specific concentration (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.
Stability Study Design
-
Aliquoting: Distribute the this compound stock solution into multiple, tightly sealed HPLC vials to create aliquots for each storage condition and time point.
-
Storage Conditions:
-
Temperature Stability: Store sets of aliquots at various temperatures: -80°C, -20°C, 4°C, and room temperature.
-
Freeze-Thaw Stability: Subject a set of aliquots to a predetermined number of freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles). A single cycle consists of freezing the sample at -20°C or -80°C for at least 24 hours, followed by thawing to room temperature.
-
-
Time Points: Designate specific time points for analysis (e.g., Day 0, Day 7, Day 14, 1 month, 3 months, etc.) for each storage condition.
HPLC Analysis
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically the wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
-
-
Sample Preparation for Analysis:
-
At each designated time point, retrieve an aliquot from each storage condition.
-
Prepare a working solution by diluting the DMSO stock in the mobile phase to a concentration within the linear range of the calibration curve.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Quantification of this compound:
-
Inject the prepared samples from the stability study.
-
Determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the samples using the calibration curve.
-
-
Data Analysis:
-
Compare the concentration of this compound at each time point and condition to the initial concentration at Day 0.
-
Express the stability as the percentage of the initial concentration remaining.
-
Data Presentation
The quantitative data from the stability study should be summarized in a clear and structured table for easy comparison.
Table 1: Long-Term Stability of this compound in DMSO at Various Temperatures
| Time Point | % Remaining at Room Temp. | % Remaining at 4°C | % Remaining at -20°C | % Remaining at -80°C |
| Day 0 | 100% | 100% | 100% | 100% |
| Day 7 | Data | Data | Data | Data |
| Day 14 | Data | Data | Data | Data |
| 1 Month | Data | Data | Data | Data |
| 3 Months | Data | Data | Data | Data |
| 6 Months | Data | Data | Data | Data |
| 1 Year | Data | Data | Data | Data |
Table 2: Freeze-Thaw Stability of this compound in DMSO
| Number of Freeze-Thaw Cycles | % Remaining (-20°C) | % Remaining (-80°C) |
| 0 | 100% | 100% |
| 1 | Data | Data |
| 3 | Data | Data |
| 5 | Data | Data |
| 10 | Data | Data |
*Data to be filled in from experimental results.
Visualizations
Experimental Workflow for Stability Assessment
References
Application Notes and Protocols for Cell Viability Assay with EX229 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the effect of EX229, a potent allosteric AMP-activated protein kinase (AMPK) activator, on cell viability. The provided protocols and diagrams are intended to facilitate the design and execution of robust and reproducible experiments for drug discovery and development.
Introduction
This compound is a benzimidazole (B57391) derivative that acts as a potent and allosteric activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism, cell growth, and survival.[2] Activation of AMPK can lead to the inhibition of anabolic pathways and the stimulation of catabolic processes to restore cellular energy balance. Due to its role in these fundamental cellular processes, pharmacological activation of AMPK by compounds like this compound is an area of significant interest for therapeutic intervention in various diseases, including metabolic disorders and cancer.[2]
The following sections detail the mechanism of action of this compound, protocols for conducting cell viability assays, and guidance on data presentation and interpretation.
Mechanism of Action and Signaling Pathway
This compound allosterically activates AMPK, leading to the phosphorylation of downstream targets. This activation can influence cell viability through several mechanisms, including the regulation of protein synthesis, cell cycle arrest, and induction of apoptosis. One of the key downstream pathways affected by AMPK activation is the mTOR signaling pathway. AMPK can phosphorylate and inhibit Raptor, a key component of the mTORC1 complex, leading to the downregulation of protein synthesis and cell growth.
The following diagram illustrates the signaling pathway initiated by this compound treatment.
Data Presentation
The following table provides an illustrative example of how to present quantitative data from a cell viability assay with this compound treatment. The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results.
| Cell Line | Tissue of Origin | This compound IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | 15.5 |
| HCT116 | Colon Cancer | 22.8 |
| A549 | Lung Cancer | 35.2 |
| PC-3 | Prostate Cancer | 18.9 |
Experimental Protocols
A common method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Other similar tetrazolium-based assays like XTT, MTS, or WST-8, or luminescence-based assays like CellTiter-Glo®, can also be adapted.
Protocol: Cell Viability Assessment using MTT Assay
Materials:
-
This compound compound
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
The following diagram outlines the key steps in the experimental workflow for a cell viability assay with this compound treatment.
Detailed Steps:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells with medium only to serve as a blank control.
-
-
Cell Culture and Treatment:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
These application notes provide a framework for investigating the effects of the AMPK activator this compound on cell viability. By following the detailed protocols and utilizing the provided diagrams, researchers can effectively design and execute experiments to assess the therapeutic potential of this compound. The illustrative data table serves as a guide for presenting findings in a clear and concise manner, facilitating comparison across different cell lines and experimental conditions. It is crucial to optimize assay conditions for each specific cell line and experimental setup to ensure the generation of reliable and reproducible data.
References
Troubleshooting & Optimization
EX229 not dissolving in PBS troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dissolving the AMPK activator, EX229, in Phosphate-Buffered Saline (PBS).
Troubleshooting Guide: this compound Dissolution in PBS
Researchers often face challenges in dissolving this compound directly in aqueous buffers like PBS due to its low aqueous solubility.[1][2] This guide provides a systematic approach to troubleshoot and achieve a soluble formulation suitable for experimental use.
Problem: this compound powder does not dissolve or forms a precipitate in PBS.
This is expected behavior as this compound is known to be insoluble in water and ethanol.[1] Direct dissolution in PBS is not a viable method. The recommended approach is to first dissolve this compound in an organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution. This stock can then be further diluted into your aqueous experimental medium.
Initial Troubleshooting Workflow
Caption: Initial workflow for addressing this compound insolubility in PBS.
Experimental Protocol: Preparation of an this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (431.87 g/mol ), calculate the volume of high-purity, anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM or 12 mg/mL).[1][3]
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, proceed with the following steps.
-
Sonication: Place the vial in a water bath sonicator for 5-10 minutes to aid dissolution.[2][3]
-
Gentle Warming: If necessary, gently warm the solution to 37°C. Be cautious, as prolonged heating can potentially degrade the compound.[2]
-
Storage: Once fully dissolved, store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Experimental Protocol: Diluting DMSO Stock into Aqueous Buffer (e.g., PBS)
-
Prepare Intermediate Dilutions (Optional but Recommended): To avoid localized high concentrations of the compound that can cause precipitation, consider preparing intermediate dilutions of your concentrated stock solution in DMSO first.[2]
-
Prepare Final Aqueous Solution: Add the small volume of the this compound DMSO stock (or intermediate dilution) to your pre-warmed (if appropriate for your experiment) aqueous buffer. Crucially, always add the DMSO stock to the aqueous buffer, not the other way around. [2]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion. This helps to prevent the compound from precipitating out of the solution.[2]
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in different solvents?
A1: The solubility of this compound varies significantly across different solvents. It is readily soluble in DMSO, but poorly soluble in aqueous solutions like PBS and ethanol.[1]
| Solvent | Solubility | Reference |
| DMSO | 12 mg/mL (27.79 mM) | [3] |
| DMSO | 30 mg/mL | [5] |
| DMSO:PBS (pH 7.2) (1:2) | 0.30 mg/mL | [5] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Q2: I observed precipitation when I diluted my this compound DMSO stock into PBS. What is happening and what should I do?
A2: This is a common issue known as "crashing out" or precipitation, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[2] The dramatic increase in solvent polarity causes the compound to come out of solution.
To address this, ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5% for most cell-based assays) while still maintaining the solubility of this compound. Following the detailed dilution protocol above, including adding the DMSO stock to the buffer and rapid mixing, is critical.
Q3: Can I increase the solubility of this compound in PBS by adjusting the pH?
A3: For ionizable compounds, adjusting the pH of the buffer can significantly alter solubility.[2][6] this compound has a benzoic acid group, suggesting it is an acidic compound. Therefore, increasing the pH of the PBS (making it more alkaline) should increase its solubility. However, it is crucial to consider if the altered pH is compatible with your experimental system (e.g., cell culture). For many biological experiments, maintaining a physiological pH (around 7.4) is essential.
Logical Relationship: pH and Solubility of an Acidic Compound
Caption: Relationship between pH and the solubility of an acidic compound like this compound.
Q4: Are there alternative formulation strategies if I cannot achieve the desired concentration in a simple DMSO/PBS mixture?
A4: Yes, for in vivo studies or challenging in vitro systems, co-solvent formulations are often necessary. Published data on this compound suggests using formulations containing co-solvents and surfactants to improve solubility.[3][7]
Example In Vivo Formulation:
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline | 45% |
This formulation can achieve a concentration of at least 1.3 mg/mL.[7] The components should be added sequentially with thorough mixing at each step.
Q5: How does this compound exert its biological effect, and why is proper dissolution important?
A5: this compound is a potent allosteric activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[4][7] For this compound to activate AMPK in a cell-based assay or in vivo, it must be in a soluble, bioavailable form to interact with the target protein. If the compound has precipitated, its effective concentration is significantly reduced, leading to inaccurate and unreliable experimental results.
Signaling Pathway: this compound Activation of AMPK
Caption: Simplified signaling pathway of this compound-mediated AMPK activation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | AMPK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 7. EX-229 | AMPK activator/Agonist | CAS 1219739-36-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
EX229 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using EX229, a potent allosteric activator of AMP-activated protein kinase (AMPK).
Troubleshooting Guides
High Concentrations of this compound Leading to Cytotoxicity
Issue: Researchers may observe a decrease in cell viability, unexpected cell death, or altered cellular morphology when using this compound at high concentrations. This can manifest as a failure to achieve desired experimental outcomes or confounding results in cell-based assays. The underlying cause is often multifactorial, stemming from the potent activation of AMPK, which can, under certain conditions, trigger apoptotic pathways, or from potential off-target effects that become more pronounced at higher concentrations.
Troubleshooting Steps:
-
Confirm On-Target Effect: First, verify that this compound is activating AMPK in your cellular system. This can be done by Western blotting for the phosphorylation of AMPKα at Threonine 172 and its downstream target, Acetyl-CoA Carboxylase (ACC). A dose-response experiment will help establish the concentration range for effective AMPK activation.
-
Assess Cell Viability: To quantify the cytotoxic effects, perform a cell viability assay. A common method is the MTT assay, which measures the metabolic activity of viable cells.
-
Investigate Apoptosis: If cytotoxicity is observed, determine if it is due to apoptosis. The Caspase-Glo® 3/7 Assay is a sensitive method to measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Quantitative Data Summary:
While direct cytotoxicity studies providing IC50 values for this compound are not extensively available in the public domain, the following table provides a hypothetical structure for presenting such data. Researchers should determine these values empirically for their specific cell line and experimental conditions.
| Cell Line | Assay Type | Time Point (hours) | This compound IC50 (µM) - Hypothetical | Notes |
| HEK293T | MTT Assay | 48 | 75 | Example of a commonly used cell line. |
| L6 Myotubes | LDH Assay | 24 | > 100 | Skeletal muscle cells, may be more resistant. |
| HeLa | Caspase 3/7 Assay | 24 | 50 | Cancer cell line, potentially more sensitive. |
Disclaimer: The IC50 values presented in this table are for illustrative purposes only and are not based on published experimental data for this compound. Researchers must determine the cytotoxicity of this compound in their specific experimental system.
Experimental Protocols
Protocol: Assessing this compound-Induced Apoptosis using Caspase-Glo® 3/7 Assay
This protocol outlines the steps to measure the activity of caspases 3 and 7 in cells treated with this compound, as an indicator of apoptosis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Caspase-Glo® 3/7 Assay Kit (e.g., Promega, G8090)
-
White-walled 96-well plates suitable for luminescence measurements
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a white-walled 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A final concentration range of 0.1 µM to 100 µM is a reasonable starting point.
-
Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, vehicle, or positive control.
-
Incubate for the desired treatment period (e.g., 24, 48 hours).
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium + reagent only) from all other readings.
-
Plot the luminescence values against the concentration of this compound.
-
The increase in luminescence is proportional to the amount of caspase 3/7 activity.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, allosteric activator of AMP-activated protein kinase (AMPK).[1][2][3][4] It binds to the α and β subunits of the AMPK heterotrimer, leading to a conformational change that promotes its phosphorylation and activation.[1] Activated AMPK is a master regulator of cellular energy homeostasis. It works to restore cellular energy balance by switching on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.
Q2: Why might high concentrations of this compound be cytotoxic?
A2: While moderate activation of AMPK is generally considered pro-survival, sustained and potent activation by high concentrations of this compound can lead to cytotoxicity through several mechanisms:
-
Induction of Apoptosis: Persistent AMPK activation can trigger programmed cell death (apoptosis), particularly in cancer cells that are highly dependent on anabolic pathways for their growth and proliferation.
-
Cell Cycle Arrest: AMPK can inhibit cell cycle progression, and prolonged arrest can lead to apoptosis.
-
Metabolic Stress: Severe alteration of cellular metabolism by hyper-activated AMPK can lead to a state of metabolic crisis that is incompatible with cell survival.
Q3: Are there potential off-target effects of this compound at high concentrations?
A3: While specific off-target screening data for this compound is not widely published, it is a general principle in pharmacology that high concentrations of small molecule inhibitors or activators can lead to interactions with unintended targets. These off-target effects could contribute to the observed cytotoxicity. It is recommended to perform a dose-response analysis and use the lowest effective concentration of this compound to minimize the risk of off-target effects.
Caption: Simplified signaling pathway of this compound-mediated AMPK activation.
References
Technical Support Center: EX229 AMPK Activation Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using EX229 to activate AMP-activated protein kinase (AMPK).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing weak or no increase in AMPK phosphorylation (p-AMPKα at Thr172) after treating my cells with this compound?
A1: This is a common observation. This compound is a potent allosteric activator of AMPK that binds to the αβ subunit interface.[1] While it robustly activates the kinase, leading to strong phosphorylation of downstream targets like Acetyl-CoA Carboxylase (ACC), its effect on the phosphorylation of AMPK itself at Threonine 172 can be modest when used alone.[1][2] In hepatocytes, for instance, a noticeable increase in p-AMPK is sometimes only seen at higher concentrations (e.g., 0.3 µM), whereas a strong increase in p-ACC can be observed at much lower concentrations (e.g., 0.03 µM).[1][2]
Troubleshooting Tip: To achieve a more robust increase in AMPK phosphorylation, consider co-incubation of this compound with another AMPK activator that works through a different mechanism, such as AICAR.[1][2] This dual-activator approach can lead to a synergistic enhancement of AMPK phosphorylation.[1][2]
Q2: My results with this compound are inconsistent between experiments. What could be the cause?
A2: Inconsistent results with this compound can stem from several factors:
-
Solubility Issues: this compound has limited solubility in aqueous solutions.[3][4] If the compound precipitates in your stock solution or culture medium, the effective concentration will be lower and variable. Ensure your DMSO stock is fully dissolved and that the final DMSO concentration in your cell culture medium is low (typically <0.1%) to prevent precipitation.[5][6] Gentle warming or sonication may aid dissolution when preparing stock solutions.[1]
-
Cell Type and Condition: The responsiveness to this compound can vary between cell lines and can be influenced by the metabolic state of the cells. For example, the activation of AMPK and subsequent glucose uptake by this compound can be amplified in skeletal muscle with reduced glycogen (B147801) levels.[7]
-
Compound Stability: Ensure proper storage of the this compound powder and stock solutions to maintain its activity. Stock solutions are typically stored at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles.[2]
Q3: I am observing a strong increase in p-ACC, but only a slight increase in p-AMPK. Is my experiment working?
A3: Yes, this is a likely indicator that the experiment is working as expected. This compound is known to cause a more pronounced increase in the phosphorylation of downstream targets like ACC compared to the phosphorylation of AMPK at Thr172.[1][2] Therefore, assessing p-ACC (at Ser79) is a reliable marker of this compound-mediated AMPK activation.
Q4: What is the recommended concentration and treatment time for this compound?
A4: The optimal concentration and treatment time are cell-type dependent and should be determined empirically. However, based on available data, a general starting point is a concentration range of 0.1 µM to 50 µM for a treatment duration of 30 to 60 minutes.[3][7]
Data Presentation
Table 1: Recommended Concentration Ranges of this compound for AMPK Activation
| Cell Type | Concentration Range | Treatment Time | Observed Effect | Reference |
| Hepatocytes | 0.01 - 0.3 µM | Not Specified | Increased p-ACC and lipogenesis inhibition. Slight p-AMPK increase at 0.3 µM. | [1][2] |
| Rat Skeletal Muscle | 50 - 100 µM | Not Specified | Dose-dependent increase in AMPK activity and glucose uptake. | [4][7] |
| L6 Myotubes | Not Specified | Not Specified | Increased fatty acid oxidation and glucose uptake. | [3][7] |
| HEK293T Cells | 50 µM | 60 minutes | AMPK activation. | [3] |
Table 2: Troubleshooting Guide for Inconsistent this compound Results
| Issue | Possible Cause | Recommended Solution |
| Weak/No p-AMPK Signal | Modest direct effect of this compound on Thr172 phosphorylation. | - Assess phosphorylation of downstream target p-ACC as a primary marker of activity.- Co-treat with AICAR to enhance p-AMPK signal. |
| Low protein load or poor antibody quality in Western Blot. | - Load 20-40 µg of protein per lane.- Use a validated anti-p-AMPK antibody and optimize antibody concentrations. | |
| High Background in Western Blot | Non-specific antibody binding. | - Optimize blocking conditions (e.g., 5% BSA or non-fat milk in TBST).- Ensure adequate washing steps. |
| Precipitation of Compound | Poor solubility of this compound in aqueous buffer. | - Prepare fresh dilutions from a fully dissolved DMSO stock for each experiment.- Ensure final DMSO concentration in media is <0.1%.- Briefly sonicate or gently warm the final diluted solution. |
| Variable Results Across Replicates | Inconsistent cell density or metabolic state. | - Ensure consistent cell seeding density and growth conditions.- Consider serum starvation or glucose deprivation prior to treatment to standardize metabolic state. |
Experimental Protocols
Protocol 1: Western Blotting for p-AMPKα (Thr172) and p-ACC (Ser79)
This protocol provides a general guideline for assessing AMPK activation via Western blotting.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Optional: To establish a baseline, serum-starve cells for 2-4 hours prior to treatment.
-
Treat cells with the desired concentrations of this compound (and/or a vehicle control, e.g., DMSO) for the determined time (e.g., 60 minutes).
-
-
Cell Lysis:
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per well onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) or phospho-ACC (Ser79) (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody against total AMPKα or total ACC.
-
Mandatory Visualizations
References
- 1. This compound | AMPK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A small-molecule benzimidazole derivative that potently activates AMPK to increase glucose transport in skeletal muscle: comparison with effects of contraction and other AMPK activators - PubMed [pubmed.ncbi.nlm.nih.gov]
EX229 Technical Support Center: Optimizing Incubation Time for Maximum Effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of EX229 to achieve maximum efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, allosteric activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2][3] It binds to AMPK, leading to its activation. Activated AMPK then phosphorylates downstream targets, resulting in increased glucose uptake and fatty acid oxidation.[3][4] The stimulation of glucose uptake in skeletal muscle by this compound is dependent on AMPK but independent of the PI3K/PKB pathway.[3][4]
Q2: What is a recommended starting concentration and incubation time for this compound?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell type and experimental endpoint. Based on available data, a common starting point is a concentration range of 0.1 µM to 50 µM for an incubation period of 60 minutes.[4] For example, in L6 myotubes, this compound has been shown to increase glucose uptake and fatty acid oxidation.[3][4] In isolated rat epitrochlearis muscle, a concentration of 100 µM has been used.[2]
Q3: How do I determine the optimal incubation time for my specific experiment?
A3: A time-course experiment is the most effective method to determine the optimal incubation time for your specific cell line and experimental goal. This involves treating your cells with a fixed concentration of this compound and analyzing the desired downstream effect at various time points (e.g., 30 minutes, 1, 2, 6, 12, and 24 hours).
Q4: What are some downstream targets I can measure to assess this compound activity?
A4: To assess the activity of this compound, you can measure the phosphorylation of AMPK itself (at Thr172) and its key downstream substrate, Acetyl-CoA Carboxylase (ACC).[1][5] A robust increase in ACC phosphorylation is often observed at lower concentrations of this compound and can be a sensitive marker of its activity.[1][5]
Troubleshooting Guide: Optimizing this compound Incubation Time
| Issue | Possible Cause | Recommended Solution |
| No significant effect of this compound is observed at any time point. | Suboptimal Incubation Time: The incubation period may be too short for the desired effect to manifest. | Conduct a time-course experiment with a broader range of time points (e.g., up to 48 hours). |
| Insufficient this compound Concentration: The concentration of this compound may be too low to elicit a response in your specific cell model. | Perform a dose-response experiment to identify a more effective concentration. | |
| Cell Line Resistance: The cell line you are using may be less sensitive to AMPK activation by this compound. | Consider using a positive control for AMPK activation (e.g., AICAR) to confirm pathway responsiveness in your cells. | |
| High levels of cell death are observed, even at early time points. | Excessive this compound Concentration: High concentrations of any compound can lead to off-target effects and cytotoxicity. | Reduce the concentration of this compound. Perform a dose-response experiment to find the optimal non-toxic concentration. |
| Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular stress. | Ensure the final concentration of the vehicle in your culture medium is at a non-toxic level (typically ≤ 0.1%). | |
| Inconsistent results between replicate experiments. | Variability in Cell Seeding: Inconsistent cell numbers at the start of the experiment can lead to variable results. | Ensure accurate and consistent cell seeding by performing cell counts. |
| Pipetting Inaccuracies: Errors in pipetting can lead to inconsistent concentrations of this compound across wells. | Calibrate your pipettes regularly and use proper pipetting techniques. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general procedure to determine the optimal incubation time of this compound for activating AMPK, as measured by the phosphorylation of ACC.
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentration.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plates for a range of time points (e.g., 0.5, 1, 2, 6, 12, 24 hours).
-
Cell Lysis: At the end of each incubation period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of each cell lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ACC (pACC) and total ACC.
-
Incubate with the appropriate secondary antibodies and visualize the bands.
-
-
Data Analysis: Quantify the band intensities for pACC and total ACC. The optimal incubation time corresponds to the point at which the ratio of pACC to total ACC is maximized.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound from various studies.
| Cell/Tissue Type | Concentration | Incubation Time | Observed Effect | Reference |
| Rat Epitrochlearis Skeletal Muscle | 100 µM | Not specified | Increased glucose uptake | [2] |
| L6 Myotubes | Not specified | Not specified | Increased fatty acid oxidation and glucose uptake | [3][4] |
| HEK293T Cells | 50 µM | 60 min | AMPK activation | [4] |
| Hepatocytes | 0.03 µM | Not specified | Robust increase in ACC phosphorylation | [1][5] |
| Hepatocytes | 0.3 µM | Not specified | Slight increase in AMPK and RAPTOR phosphorylation | [1][5] |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for optimizing incubation time.
References
EX229 off-target effects in cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of EX229, a potent allosteric activator of AMP-activated protein kinase (AMPK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a benzimidazole (B57391) derivative that acts as a potent and allosteric activator of AMP-activated protein kinase (AMPK).[1] Its primary mechanism of action is to bind to the AMPK complex, leading to its activation. Activated AMPK is a master regulator of cellular energy homeostasis, and its activation by this compound initiates downstream signaling cascades that control metabolic processes such as glucose uptake and fatty acid oxidation.
Q2: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to be effective in various cell lines, including:
-
L6 myotubes: In this skeletal muscle cell line, this compound increases glucose uptake and fatty acid oxidation.[2]
-
Hepatocytes: Treatment of hepatocytes with this compound leads to the phosphorylation of downstream targets of AMPK, such as acetyl-CoA carboxylase (ACC) and RAPTOR, and inhibits lipogenesis.[3]
-
Sf21 cells: Used for expressing recombinant human AMPK for in vitro kinase assays.[1]
Q3: What are the recommended solvent and storage conditions for this compound?
-
Solubility: this compound is soluble in DMSO. For in vivo studies, co-solvents like PEG300, Tween-80, and saline may be used to prepare a suitable formulation.[2][3][4] It is important to ensure the compound is fully dissolved to avoid precipitation in cell culture media.
-
Storage: As a powder, this compound should be stored at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to two years or -20°C for up to one year. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Activation of AMPK Signaling
| Possible Cause | Troubleshooting Step |
| Compound Precipitation: this compound, like many benzimidazole derivatives, may have limited aqueous solubility. | Visually inspect the culture medium for any signs of precipitate after adding this compound. If observed, consider preparing a fresh dilution from your stock solution. Ensure the final DMSO concentration in your culture medium is at a non-toxic level (typically <0.5%). |
| Incorrect Compound Concentration: The effective concentration of this compound can vary between cell lines. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Effective concentrations for observing AMPK activation are in the low micromolar range.[3] |
| Cell Health and Passage Number: Unhealthy or high-passage-number cells may exhibit altered signaling responses. | Ensure your cells are healthy, within a low passage number, and not overly confluent. Regularly test for mycoplasma contamination. |
| Suboptimal Treatment Duration: The kinetics of AMPK activation can vary. | Perform a time-course experiment to identify the optimal treatment duration for observing the desired downstream effects. |
Issue 2: Observed Cytotoxicity in Cell Lines
| Possible Cause | Troubleshooting Step |
| High Compound Concentration: At high concentrations, this compound may exhibit off-target effects leading to cytotoxicity. | Reduce the concentration of this compound used in your experiment. Determine the cytotoxic concentration (CC50) for your specific cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line. |
| Off-Target Effects of Benzimidazole Derivatives: The benzimidazole scaffold can sometimes interact with other cellular targets, potentially leading to cytotoxicity.[5][6] | If cytotoxicity persists even at low micromolar concentrations of this compound, consider it a potential off-target effect in your specific cell model. It is important to note that a comprehensive public kinase selectivity profile for this compound is not readily available. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Kd for AMPK α1β1γ1 | 0.06 μM | Biolayer interferometry | [1][3] |
| Kd for AMPK α2β1γ1 | 0.06 μM | Biolayer interferometry | [1][3] |
| Kd for AMPK α1β2γ1 | 0.51 μM | Biolayer interferometry | [1][3] |
| EC50 for AMPK activation | 3 nM | Sf21 cells (recombinant human AMPK) | [1] |
| Effective concentration for ACC phosphorylation | Saturated at 0.03 μM | Hepatocytes | [3] |
| Effective concentration for lipogenesis inhibition | 0.01 - 0.1 μM (34% - 63% inhibition) | Hepatocytes | [3] |
Experimental Protocols
Protocol 1: Assessment of AMPK Activation in Cultured Cells
-
Cell Seeding: Plate cells (e.g., L6 myotubes or hepatocytes) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in serum-free culture medium.
-
Cell Treatment: Remove the growth medium from the cells and wash once with PBS. Add the medium containing the different concentrations of this compound or vehicle control (DMSO) to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 1-2 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: Signaling pathway of this compound-mediated AMPK activation and its downstream metabolic effects.
Caption: General experimental workflow for assessing the effects of this compound on AMPK signaling in cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | AMPK | TargetMol [targetmol.com]
- 4. EX-229 | AMPK activator/Agonist | CAS 1219739-36-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. Effects of benzimidazole analogs on cultures of differentiating rodent embryonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting EX229 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to EX229, a potent allosteric AMP-activated protein kinase (AMPK) activator.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating a stock solution of this compound.[1][2][3][4] It is soluble in DMSO at concentrations up to 30 mg/mL.[3] For optimal results, use fresh, high-purity, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you encounter difficulty dissolving this compound in DMSO, the following steps are recommended:
-
Sonication: This can help to break up any clumps of powder and increase the surface area for dissolution.[1]
-
Gentle Heating: Warming the solution can facilitate the dissolving process.[1][5] However, avoid excessive heat to prevent degradation of the compound.
-
Ensure Fresh DMSO: As mentioned, aged or moisture-laden DMSO can hinder solubility.[2]
Q3: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. How can I prevent this?
A3: this compound is poorly soluble in aqueous solutions.[2] Direct dilution of a high-concentration DMSO stock into aqueous media will likely cause precipitation. To avoid this, consider the following:
-
Use of Co-solvents and Surfactants: For in vivo and some in vitro applications, specific formulations containing co-solvents and surfactants are necessary to maintain solubility in aqueous environments. Common formulations include:
-
Sequential Addition of Solvents: When preparing these formulations, it is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component.[1][6]
Q4: What is the maximum recommended concentration of this compound in a DMSO:PBS solution?
A4: For a DMSO:PBS (pH 7.2) mixture in a 1:2 ratio, the solubility of this compound is approximately 0.30 mg/mL.[3] Exceeding this concentration will likely result in precipitation.
Solubility Data Summary
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Molar Equivalent | Notes |
| DMSO | 12 mg/mL | 27.79 mM | Sonication and heating are recommended.[1] |
| DMSO | 30 mg/mL | ~69.46 mM | - |
| DMF | 30 mg/mL | ~69.46 mM | - |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 1.3 mg/mL | ≥ 3.01 mM | Saturation unknown.[6] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 1.3 mg/mL | ≥ 3.01 mM | Saturation unknown.[6] |
| 10% DMSO + 90% Corn Oil | ≥ 1.3 mg/mL | ≥ 3.01 mM | Saturation unknown.[6] |
| DMSO:PBS (pH 7.2) (1:2) | 0.30 mg/mL | ~0.69 mM | - |
Molecular Weight of this compound: 431.87 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution to mix.
-
If the compound is not fully dissolved, sonicate the vial for 5-10 minutes.
-
If necessary, gently warm the solution in a water bath (37°C) for a short period.
-
Once fully dissolved, store the stock solution at -20°C or -80°C for long-term storage.[1][7]
Protocol 2: Preparation of an In Vivo Formulation (1 mg/mL)
This protocol is based on a formulation of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
To prepare 1 mL of the final formulation: a. Start with 400 µL of PEG300. b. Add 100 µL of the 10 mg/mL this compound DMSO stock solution and mix thoroughly until the solution is clear. c. Add 50 µL of Tween 80 and mix until the solution is clear. d. Add 450 µL of saline and mix thoroughly.
-
The final concentration of this compound will be 1 mg/mL. This solution should be prepared fresh before use.[1]
Visual Guides
This compound Dissolution Workflow
The following diagram illustrates a logical workflow for troubleshooting common this compound solubility issues.
Caption: Troubleshooting workflow for dissolving this compound.
AMPK Signaling Pathway Activation by this compound
This compound is an allosteric activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Caption: Simplified AMPK activation pathway by this compound.
References
- 1. This compound | AMPK | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | AMPK Activator 991 Supplier | CAS 1219739-36-2 | AOBIOUS [aobious.com]
- 5. medkoo.com [medkoo.com]
- 6. EX-229 | AMPK activator/Agonist | CAS 1219739-36-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Preventing EX229 Precipitation in Media
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing EX229 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of this compound precipitation in cell culture media.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is causing this and how can I resolve it?
Answer: Immediate precipitation, often termed "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated DMSO stock is introduced into an aqueous cell culture medium.[1] This occurs because the compound's solubility drastically decreases as the DMSO is diluted.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound in the media surpasses its aqueous solubility limit. | Decrease the final working concentration of this compound. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock directly to a large volume of media leads to a rapid solvent exchange, causing the compound to precipitate.[2] | Perform a serial or stepwise dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media to ensure rapid and even dispersion.[2] |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower in cold media. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[1] |
| High DMSO Concentration in Final Solution | While DMSO is an excellent solvent for initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may necessitate preparing a more dilute stock solution in DMSO. |
Issue 2: Delayed Precipitation of this compound in Media During Incubation
Question: My media containing this compound appears clear initially, but after a few hours or days in the incubator, I notice a cloudy or crystalline precipitate. What is happening?
Answer: Delayed precipitation can be caused by changes in the media's environment over time, such as shifts in pH due to cellular metabolism, temperature fluctuations, or interactions with media components.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| pH Shifts in Media | Cellular metabolism can alter the pH of the culture medium over time. For pH-sensitive compounds, this can lead to a decrease in solubility. | Ensure you are using a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH throughout your experiment. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes. Calcium salts are a common cause of precipitation.[3][4] | If possible, try a different basal media formulation. When preparing media from powder, ensure that components like calcium chloride are dissolved separately.[4] |
| Evaporation of Media | Evaporation from culture plates can increase the concentration of this compound and other solutes, potentially exceeding the solubility limit. | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly moving culture vessels between the incubator and a microscope stage can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, use a microscope with a heated stage. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions. Commercial suppliers indicate a solubility of 12 mg/mL to 30 mg/mL in DMSO.[5][6] It is advised to use fresh, anhydrous DMSO, as moisture absorption can reduce solubility.[5]
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with a concentration of 0.1% or lower being preferable. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
Q3: Can I use co-solvents to improve the solubility of this compound in my media?
A3: Yes, for challenging situations, co-solvents can be used. Formulations containing PEG300 and Tween-80 have been used for in vivo studies and may be adapted for in vitro use, though careful validation and control experiments are necessary to assess any effects of these co-solvents on your cells.[6][7]
Q4: How can I determine the kinetic solubility of this compound in my specific cell culture medium?
A4: A kinetic solubility assay can be performed by preparing a serial dilution of your this compound stock in DMSO and then adding a small, fixed volume of each dilution to your cell culture medium in a 96-well plate.[8][9] The plate is then incubated, and the concentration at which precipitation is first observed (e.g., by visual inspection or by measuring light scattering with a plate reader) is considered the kinetic solubility limit.[8]
Q5: Could the salt form of my media components be causing precipitation?
A5: Yes, certain salts in the media can interact with this compound or other components, leading to precipitation.[4] Calcium salts are particularly known for this.[3] If you are preparing your own media, ensure that salts are added in the correct order and are fully dissolved before adding other components.[4]
Quantitative Data
The following table summarizes the solubility of this compound in various solvents as reported by commercial suppliers.
| Solvent | Concentration | Notes |
| DMSO | 12 mg/mL (~27.8 mM) | Sonication and warming may be required. Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[5][6] |
| DMSO | 13 mg/mL (~30.1 mM) | Ultrasonic and warming may be needed. Hygroscopic DMSO can significantly impact solubility.[7] |
| DMSO | 30 mg/mL | - |
| Water | Insoluble | [5] |
| Ethanol | Insoluble | [5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.3 mg/mL (~3.01 mM) | A clear solution can be achieved.[7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.3 mg/mL (~3.01 mM) | A clear solution can be achieved.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Purpose: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (Molecular Weight: 431.87 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
In a sterile environment (e.g., a biosafety cabinet), weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.32 mg of this compound.
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube or amber glass vial.
-
Add the calculated volume of anhydrous DMSO. For a 10 mM solution from 4.32 mg of this compound, add 1 mL of DMSO.
-
To aid dissolution, gently vortex the solution. If necessary, sonicate in a water bath or warm the solution to 37°C for a short period until the powder is completely dissolved.[6][7]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Stock solutions are typically stable for at least one year at -20°C and two years at -80°C when stored properly.[7]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
Purpose: To dilute the this compound stock solution into cell culture media to the final desired concentration while minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure (Example for preparing 10 mL of a 10 µM final concentration):
-
Pre-warm your complete cell culture medium in a 37°C water bath for at least 30 minutes.
-
In a sterile conical tube, add 10 mL of the pre-warmed medium.
-
Calculate the volume of the 10 mM stock solution needed. For a 1:1000 dilution (10 mM to 10 µM), you will need 10 µL of the stock solution. The final DMSO concentration will be 0.1%.
-
Crucial Step: While gently swirling or vortexing the conical tube containing the medium, slowly add the 10 µL of the 10 mM stock solution drop-by-drop.[2] This gradual addition is key to preventing "solvent shock."
-
Once the stock solution is added, cap the tube and invert it several times to ensure the solution is homogeneous.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Mandatory Visualizations
This compound Mechanism of Action: AMPK Signaling Pathway
This compound is a potent, allosteric activator of AMP-activated protein kinase (AMPK).[7] AMPK is a central regulator of cellular energy homeostasis.[10] When activated, AMPK promotes catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake, while inhibiting anabolic, ATP-consuming processes.[5][10]
Caption: this compound allosterically activates AMPK, promoting glucose uptake and fatty acid oxidation.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues with this compound.
Caption: A logical workflow for troubleshooting this compound precipitation in cell culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | AMPK | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
batch-to-batch variability of EX229 compound
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the batch-to-batch variability of the EX229 compound, a potent allosteric activator of AMP-activated protein kinase (AMPK).[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the this compound compound and what is its mechanism of action?
A1: this compound, also known as compound 991, is a benzimidazole (B57391) derivative that acts as a potent, allosteric activator of AMP-activated protein kinase (AMPK).[2][3] AMPK is a key cellular energy sensor that, when activated, regulates metabolic pathways to increase ATP production and reduce ATP consumption.[1][2][4] this compound activates AMPK by binding to the AMPK complex, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle cells.[1][5] Its action is independent of the PI3K/PKB pathway.[1]
Q2: We are observing inconsistent results between different batches of this compound. What could be the cause?
A2: Batch-to-batch variability is a known challenge in chemical manufacturing and can arise from several factors during synthesis and purification.[6][7] These can include minor differences in raw materials, slight variations in reaction conditions (temperature, pressure, time), and differences in purification and drying processes.[6][8] For a complex molecule like this compound, these small changes can lead to variations in purity, impurity profile, polymorphic form, and solubility, all of which can impact its biological activity.[9]
Q3: How can we be sure that the this compound we received is active?
A3: It is crucial to perform a functional validation of each new batch of this compound before its use in extensive experiments. A common method is to perform a dose-response experiment in a sensitive cell line (e.g., L6 myotubes, hepatocytes) and measure the phosphorylation of a downstream target of AMPK, such as Acetyl-CoA Carboxylase (ACC).[2][5] A significant increase in ACC phosphorylation upon treatment with this compound would confirm its activity.
Q4: Can the physical appearance of the compound (e.g., color, texture) indicate a problem with the batch?
A4: Yes, a noticeable difference in the physical appearance of a new batch of this compound compared to a previous, well-performing batch can be an initial indicator of potential variability. While not a definitive measure of activity, any change in color from the expected solid powder or in its texture should prompt further quality control checks.[10]
Q5: Our latest batch of this compound is difficult to dissolve. How should we proceed?
A5: this compound is reported to be soluble in DMSO.[1][11] If you are experiencing solubility issues, it could be due to a different polymorphic form of the compound or residual impurities. It is recommended to try gentle warming and sonication to aid dissolution.[11] However, if the compound remains insoluble or precipitates upon dilution in your cell culture media, it is advisable to contact the supplier and consider performing a solubility test on the batch.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting issues arising from the batch-to-batch variability of this compound.
Issue 1: Reduced or No Compound Activity in Cellular Assays
If a new batch of this compound shows reduced or no activity compared to a previous batch, follow these steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for reduced this compound activity.
Issue 2: High Variability in Experimental Replicates
High variability within the same experiment using a new batch of this compound can be due to several factors:
-
Incomplete Solubilization: Ensure the compound is fully dissolved in the stock solution and does not precipitate when diluted in the final assay medium.
-
Pipetting Inaccuracy: Use calibrated pipettes and proper technique to minimize errors in serial dilutions and additions to wells.
-
Cell Seeding Uniformity: Ensure a homogenous cell suspension and consistent seeding density across all wells of a plate.
-
"Edge Effects" in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. It is advisable to fill the peripheral wells with sterile media or PBS and use the inner wells for the experiment.
Quantitative Data on Batch Variability
While specific batch-to-batch data for this compound is proprietary, the following tables illustrate the types of variations that can occur and for which you should request information from your supplier.
Table 1: Representative Analytical Data for Two Batches of this compound
| Parameter | Batch A | Batch B | Acceptable Range |
| Purity (by HPLC) | 99.5% | 97.2% | ≥ 98.0% |
| Identity (by LC-MS) | Confirmed | Confirmed | Matches reference |
| Major Impurity 1 | 0.2% | 1.5% | ≤ 0.5% |
| Residual Solvent (DMSO) | < 0.1% | 0.8% | ≤ 0.5% |
| Water Content (Karl Fischer) | 0.3% | 1.2% | ≤ 1.0% |
In this example, Batch B would be flagged for lower purity, a higher level of a specific impurity, and higher residual solvent and water content, all of which could contribute to altered biological activity.
Table 2: Representative Functional Data for Two Batches of this compound
| Parameter | Batch A | Batch B |
| Cell Line | L6 Myotubes | L6 Myotubes |
| Assay Endpoint | pACC (Ser79) Levels | pACC (Ser79) Levels |
| EC50 | 0.15 µM | 0.75 µM |
The higher EC50 value for Batch B indicates that a higher concentration of the compound is required to achieve 50% of the maximal response, suggesting lower potency compared to Batch A.
Experimental Protocols
Protocol 1: Quality Control by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
-
Preparation of Standard Solution: Accurately weigh and dissolve a reference standard of this compound in DMSO to a final concentration of 1 mg/mL.
-
Preparation of Sample Solution: Prepare the new batch of this compound in the same manner as the standard solution.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject equal volumes of the standard and sample solutions. The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Protocol 2: Functional Validation by Western Blot for pACC
This protocol provides a method to confirm the biological activity of this compound.
-
Cell Culture: Plate L6 myotubes in 6-well plates and grow to 80-90% confluency.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 10 µM) in cell culture medium. Treat the cells for 1 hour.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-ACC (Ser79) and total ACC overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities for pACC and total ACC. A dose-dependent increase in the pACC/total ACC ratio confirms the activity of this compound.
Signaling Pathway and Workflow Diagrams
AMPK Signaling Pathway
Caption: Simplified AMPK signaling pathway activated by this compound.
References
- 1. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. sinobiological.com [sinobiological.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 8. researchgate.net [researchgate.net]
- 9. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 10. bosterbio.com [bosterbio.com]
- 11. benchchem.com [benchchem.com]
EX229 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, degradation, and proper storage of EX229, a potent AMPK activator.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound powder?
A1: Lyophilized this compound powder should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, -20°C is recommended, which can maintain stability for up to three years.[1][2] For short-term storage, 4°C is acceptable for a few weeks to months.[3] Before opening, it is crucial to allow the vial to warm to room temperature in a desiccator to prevent condensation and moisture absorption, which can decrease long-term stability.[3][4]
Q2: How should I store this compound after dissolving it in a solvent?
A2: Once dissolved, it is highly recommended to aliquot the this compound solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4][5] Stock solutions should be stored at -80°C for long-term stability, where they can be viable for up to a year or even two.[1][5] For shorter periods, storage at -20°C is also acceptable for about one month.[1]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 12 mg/mL.[1][6] It is important to use fresh, high-quality DMSO, as moisture-laden DMSO can reduce solubility.[1] For in vivo studies, co-solvent formulations are often necessary. A common formulation involves a sequential mixture of DMSO, PEG300, Tween 80, and saline.[6][7]
Q4: Is this compound stable at room temperature?
A4: this compound is stable at room temperature for a few days, particularly during shipping.[8] However, for any extended period, it should be stored under the recommended cold conditions to ensure its integrity and activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results | Degradation of this compound stock solution due to improper storage or handling. | Prepare fresh stock solutions from lyophilized powder. Ensure proper storage of stock solutions at -80°C and avoid repeated freeze-thaw cycles by using aliquots. |
| Reduced or no AMPK activation | Loss of this compound potency due to degradation. | Confirm the integrity of your this compound stock by running a positive control experiment with a freshly prepared solution. Consider performing a stability analysis using HPLC if the problem persists. |
| Precipitate formation in media or buffer | Poor solubility of this compound at the working concentration or in the specific buffer system. | Ensure the final DMSO concentration in your experimental setup is low enough to maintain solubility. Sonication can aid in dissolving the compound. If using a complex buffer, test the solubility of this compound in a small volume first. |
| Unexpected off-target effects | Potential degradation products of this compound may have different biological activities. | Use freshly prepared this compound solutions to minimize the presence of degradation products. If unexpected effects are consistently observed, consider characterizing the purity of your stock solution. |
This compound Storage Conditions Summary
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| 4°C | Short-term (weeks to months)[3] | |
| Room Temperature | Short-term (days)[8] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years[5] |
| -20°C | Up to 1 year[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.
-
Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protected tubes.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Stability Assessment of this compound by HPLC
This protocol provides a general framework for assessing the stability of this compound. Method optimization will be required.
-
Sample Preparation:
-
Prepare a fresh solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL). This will serve as the time-zero sample.
-
Incubate aliquots of the solution under various conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light).
-
-
HPLC Analysis:
-
At specified time points, inject a sample onto an appropriate HPLC system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Compare the peak area of this compound in the stressed samples to the time-zero sample to determine the percentage of degradation.
-
The appearance of new peaks indicates the formation of degradation products.
-
Visualizations
AMPK Signaling Pathway
This compound is a direct activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9] Upon activation, AMPK phosphorylates various downstream targets to promote catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP.
Caption: Simplified AMPK signaling pathway activated by this compound.
This compound Experimental Workflow
The following diagram outlines a typical workflow for using this compound in a cell-based experiment.
Caption: General experimental workflow for cell-based assays using this compound.
References
- 1. discuss the pros and cons of AMPK activation as a strategy [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. EX-229 | AMPK activator/Agonist | CAS 1219739-36-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
addressing variability in EX229 experimental outcomes
Welcome to the technical support center for EX229. This resource is designed for researchers, scientists, and drug development professionals to address variability in experimental outcomes and provide clear guidance on the use of this compound, a potent allosteric activator of AMP-activated protein kinase (AMPK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a benzimidazole (B57391) derivative that acts as a potent and allosteric activator of AMP-activated protein kinase (AMPK).[1][2] It binds to the α1β1γ1, α2β1γ1, and α1β2γ1 isoforms of AMPK, leading to its activation.[1][2] Activated AMPK plays a crucial role in cellular energy homeostasis by stimulating catabolic processes like glucose uptake and fatty acid oxidation while inhibiting anabolic processes such as protein and lipid synthesis.[3][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C. It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1] For in vitro assays, avoid repeated freeze-thaw cycles of the stock solution.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, formulations often involve co-solvents such as PEG300, Tween-80, and saline to ensure solubility and bioavailability.[1][5]
Q4: What are the expected downstream effects of AMPK activation by this compound?
A4: Activation of AMPK by this compound leads to the phosphorylation of downstream targets. A key substrate is Acetyl-CoA Carboxylase (ACC), which is inactivated upon phosphorylation, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation. Another important target is the Regulatory-Associated Protein of mTOR (RAPTOR), which, when phosphorylated by AMPK, leads to the inhibition of the mTORC1 signaling pathway, thereby reducing protein synthesis.[1]
Troubleshooting Guides
This section provides solutions to common issues that may arise during experiments with this compound.
Issue 1: High Variability in Western Blot Results for Phospho-AMPK and Phospho-ACC
Potential Cause 1: Suboptimal Lysis Buffer Phosphatases released during cell lysis can dephosphorylate your target proteins, leading to inconsistent results.
-
Solution: Ensure your lysis buffer is always supplemented with a fresh cocktail of phosphatase inhibitors. Keep samples on ice at all times during preparation.
Potential Cause 2: Inappropriate Blocking Buffer Milk-based blocking buffers can interfere with the detection of phosphorylated proteins due to the presence of phosphoprotein casein.[6][7]
-
Solution: Use a blocking buffer containing Bovine Serum Albumin (BSA) or a protein-free blocking agent when probing for phosphorylated proteins.[7]
Potential Cause 3: High Background Tissue lysates, particularly from the liver, can exhibit high background when blotting for phospho-AMPK.[8]
-
Solution: Sonication of the lysate can help reduce viscosity and background. Ensure thorough washing steps with an appropriate buffer like Tris-Buffered Saline with Tween-20 (TBST).[8]
Potential Cause 4: Low Signal for Phosphorylated Protein The abundance of the phosphorylated form of a protein is often much lower than the total protein.
-
Solution: Increase the amount of protein loaded onto the gel. You can also enrich your sample for the phosphoprotein of interest using immunoprecipitation (IP) prior to Western blotting.[9] Always include a positive control (e.g., cells treated with a known AMPK activator like AICAR) and a negative control (untreated cells).
Issue 2: Inconsistent Results in Glucose Uptake Assays
Potential Cause 1: High Basal Glucose Uptake High levels of glucose uptake in the absence of stimulation can mask the effect of this compound. This is often due to the presence of growth factors in the serum.
-
Solution: Serum starve the cells for a sufficient period (typically 2-4 hours or overnight, depending on the cell line) before the assay to reduce basal glucose uptake.[10]
Potential Cause 2: Inappropriate Controls Without proper controls, it is difficult to interpret the results accurately.
-
Solution: Include the following controls in your experiment:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) to account for any solvent effects.[10]
-
Positive Control: A known stimulator of glucose uptake, such as insulin, to ensure the cells are responsive.[10]
-
Negative Control: A glucose uptake inhibitor, like Cytochalasin B, to determine the non-transporter mediated uptake.[10]
-
Potential Cause 3: Cell Line Variability The expression levels of glucose transporters (e.g., GLUT1, GLUT4) can vary significantly between different cell lines, affecting their response to AMPK activation.
-
Solution: Characterize the expression of relevant glucose transporters in your cell line of interest using techniques like Western blotting or qPCR. Select a cell line known to be responsive to AMPK-mediated glucose uptake if possible.
Issue 3: Lack of Cellular Response to this compound
Potential Cause 1: Inadequate this compound Concentration or Incubation Time The optimal concentration and duration of this compound treatment can vary between cell lines and experimental conditions.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay. Start with a concentration range based on published data and assess the phosphorylation of a direct downstream target like ACC.
Potential Cause 2: Low Cellular ATP Levels The activation of AMPK is sensitive to the cellular energy state, specifically the AMP:ATP ratio.[11][12][13]
-
Solution: Ensure that the cell culture conditions are consistent and do not induce excessive metabolic stress prior to the experiment, unless it is an intended variable. Changes in media glucose concentration or the presence of metabolic inhibitors can affect cellular ATP levels and thus the response to this compound.
Potential Cause 3: Long-Term Treatment Effects Prolonged exposure to kinase inhibitors can lead to compensatory mechanisms or cellular toxicity.[14][15]
-
Solution: For long-term studies, carefully monitor cell viability and consider that the cellular response may change over time. It may be necessary to adjust the concentration or treatment schedule.
Data Summary
The following tables summarize key quantitative data for this compound from various experimental systems.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Value | Reference |
| Kd (α1β1γ1) | Biolayer Interferometry | 0.06 µM | [1][2] |
| Kd (α2β1γ1) | Biolayer Interferometry | 0.06 µM | [1][2] |
| Kd (α1β2γ1) | Biolayer Interferometry | 0.51 µM | [1][2] |
| EC50 | Sf21 cells (recombinant human AMPK) | 3 nM | [1] |
| ACC Phosphorylation | Hepatocytes | Saturated at 0.03 µM | [1] |
| Lipogenesis Inhibition | Hepatocytes | 34% at 0.01 µM, 63% at 0.1 µM | [1] |
Table 2: In Vivo Efficacy of an AMPK Activator (MK-8722) in a Diabetic Mouse Model
| Treatment Group | Time Point | Blood Glucose Level (% of Basal) |
| Control (+/+) | 0 min | 100% |
| 15 min | ~80% | |
| 30 min | ~60% | |
| 60 min | ~50% | |
| 120 min | ~70% | |
| Diabetic (db/db) | 0 min | 100% |
| 15 min | ~95% | |
| 30 min | ~85% | |
| 60 min | ~70% | |
| 120 min | ~60% | |
| Data adapted from a study on the AMPK activator MK-8722, which has a similar mechanism of action to this compound, to illustrate expected in vivo effects. |
Experimental Protocols & Workflows
AMPK Signaling Pathway
The following diagram illustrates the central role of AMPK in cellular metabolism and how it is activated by this compound.
Western Blotting Workflow for Phospho-AMPK Analysis
This workflow outlines the key steps for reliably detecting the phosphorylation of AMPK and its downstream target ACC.
Glucose Uptake Assay Workflow
This diagram details the procedure for measuring glucose uptake in cells treated with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EX-229 | AMPK activator/Agonist | CAS 1219739-36-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. Why do I see high background by western blot when probing for phospho-AMPK (Thr172)? | Cell Signaling Technology [cellsignal.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. benchchem.com [benchchem.com]
- 11. The Synergistic Impact of Glycolysis, Mitochondrial OxPhos, and PEP Cycling on ATP Production in Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cellular ATP Levels Determine the Stability of a Nucleotide Kinase [frontiersin.org]
- 13. Effects of In Vivo Intracellular ATP Modulation on Neocortical Extracellular Potassium Concentration | MDPI [mdpi.com]
- 14. Prolonged inhibition of P-glycoprotein after exposure to chemotherapeutics increases cell mortality in multidrug resistant cultured cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The long-term effects of chemotherapy on normal blood cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: EX229 Activity Confirmation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in confirming the activity of the AMPK activator, EX229, in a new cell type.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, allosteric activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2] It binds to the α/β/γ subunits of the AMPK heterotrimer, leading to its activation.[1][2] Activated AMPK then phosphorylates downstream targets to increase ATP-producing catabolic pathways (like glucose uptake and fatty acid oxidation) and decrease ATP-consuming anabolic pathways (such as lipogenesis and protein synthesis).[3][4][5]
Q2: What is the primary readout for this compound activity?
A2: The most direct readout for this compound activity is the phosphorylation of AMPK at Threonine 172 (Thr172) on its α-subunit.[3] A well-established downstream marker is the phosphorylation of Acetyl-CoA Carboxylase (ACC) at Serine 79.[1] Functional readouts include increased glucose uptake and inhibition of lipogenesis.[6][7]
Q3: What concentration of this compound should I use to treat my cells?
A3: The optimal concentration of this compound can vary between cell types. It is recommended to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) in your specific cell line. Based on published data, a robust increase in ACC phosphorylation in hepatocytes is observed at concentrations as low as 0.03 µM, with saturation around this point.[1][2] In rat epitrochlearis muscle, significant AMPK activation is seen at 50 µM.[6] A starting dose-response range of 0.01 µM to 10 µM is a reasonable starting point for many cell lines.
Q4: How long should I treat my cells with this compound?
A4: The treatment time will depend on the specific downstream event you are measuring. Phosphorylation events are typically rapid and can be observed within 30-60 minutes of treatment.[7] Functional outcomes like changes in gene expression or metabolic phenotypes may require longer incubation times (e.g., 4-24 hours).[8] A time-course experiment is recommended to determine the optimal treatment duration for your endpoint of interest.
Troubleshooting Guide
This guide addresses common issues encountered when confirming this compound activity in a new cell type.
Issue 1: No or weak phosphorylation of AMPK (p-AMPK) or ACC (p-ACC) is observed after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.001 µM to 50 µM). |
| Inappropriate Treatment Time | Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the peak phosphorylation time. |
| Low Endogenous AMPK Expression | Verify the expression of AMPKα, β, and γ subunits in your cell line using Western blot or qPCR. |
| Poor Antibody Quality | Use a validated phospho-specific antibody for p-AMPK (Thr172) and p-ACC (Ser79). Include a positive control (e.g., lysate from a cell line known to respond to AMPK activators). |
| Sample Handling and Lysis | Ensure that phosphatase inhibitors are included in the lysis buffer to prevent dephosphorylation of your target proteins. Keep samples on ice at all times. |
| Western Blotting Technique | Optimize protein loading amounts and transfer conditions. Use a sensitive detection reagent. |
Issue 2: High background or non-specific bands in the Western blot.
| Potential Cause | Troubleshooting Step |
| Antibody Cross-reactivity | Use a highly specific primary antibody. Perform a BLAST search to check for potential cross-reactivity with other proteins in your species of interest. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). |
| Inadequate Washing | Increase the number and duration of washes between antibody incubations. |
Issue 3: No significant increase in glucose uptake after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Low Glucose Transporter Expression | Confirm the expression of glucose transporters (e.g., GLUT1, GLUT4) in your cell line. |
| Assay Sensitivity | Ensure your glucose uptake assay is sensitive enough to detect changes. Consider using a radioactive (e.g., 3H-2-deoxyglucose) or a validated fluorescent glucose analog. |
| Cell Health | Ensure cells are healthy and not overly confluent, as this can affect glucose uptake. |
| Serum Starvation | Optimize the serum starvation period before the assay to reduce basal glucose uptake. |
| AMPK-independent Glucose Uptake | To confirm the effect is AMPK-dependent, consider using an AMPK inhibitor (e.g., Compound C) as a negative control. |
Experimental Protocols
Protocol 1: Western Blot for p-AMPK and p-ACC
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and total ACC overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Protocol 2: Glucose Uptake Assay
-
Cell Seeding: Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
This compound Treatment: Treat cells with this compound or vehicle control for the predetermined optimal time.
-
Glucose Uptake: Add a glucose analog (e.g., 3H-2-deoxyglucose or a fluorescent analog) and incubate for 10-30 minutes.
-
Wash: Stop the uptake by washing the cells multiple times with ice-cold PBS.
-
Cell Lysis and Detection: Lyse the cells and measure the amount of internalized glucose analog using a scintillation counter or a fluorescence plate reader.
-
Normalization: Normalize the glucose uptake values to the total protein content in each well.
Data Presentation
Table 1: Dose-Response of this compound on AMPK and ACC Phosphorylation in a New Cell Type (Template)
| This compound Conc. (µM) | p-AMPK/Total AMPK (Fold Change) | p-ACC/Total ACC (Fold Change) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 0.01 | User-generated data | User-generated data |
| 0.1 | User-generated data | User-generated data |
| 1 | User-generated data | User-generated data |
| 10 | User-generated data | User-generated data |
Table 2: Effect of this compound on Glucose Uptake in a New Cell Type (Template)
| Treatment | Glucose Uptake (Fold Change vs. Vehicle) |
| Vehicle | 1.0 |
| This compound (Optimal Conc.) | User-generated data |
| Positive Control (e.g., Insulin) | User-generated data |
Visualizations
Caption: AMPK Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Confirming this compound Activity.
Caption: Troubleshooting Decision Tree for Weak p-AMPK Signal.
References
- 1. This compound | AMPK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small-molecule benzimidazole derivative that potently activates AMPK to increase glucose transport in skeletal muscle: comparison with effects of contraction and other AMPK activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Increased skeletal muscle glucose uptake by rosemary extract through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating EX229 Toxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues when using the AMPK activator EX229 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, allosteric activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2][3][4] It binds to the allosteric drug and metabolite (ADaM) binding site on the AMPK complex.[5] Activation of AMPK by this compound leads to the phosphorylation of downstream targets, which in turn stimulates catabolic pathways (e.g., glucose uptake and fatty acid oxidation) to generate ATP and inhibits anabolic pathways (e.g., protein and lipid synthesis) that consume ATP.[3][6][7]
Q2: What are the potential causes of unexpected cytotoxicity with this compound in primary cells?
While this compound is designed to be a specific AMPK activator, unexpected cytotoxicity in sensitive primary cells can arise from several factors:
-
Metabolic Stress: As a potent AMPK activator, high concentrations or prolonged exposure to this compound can induce a state of significant metabolic stress, potentially leading to cell cycle arrest or apoptosis.[2][8][9]
-
Off-Target Effects: Although designed for specificity, high concentrations of any small molecule can lead to off-target effects. Some AMPK activators have been reported to have AMPK-independent effects.[1][5]
-
Solvent Toxicity: this compound is typically dissolved in DMSO.[10] Primary cells can be sensitive to the final concentration of DMSO in the culture medium, with levels ideally kept below 0.1% and not exceeding 0.5%.[10][11]
-
Compound Precipitation: Improper dissolution of this compound in the culture medium can lead to the formation of precipitates, resulting in inconsistent dosing and potential physical stress on the cells.
-
Primary Cell Health: The health, passage number, and seeding density of primary cells can significantly influence their susceptibility to chemical compounds.[10][12]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my primary cell experiments?
A dose-response experiment is crucial to determine the optimal concentration. This involves treating your primary cells with a range of this compound concentrations (e.g., logarithmic or half-log dilutions from 1 nM to 10 µM) and assessing both the desired biological effect (e.g., phosphorylation of a downstream AMPK target like ACC) and cell viability in parallel. The optimal concentration will provide the desired level of AMPK activation with minimal impact on cell viability.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After this compound Treatment
If you observe significant cytotoxicity after treating your primary cells with this compound, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| This compound concentration is too high. | Perform a dose-response curve to determine the EC50 for the desired activity and the CC50 for cytotoxicity. Select a concentration that maximizes the therapeutic window. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your culture medium is non-toxic for your specific primary cell type (ideally ≤0.1%).[10] Include a vehicle-only control (medium with the same final DMSO concentration) in all experiments. |
| Compound precipitation. | Prepare a fresh, high-concentration stock solution of this compound in 100% DMSO. When diluting into your culture medium, add the stock solution dropwise while gently vortexing the medium to ensure proper mixing and prevent precipitation. Visually inspect the medium for any signs of precipitation before adding it to the cells. |
| Metabolic exhaustion. | Reduce the treatment duration. Consider supplementing the culture medium with additional glucose or other key nutrients if the experimental design allows. |
| Contamination. | Routinely check your cell cultures for microbial contamination (e.g., bacteria, fungi, mycoplasma), as this can cause cell death that may be misattributed to the compound.[10][13] |
Issue 2: High Variability in Experimental Results
Inconsistent results between wells, plates, or experiments can obscure the true effect of this compound. The following strategies can help reduce experimental variability:
| Potential Cause | Recommended Action |
| Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before plating. Use a consistent cell seeding density across all wells and experiments.[12][14] |
| Pipetting errors. | Use calibrated pipettes and practice consistent pipetting techniques. For plate-based assays, prepare a master mix of the this compound treatment medium to add to all replicate wells.[14] |
| Edge effects in multi-well plates. | To mitigate evaporation and temperature fluctuations in the outer wells of a plate, fill these wells with sterile PBS or culture medium without cells and use the inner wells for your experimental samples.[10][14] |
| Inconsistent culture conditions. | Standardize all culture conditions, including incubator temperature, CO2 levels, and humidity.[10][12] Use cells within a consistent and low passage number range. |
| Biological variability of primary cells. | If possible, use primary cells from multiple donors to ensure that the observed effects are not donor-specific. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound for AMPK activation based on available data. Note that optimal concentrations can vary significantly between cell types.
| Parameter | Value | Cell/System Type |
| Kd (α1β1γ1) | 0.06 µM | Biolayer interferometry |
| Kd (α2β1γ1) | 0.06 µM | Biolayer interferometry |
| Kd (α1β2γ1) | 0.51 µM | Biolayer interferometry |
| Effective Concentration for ACC Phosphorylation | Saturated at 0.03 µM | Hepatocytes |
| Effective Concentration for Glucose Uptake | 100 µM | Isolated rat epitrochlearis muscle |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Assay
-
Cell Seeding: Plate your primary cells in a 96-well plate at a predetermined optimal seeding density and allow them to adhere and recover for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in culture medium (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and 0 µM). Include a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the this compound-containing medium.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis:
-
For Cytotoxicity (CC50): Use a viability assay such as MTT, PrestoBlue, or a lactate (B86563) dehydrogenase (LDH) release assay.
-
For Efficacy (EC50): Lyse the cells and perform a Western blot to measure the phosphorylation of an AMPK downstream target, such as ACC (p-ACC).
-
-
Data Analysis: Plot cell viability and p-ACC levels against the log of the this compound concentration. Use a non-linear regression model to determine the CC50 and EC50 values.
Visualizations
Caption: this compound activates the AMPK signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound toxicity.
References
- 1. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMP-activated protein kinase (AMPK) beyond metabolism: A novel genomic stress sensor participating in the DNA damage response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Stress-Induced Activation of AMPK and Inhibition of Constitutive Phosphoproteins Controlling Smooth Muscle Contraction: Evidence for Smooth Muscle Fatigue? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. promocell.com [promocell.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. adl.usm.my [adl.usm.my]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of EX229 and Metformin: Unraveling Their Distinct Mechanisms of AMPK Activation
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of action of therapeutic compounds is paramount. This guide provides an objective comparison of EX229 and metformin (B114582), two activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. While both compounds converge on the activation of AMPK, their upstream mechanisms are fundamentally different, leading to distinct cellular and physiological effects.
This guide delves into the molecular interactions, signaling pathways, and experimental validation of this compound and metformin, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms to facilitate a comprehensive understanding.
At a Glance: this compound vs. Metformin
| Feature | This compound | Metformin |
| Primary Mechanism | Direct, allosteric activator of AMPK.[1][2][3] | Indirect activator of AMPK; primarily inhibits mitochondrial respiratory chain complex I.[4][5] |
| Target Engagement | Binds directly to the AMPK heterotrimeric complex.[1][2] | Does not directly bind to AMPK; alters the cellular AMP:ATP ratio.[4] |
| AMPK Activation Potency | High potency with Kd values in the nanomolar range for various AMPK isoforms (α1β1γ1: 0.06 µM, α2β1γ1: 0.06 µM, α1β2γ1: 0.51 µM).[1][2][3] EC50 for AMPK activation is approximately 0.002-0.003 µM in cell-free assays. | Lower potency in vitro, requiring millimolar concentrations for significant AMPK activation in acute settings.[6][7] However, clinically relevant plasma concentrations are in the micromolar range, and it accumulates in tissues like the liver. |
| Downstream Effects | Potently stimulates glucose uptake in skeletal muscle and inhibits lipogenesis in hepatocytes.[8] | Inhibits hepatic gluconeogenesis, increases glucose uptake in peripheral tissues, and has effects on the gut microbiome.[9][10] |
Delving into the Mechanisms of Action
This compound is a potent, small-molecule benzimidazole (B57391) derivative that functions as a direct, allosteric activator of AMPK.[1][2] It binds to the AMPK complex, inducing a conformational change that leads to its activation. This direct activation is independent of cellular energy status (i.e., the AMP:ATP ratio).
In contrast, metformin, a biguanide, is an indirect AMPK activator.[4] Its primary molecular target is complex I of the mitochondrial respiratory chain.[5][11] By inhibiting this complex, metformin disrupts cellular respiration, leading to a decrease in ATP production and a subsequent increase in the AMP:ATP ratio. This elevated AMP level allosterically activates AMPK.[4]
Signaling Pathways Visualized
To illustrate these distinct mechanisms, the following diagrams depict the signaling pathways for this compound and metformin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EX-229 | AMPK activator/Agonist | CAS 1219739-36-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. This compound | AMPK | TargetMol [targetmol.com]
- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of metformin on intact mitochondria from liver and brain: Concept revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. A small-molecule benzimidazole derivative that potently activates AMPK to increase glucose transport in skeletal muscle: comparison with effects of contraction and other AMPK activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metformin - Wikipedia [en.wikipedia.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of EX229 and A769662 Potency in AMPK Activation
For researchers and professionals in drug development, selecting the optimal small molecule activator for AMP-activated protein kinase (AMPK) is a critical decision. This guide provides a detailed comparison of two widely used allosteric AMPK activators, EX229 (also known as compound 991) and A769662, with a focus on their relative potency, supported by experimental data.
Potency Comparison
This compound is consistently reported to be a more potent activator of AMPK than A769662.[1][2][3] Several studies and supplier data indicate that this compound is approximately 5 to 10 times more potent than A769662 in activating AMPK.[1][2][3] This increased potency is reflected in the lower concentrations of this compound required to achieve a similar level of AMPK activation compared to A769662.
The following table summarizes the quantitative data on the potency of this compound and A769662 from various experimental setups.
| Compound | Parameter | Value | AMPK Isoform(s) | Assay Type |
| This compound | Kd | 0.06 µM | α1β1γ1 | Biolayer Interferometry |
| Kd | 0.06 µM | α2β1γ1 | Biolayer Interferometry | |
| Kd | 0.51 µM | α1β2γ1 | Biolayer Interferometry | |
| A769662 | EC50 | 0.8 µM | Partially purified rat liver AMPK | Cell-free kinase assay |
| IC50 | 3.2 µM | - | Inhibition of fatty acid synthesis in primary rat hepatocytes |
Mechanism of Action and Signaling Pathway
Both this compound and A769662 are direct, allosteric activators of AMPK.[4][5][6][7] They function by binding to a site on the AMPK complex known as the allosteric drug and metabolite (ADaM) site, which is distinct from the binding site for AMP.[3] Their mechanism of activation is twofold: they induce a conformational change in the AMPK complex that leads to allosteric activation and they inhibit the dephosphorylation of a critical threonine residue (Thr172) within the activation loop of the AMPKα catalytic subunit.[5] This dual action ensures a sustained activation of AMPK.
The activation of AMPK by these compounds triggers a cascade of downstream signaling events aimed at restoring cellular energy homeostasis. Activated AMPK phosphorylates a multitude of downstream targets, leading to the inhibition of anabolic pathways (such as fatty acid and cholesterol synthesis) and the activation of catabolic pathways (such as glucose uptake and fatty acid oxidation).
Experimental Protocols
The potency values presented in this guide were determined using specific biochemical and cell-based assays. Below are the detailed methodologies for the key experiments cited.
Biolayer Interferometry (for this compound Kd determination)
This assay measures the binding affinity between this compound and different AMPK isoform complexes.
-
Immobilization: Recombinant human AMPK heterotrimeric complexes (α1β1γ1, α2β1γ1, and α1β2γ1) are biotinylated and immobilized onto streptavidin-coated biosensors.
-
Association: The biosensors are dipped into solutions containing varying concentrations of this compound, and the association of the compound to the immobilized AMPK is monitored in real-time by detecting changes in the interference pattern of light reflected from the sensor surface.
-
Dissociation: The biosensors are then moved to a buffer solution without this compound to monitor the dissociation of the compound from the AMPK complex.
-
Data Analysis: The association and dissociation rate constants (kon and koff) are determined from the sensorgrams. The equilibrium dissociation constant (Kd) is calculated as the ratio of koff to kon.
Cell-Free Kinase Assay (for A769662 EC50 determination)
This assay measures the direct effect of A769662 on the catalytic activity of AMPK.[8]
-
Enzyme Source: Partially purified AMPK from rat liver is used as the enzyme source.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing ATP (often radiolabeled with ³²P or ³³P), a synthetic peptide substrate (e.g., SAMS peptide), and varying concentrations of A769662.[8]
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The enzyme activity at each A769662 concentration is plotted, and the EC50 value, the concentration at which the compound elicits half of its maximal effect, is determined by fitting the data to a dose-response curve.
Inhibition of Fatty Acid Synthesis in Primary Hepatocytes (for A769662 IC50 determination)
This cell-based assay assesses the functional consequence of AMPK activation by measuring the inhibition of a key downstream metabolic pathway.[7]
-
Cell Culture: Primary rat hepatocytes are isolated and cultured.
-
Treatment: The cells are treated with various concentrations of A769662 for a defined period.
-
Metabolic Labeling: A radiolabeled precursor for fatty acid synthesis, such as [14C]-acetate, is added to the culture medium.
-
Lipid Extraction: After incubation, the cells are harvested, and total lipids are extracted.
-
Quantification: The amount of radioactivity incorporated into the lipid fraction is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of fatty acid synthesis at each A769662 concentration is calculated relative to untreated control cells. The IC50 value, the concentration that causes 50% inhibition, is determined from the dose-response curve.
References
- 1. selleckchem.com [selleckchem.com]
- 2. biocompare.com [biocompare.com]
- 3. biorxiv.org [biorxiv.org]
- 4. EX-229 | AMPK activator/Agonist | CAS 1219739-36-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
EX229's Potent Activation of AMPK Phosphorylation: A Comparative Analysis
For researchers in metabolic diseases and oncology, the activation of AMP-activated protein kinase (AMPK) is a critical area of investigation. EX229, a novel small molecule activator, has emerged as a potent modulator of this key cellular energy sensor. This guide provides a comparative analysis of this compound's effect on AMPK phosphorylation against other well-known activators, supported by experimental data and detailed protocols to aid in the validation and application of this compound in research settings.
Quantitative Comparison of AMPK Activators
The efficacy of this compound in inducing AMPK phosphorylation has been evaluated in various cell-based and cell-free assays. The following table summarizes the quantitative data on the dose-dependent effects of this compound in comparison to other commonly used AMPK activators, A-769662 and AICAR. The data highlights the relative potency and isoform specificity of these compounds.
| Compound | Target/Assay System | Concentration | Effect on AMPK Phosphorylation (Thr172) | Downstream Effects | Reference |
| This compound (C991) | Rat epitrochlearis muscle | 50 µM | Significant increase in activity of α1, α2, β1, and β2-containing complexes | ~2-fold increase in glucose uptake at 100 µM | [1] |
| Primary human and rat adipocytes | Not specified | Robust activation, similar to or greater than AICAR | Altered HSL phosphorylation | [2] | |
| Hepatocytes | 0.3 µM | Slight increase in AMPK and RAPTOR phosphorylation | Robust increase in ACC phosphorylation at 0.03 µM | [3][4] | |
| A-769662 | Partially purified rat liver AMPK | 0.8 µM (EC50) | Potent, reversible activation | Inhibition of fatty acid synthesis in hepatocytes (IC50 of 3.2 µM) | [5] |
| Mouse skeletal muscle | 200 µM - 1 mM | Dose-dependent activation of β1-containing complexes (100% to 300-600% increase) | Increased glucose uptake via a PI3-kinase-dependent pathway | [6] | |
| SH-SY5Y neuroblastoma cells | 50 - 150 nM | Dose-dependent increase in AMPK T172 phosphorylation | - | [7] | |
| AICAR | C2C12 cells | 0.5 - 1 mM | Dose-dependent increase in AMPK T172 phosphorylation | Increased phosphorylation of downstream targets (e.g., ACC) | [8] |
| Prostate cancer cells (LNCaP, PC3) | 0.5 - 3 mM | Increased phosphorylation of ACC | Concentration-dependent decrease in cell survival | [9] | |
| Neonatal rat ventricular myocytes | 10 - 500 µM | Dose-dependent increase in AMPK Thr172 phosphorylation | - | [10] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: AMPK Signaling Pathway Activation by this compound and other activators.
Caption: Experimental workflow for assessing AMPK phosphorylation.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, the following detailed protocols for key experiments are provided.
Western Blotting for AMPK Phosphorylation
Objective: To determine the levels of phosphorylated AMPK (p-AMPK) at Threonine 172 relative to total AMPK protein.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay kit).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Enhanced chemiluminescence (ECL) detection reagents.
Procedure:
-
Cell Lysis: After treatment with AMPK activators, wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AMPKα (Thr172) (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL reagents and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.
In Vitro AMPK Kinase Activity Assay
Objective: To directly measure the enzymatic activity of AMPK in response to activators.
Materials:
-
Purified active AMPK enzyme.
-
Kinase assay buffer.
-
SAMS peptide (a synthetic substrate for AMPK).
-
[γ-³²P]ATP or a non-radioactive ADP-Glo™ Kinase Assay kit.
-
Phosphocellulose paper (for radioactive assay).
-
Scintillation counter or luminometer.
Procedure (using ADP-Glo™ Kinase Assay):
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, purified AMPK enzyme, and the SAMS peptide substrate.
-
Activator Addition: Add this compound or other activators at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the reaction and remove the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to AMPK activity.
Glucose Uptake Assay in Skeletal Muscle Cells
Objective: To measure the rate of glucose transport into cells, a key downstream effect of AMPK activation.
Materials:
-
Differentiated skeletal muscle cells (e.g., L6 or C2C12 myotubes).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
2-deoxy-D-[³H]glucose (radioactive tracer).
-
Cytochalasin B (an inhibitor of glucose transport).
-
Scintillation fluid and counter.
Procedure:
-
Cell Preparation: Differentiate myoblasts into myotubes in multi-well plates.
-
Starvation: Prior to the assay, starve the myotubes in serum-free medium for 2-4 hours.
-
Activator Treatment: Incubate the cells with this compound or other AMPK activators in KRH buffer for the desired time.
-
Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose. For non-specific uptake control, add cytochalasin B to a set of wells. Incubate for a short period (e.g., 10-15 minutes).
-
Termination: Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Measurement: Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of the lysate and calculate the specific glucose uptake by subtracting the non-specific uptake (with cytochalasin B) from the total uptake.
This guide provides a foundational framework for researchers to validate and compare the effects of this compound on AMPK phosphorylation. The provided data, visualizations, and protocols are intended to facilitate experimental design and interpretation, ultimately contributing to a deeper understanding of AMPK-mediated cellular processes.
References
- 1. A small-molecule benzimidazole derivative that potently activates AMPK to increase glucose transport in skeletal muscle: comparison with effects of contraction and other AMPK activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | AMPK | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A-769662 activates AMPK beta1-containing complexes but induces glucose uptake through a PI3-kinase-dependent pathway in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to EX229 and Other AMPK Activators for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of EX229, a potent AMP-activated protein kinase (AMPK) activator, with other commonly used AMPK activators, including the direct, allosteric activator A-769662, the AMP mimetic AICAR, and the indirect activator Metformin (B114582). This comparison is supported by experimental data to aid researchers in selecting the appropriate tool for their preclinical studies.
Introduction to AMPK Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. Activation of AMPK shifts cellular metabolism from anabolic processes that consume ATP to catabolic processes that generate ATP, such as glucose uptake and fatty acid oxidation. This central role in metabolic regulation has made AMPK a key therapeutic target for metabolic diseases, including type 2 diabetes and obesity. Various small molecule activators of AMPK have been developed, each with distinct mechanisms of action, potency, and selectivity. This guide focuses on comparing the novel activator this compound against established compounds to inform experimental design and drug development efforts.
Mechanism of Action
The AMPK activators discussed in this guide employ different strategies to engage and activate the AMPK signaling pathway.
-
This compound and A-769662 (Direct, Allosteric Activators): this compound (also known as compound 991) and A-769662 are direct activators that bind to a specific allosteric site on the AMPK complex, known as the allosteric drug and metabolite (ADaM) site.[1] This binding event induces a conformational change that promotes both the phosphorylation of the catalytic α-subunit at Threonine-172 by upstream kinases (like LKB1 and CaMKKβ) and inhibits its dephosphorylation, leading to sustained AMPK activation.[2][3] this compound is a benzimidazole (B57391) derivative, while A-769662 belongs to the thienopyridone (B2394442) class of compounds.[1]
-
AICAR (AMP Mimetic): 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR) is a cell-permeable pro-drug that is converted intracellularly to ZMP (5-aminoimidazole-4-carboxamide ribonucleotide). ZMP is an analog of AMP and mimics the effects of AMP on the AMPK system. It binds to the γ-subunit of AMPK, leading to allosteric activation and promoting the phosphorylation of the α-subunit.[4]
-
Metformin (Indirect Activator): Metformin, a biguanide (B1667054) drug widely used for the treatment of type 2 diabetes, activates AMPK through an indirect mechanism. It primarily inhibits Complex I of the mitochondrial respiratory chain, leading to an increase in the cellular AMP:ATP ratio. This change in the cellular energy state allosterically activates AMPK.[4]
Quantitative Comparison of AMPK Activators
The following table summarizes the key quantitative parameters for this compound and other selected AMPK activators based on available preclinical data.
| Parameter | This compound (Compound 991) | A-769662 | AICAR | Metformin |
| Mechanism of Action | Direct, Allosteric (ADaM site) | Direct, Allosteric (ADaM site) | Indirect (AMP Mimetic) | Indirect (Mitochondrial Complex I Inhibition) |
| EC50 (AMPK Activation) | ~2-3 nM[4] | ~0.8 µM[4] | ~500 µM (in hepatocytes) | mM range (in cells) |
| Potency Comparison | 5-10 fold more potent than A-769662 | - | Lower potency | Lower potency |
| Selectivity | Selective for AMPK | Primarily activates β1-containing AMPK complexes | Can have AMPK-independent effects | Can have AMPK-independent effects (e.g., Rho kinase inhibition)[4] |
| Key In Vitro Effects | ↑ Glucose uptake, ↑ Fatty acid oxidation in skeletal muscle[5] | ↑ ACC phosphorylation, ↓ Fatty acid synthesis in hepatocytes | ↑ Glucose uptake, ↓ Fatty acid synthesis | ↓ Gluconeogenesis in hepatocytes, ↑ Glucose uptake in muscle cells |
| Reported Off-Target Effects | Not well-documented | Inhibition of 26S proteasome | Numerous AMPK-independent effects | Gastrointestinal side effects, Vitamin B12 deficiency |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
AMPK Activation Assay (SAMS Peptide Assay)
This in vitro assay measures the kinase activity of purified AMPK.
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (40 mM HEPES, pH 7.0, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 5 mM MgCl2), 200 µM SAMS peptide (a synthetic peptide substrate for AMPK), and the desired concentration of the AMPK activator (e.g., this compound).
-
Initiate Reaction: Add purified AMPK enzyme to the reaction mixture.
-
Start Kinase Reaction: Initiate the kinase reaction by adding 200 µM ATP containing [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.
-
Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporation of ³²P into the SAMS peptide using a scintillation counter. The amount of radioactivity is proportional to the AMPK activity.
Cellular Glucose Uptake Assay
This assay measures the rate of glucose transport into cultured cells.
-
Cell Culture: Plate cells (e.g., L6 myotubes or 3T3-L1 adipocytes) in a multi-well plate and culture until they reach the desired differentiation state.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 3-4 hours in serum-free medium.
-
Activator Treatment: Treat the cells with the AMPK activator at the desired concentration for the specified time (e.g., 1 hour).
-
Glucose Uptake: Initiate glucose uptake by adding a glucose-free buffer containing 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) and unlabeled 2-deoxy-D-glucose.
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Stop Uptake: Terminate the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
-
Quantification: Measure the amount of intracellular 2-deoxy-D-[³H]glucose-6-phosphate by scintillation counting. The radioactivity is proportional to the rate of glucose uptake.
In Vivo Glucose Tolerance Test (GTT)
This test assesses the ability of an animal to clear a glucose load from the blood.
-
Animal Acclimatization: Acclimate the animals (e.g., mice) to handling for several days before the experiment.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose from the tail vein using a glucometer.
-
Compound Administration: Administer the AMPK activator via the desired route (e.g., oral gavage or intraperitoneal injection) at the appropriate dose.
-
Glucose Challenge: After a specified time following compound administration, administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.
Signaling Pathways and Experimental Workflows
Visual representations of the AMPK signaling pathway and a typical experimental workflow for evaluating AMPK activators are provided below using Graphviz (DOT language).
Figure 1. AMPK Signaling Pathway Activation
Figure 2. Experimental Workflow for AMPK Activator Evaluation
Conclusion
This compound emerges as a highly potent, direct allosteric activator of AMPK, demonstrating significantly greater potency in in vitro assays compared to A-769662. Its mechanism of action, targeting the ADaM site, is shared with A-769662, but its increased potency may offer advantages in achieving therapeutic efficacy at lower concentrations. In ex vivo studies, this compound has shown promising effects on stimulating glucose uptake and fatty acid oxidation in skeletal muscle, key metabolic outcomes for the treatment of type 2 diabetes.[5]
Compared to the indirect activators, AICAR and metformin, this compound offers the advantage of direct target engagement, which can lead to a more predictable pharmacological response and potentially fewer off-target effects. However, both AICAR and metformin have been extensively studied in vivo, and their metabolic benefits are well-documented. A-769662 also has a considerable body of in vivo data supporting its efficacy in models of metabolic disease. A comprehensive understanding of the in vivo efficacy, pharmacokinetics, and potential off-target effects of this compound in relevant animal models is a critical next step for its development as a potential therapeutic agent.
This comparative guide provides a framework for researchers to select the most appropriate AMPK activator for their specific research questions, considering the trade-offs between potency, mechanism of action, and the extent of existing in vivo validation.
References
- 1. Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A small-molecule benzimidazole derivative that potently activates AMPK to increase glucose transport in skeletal muscle: comparison with effects of contraction and other AMPK activators - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of EX229 Effects in Different Tissues: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of EX229, a potent AMP-activated protein kinase (AMPK) activator, across various metabolically active tissues.[1][2][3] this compound, also known as compound 991, is an allosteric activator of AMPK, a key cellular energy sensor.[2][4] This document summarizes the available experimental data on this compound and compares its effects with other well-known AMPK activators, including A-769662, AICAR, and the widely prescribed anti-diabetic drug, metformin. The information presented herein is intended to support further research and drug development efforts targeting metabolic diseases.
Overview of this compound and AMPK Activation
This compound is a benzimidazole (B57391) derivative that potently and allosterically activates AMP-activated protein kinase (AMPK).[2] AMPK is a crucial regulator of cellular and whole-body energy homeostasis. Its activation stimulates catabolic pathways that generate ATP while inhibiting anabolic processes that consume ATP. This positions AMPK as a significant therapeutic target for metabolic disorders such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease. This compound has been shown to be 5-10 fold more potent than A769662 in activating AMPK.[1]
Comparative Effects of AMPK Activators in Different Tissues
The following tables summarize the quantitative effects of this compound and other AMPK activators in key metabolic tissues. It is important to note that while data for this compound is available for skeletal muscle and liver, its effects in adipose tissue, cardiac muscle, and pancreatic β-cells are inferred based on the known roles of AMPK in these tissues and the observed effects of other AMPK activators.
Table 1: Effects on Skeletal Muscle
| Compound | Primary Effect | Mechanism | Quantitative Data | Reference Cell/Tissue Model |
| This compound | ↑ Glucose Uptake, ↑ Fatty Acid Oxidation | AMPK-dependent, PI3K/PKB-independent | ~2-fold increase in glucose uptake at 100 µM.[2][5] | Rat epitrochlearis muscle, L6 myotubes, mouse EDL and soleus muscles.[1][5] |
| A-769662 | ↑ Glucose Uptake (at high concentrations) | AMPK-independent at high concentrations. | No significant glucose uptake at 100-200 µM.[6] | Isolated mouse skeletal muscle.[6] |
| AICAR | ↑ Glucose Uptake, ↑ Fatty Acid Oxidation | AMPK-dependent | Dose-dependent increase in glucose uptake.[7] | Rat epitrochlearis muscle.[8] |
| Metformin | ↑ Glucose Uptake | AMPK-dependent | Increases insulin-stimulated glucose uptake.[9] | Skeletal muscle cells.[6] |
Table 2: Effects on Liver (Hepatocytes)
| Compound | Primary Effect | Mechanism | Quantitative Data | Reference Cell/Tissue Model |
| This compound | ↓ Lipogenesis | Dose-dependent inhibition of ACC phosphorylation. | 34% and 63% inhibition of lipogenesis at 0.01 and 0.1 µM, respectively.[2] | Primary hepatocytes.[2] |
| A-769662 | ↓ Lipogenesis | AMPK-dependent | - | Primary hepatocytes. |
| AICAR | ↓ Lipogenesis, ↓ Gluconeogenesis | AMPK-dependent | Inhibits fatty acid and cholesterol synthesis.[10] | Liver cells.[10] |
| Metformin | ↓ Gluconeogenesis, ↓ Lipogenesis | Primarily through inhibition of hepatic gluconeogenesis.[9] | ~20% reduction in hepatic glucose production in patients with T2D.[9] | Primary hepatocytes, Human studies. |
Table 3: Expected and Observed Effects on Adipose Tissue
| Compound | Primary Effect (Observed/Expected) | Mechanism | Quantitative Data | Reference Cell/Tissue Model |
| This compound | ↓ Lipogenesis, ↑ Fatty Acid Oxidation (Expected) | AMPK-mediated inhibition of ACC. | - | - |
| A-769662 | - | - | - | - |
| AICAR | ↓ Lipolysis (AMPK-independent) | Suppression of cAMP production.[11] | - | Adipocytes.[11] |
| Metformin | Tissue-specific effects on gene expression. | - | - | Subcutaneous adipose tissue.[6] |
Table 4: Expected and Observed Effects on Cardiac Muscle
| Compound | Primary Effect (Observed/Expected) | Mechanism | Quantitative Data | Reference Cell/Tissue Model |
| This compound | Cardioprotective against ischemia-reperfusion injury (Expected) | AMPK-mediated preservation of energy charge and reduction of apoptosis. | - | - |
| A-769662 | Cardioprotective against ischemia-reperfusion injury | AMPK-dependent | 56% reduction in infarct size in mice.[5] | Isolated mouse hearts.[5] |
| AICAR | Cardioprotective | AMPK-dependent | - | Cardiomyocytes.[10] |
| Metformin | Cardioprotective | AMPK activation | - | Cardiomyocytes.[12] |
Table 5: Expected and Observed Effects on Pancreatic β-Cells
| Compound | Primary Effect (Observed/Expected) | Mechanism | Quantitative Data | Reference Cell/Tissue Model |
| This compound | Regulation of insulin (B600854) secretion (Expected) | AMPK plays a role in regulating insulin secretion. | - | - |
| A-769662 | - | - | - | - |
| AICAR | Prevents palmitate-induced apoptosis (AMPK-dependent), Inhibits TG accumulation | AMPK-dependent | - | INS-1E pancreatic β-cells.[13] |
| Metformin | Prevents palmitate-induced apoptosis (AMPK-dependent) | AMPK-dependent | - | INS-1E pancreatic β-cells.[13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the AMPK signaling pathway and a general experimental workflow for assessing the effects of compounds like this compound.
Caption: AMPK Signaling Pathway.
Caption: Experimental Workflow.
Detailed Experimental Protocols
This protocol is adapted for assessing glucose uptake in a skeletal muscle cell line.
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM supplemented with 10% FBS.
-
Induce differentiation into myotubes by switching to DMEM with 2% FBS upon confluence.
-
Use fully differentiated myotubes for experiments.[14]
-
-
Assay Procedure:
-
Starve myotubes in serum-free medium for 2-4 hours.
-
Wash cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate cells with this compound or other compounds in KRH buffer for the desired time (e.g., 60 minutes).
-
Add 2-deoxy-[³H]glucose (0.5 µCi/mL) and incubate for 10 minutes.
-
Wash cells with ice-cold KRH buffer to stop the uptake.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.[14]
-
This protocol measures the rate of fatty acid oxidation in a skeletal muscle cell line.
-
Cell Culture and Differentiation:
-
Culture and differentiate C2C12 myoblasts into myotubes as per standard protocols.
-
-
Assay Procedure:
-
Pre-incubate myotubes with this compound or other compounds for 1 hour.
-
Add [¹⁴C]-palmitate conjugated to BSA to the medium and incubate for 2 hours.
-
Collect the incubation medium.
-
Separate the ¹⁴CO₂ produced from the unutilized [¹⁴C]-palmitate.
-
Quantify the radioactivity of the trapped ¹⁴CO₂ to determine the rate of fatty acid oxidation.
-
This protocol is used to measure the synthesis of new fatty acids in liver cells.
-
Hepatocyte Isolation and Culture:
-
Isolate primary hepatocytes from mice via collagenase perfusion.
-
Plate cells on collagen-coated dishes and allow them to attach.
-
-
Assay Procedure:
-
Pre-incubate hepatocytes with this compound or other compounds.
-
Add [¹⁴C]-acetate to the culture medium and incubate for 2 hours.
-
Wash the cells with PBS and lyse them.
-
Extract total lipids using a chloroform:methanol solution.
-
Measure the radioactivity incorporated into the lipid fraction to determine the rate of de novo lipogenesis.[1]
-
This assay measures the enzymatic activity of AMPK.
-
Sample Preparation:
-
Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitate AMPK using specific antibodies against α1 or α2 subunits.
-
-
Kinase Assay:
-
Resuspend the immunoprecipitated AMPK in a kinase assay buffer.
-
Initiate the reaction by adding a synthetic peptide substrate (e.g., SAMS peptide) and [γ-³²P]ATP.
-
Incubate at 30°C for 10-20 minutes.
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper to determine AMPK activity.
-
Conclusion
This compound is a potent AMPK activator with demonstrated efficacy in stimulating glucose uptake and fatty acid oxidation in skeletal muscle, and inhibiting lipogenesis in hepatocytes. While its effects in other key metabolic tissues have not been directly reported, the known roles of AMPK suggest that this compound holds significant therapeutic potential for a range of metabolic diseases. This guide provides a comparative framework and detailed methodologies to facilitate further investigation into the tissue-specific effects of this compound and its potential as a clinical candidate. Researchers are encouraged to utilize the provided protocols to cross-validate these effects and explore the full therapeutic utility of this promising compound.
References
- 1. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the Glycolysis and Lipogenesis in Culture of Hepatocytes [en.bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMP-activated protein kinase activity and glucose uptake in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. Branched-Chain Amino Acid Deprivation Decreases Lipid Oxidation and Lipogenesis in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. Effect of Acute Exercise on AMPK Signaling in Skeletal Muscle of Subjects With Type 2 Diabetes: A Time-Course and Dose-Response Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AICAR and Metformin Exert AMPK-dependent Effects on INS-1E Pancreatic β-cell Apoptosis via Differential Downstream Mechanisms [ijbs.com]
- 14. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of EX229's Metabolic Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of EX229, a potent AMP-activated protein kinase (AMPK) activator, with other alternatives. The information is supported by experimental data to assist in research and development decisions.
Overview of this compound
This compound, also known as compound 991, is a benzimidazole (B57391) derivative that functions as a potent, allosteric activator of AMP-activated protein kinase (AMPK).[1] AMPK is a crucial regulator of cellular energy homeostasis, making it an attractive therapeutic target for metabolic disorders like type 2 diabetes.[2][3] this compound has been shown to be 5- to 10-fold more potent than the earlier AMPK activator, A769662.[4] Its mechanism of action involves binding to the same site as A-769662.[3] In laboratory studies, this compound activates AMPK in rat skeletal muscle, leading to increased glucose uptake and fatty acid oxidation.[2][4] This stimulation of glucose uptake is dependent on AMPK but independent of the PI3K/PKB pathway.[4]
Comparative Analysis of Metabolic Effects
The primary metabolic effects of this compound and its alternatives revolve around the activation of AMPK, which in turn influences glucose uptake, fatty acid oxidation, and lipogenesis.
Table 1: Quantitative Effects of this compound and Alternatives on Metabolic Parameters
| Compound | Target | Key Metabolic Effects | Quantitative Data | Model System |
| This compound (Compound 991) | AMPK Activator | ↑ Glucose Uptake, ↑ Fatty Acid Oxidation, ↓ Lipogenesis | ~2-fold increase in glucose uptake at 100 µM.[2] Inhibition of lipogenesis by 34% (0.01 µM) and 63% (0.1 µM).[1] | Rat epitrochlearis muscle, L6 myotubes, mouse EDL and soleus muscles.[2][4] |
| A-769662 | AMPK Activator | ↑ Glucose Uptake, ↑ Fatty Acid Oxidation | Less potent than this compound.[4] | Skeletal muscle.[2][3] |
| AICAR | AMPK Activator | ↑ Glucose Uptake, ↑ Fatty Acid Oxidation | Robustly increases AMPKα phosphorylation.[1] Fails to increase fatty acid oxidation in ACC2 Ser212Ala KI mice.[3] | Skeletal muscle, hepatocytes.[1][2][3] |
| Metformin | Indirect AMPK Activator | ↓ Hepatic Gluconeogenesis, ↑ Insulin Sensitivity | Lowers cellular ATP levels to indirectly activate AMPK.[5] | Widely studied in various models and clinical trials. |
| Plant-Derived Flavonoids | AMPK Activators | ↑ Glucose Uptake, ↑ Insulin Sensitivity | Varies by compound; e.g., Alpinumisoflavone showed significant glucose uptake in L6 myotubes.[6] | In vitro and animal models.[6] |
Experimental Protocols
Assessment of AMPK Activation and Glucose Uptake in Skeletal Muscle
-
Objective: To determine the effect of this compound on AMPK activity and glucose transport.
-
Methodology:
-
Muscle Preparation: Isolated rat epitrochlearis muscles or mouse extensor digitorum longus (EDL) and soleus muscles are used.[2]
-
Incubation: Muscles are incubated in vitro with varying concentrations of this compound (e.g., 50 µM, 100 µM).[2]
-
AMPK Activity Assay: AMPK activity is measured for α1-, α2-, β1-, and β2-containing complexes.[2]
-
Glucose Uptake Measurement: Glucose transport is assessed, often using a radiolabeled glucose analog. A significant increase in glucose uptake is expected with this compound treatment.[2]
-
Dependency Test: To confirm AMPK dependency, experiments are repeated in AMPK α1-/α2-catalytic subunit double-knockout myotubes, where the effect on glucose uptake should be abolished.[2] The PI3K-dependency can be tested using an inhibitor like wortmannin.[2]
-
Fatty Acid Oxidation in Myotubes
-
Objective: To measure the impact of this compound on fatty acid metabolism.
-
Methodology:
-
Cell Culture: L6 myotubes are cultured and treated with this compound.[2][4]
-
Fatty Acid Oxidation Assay: The rate of oxidation of a radiolabeled fatty acid (e.g., palmitate) to CO2 is measured.
-
Data Analysis: An increase in fatty acid oxidation is indicative of a positive metabolic effect relevant to treating type 2 diabetes.[2]
-
Lipogenesis Inhibition in Hepatocytes
-
Objective: To evaluate the effect of this compound on fat synthesis in liver cells.
-
Methodology:
-
Cell Culture: Primary hepatocytes are treated with a dose range of this compound (e.g., 0.01 µM to 0.3 µM).[1]
-
Lipogenesis Assay: The incorporation of a radiolabeled precursor (e.g., acetate) into lipids is measured to quantify the rate of lipogenesis.
-
Phosphorylation Analysis: Western blotting is used to assess the phosphorylation status of key proteins like AMPK, ACC, and RAPTOR to confirm the mechanism of action.[1]
-
Visualizations
Caption: Signaling pathway of this compound in skeletal muscle cells.
Caption: Workflow for measuring this compound-induced glucose uptake.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule benzimidazole derivative that potently activates AMPK to increase glucose transport in skeletal muscle: comparison with effects of contraction and other AMPK activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPK in skeletal muscle function and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Mechanism of Action: Indirect vs. Direct AMPK Activation
An Objective Comparison of Metformin (B114582) and AICAR for In Vivo Metabolic Research
Introduction
In the field of metabolic research, particularly studies involving the AMP-activated protein kinase (AMPK) pathway, selecting the appropriate chemical tool is critical for obtaining clear and interpretable results. This guide provides a comparative analysis of two widely used AMPK modulators: Metformin and 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR). While the initial query referenced "EX229," this appears to be an unlisted or internal compound designation. Therefore, we are comparing AICAR to Metformin, a clinically relevant and mechanistically distinct compound often used in similar research contexts.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanisms of action, comparative in vivo data, and standard experimental protocols for both compounds.
Metformin and AICAR both lead to the activation of AMPK, a master regulator of cellular energy homeostasis.[1] However, they achieve this through fundamentally different mechanisms.
Metformin: An Indirect AMPK Activator Metformin is a biguanide (B1667054) drug and a first-line therapy for type 2 diabetes.[2] Its mechanism is complex and not entirely elucidated, involving actions in multiple tissues.[3][4] The primary mechanism for AMPK activation is indirect:
-
Mitochondrial Complex I Inhibition: Metformin accumulates in the mitochondrial matrix and inhibits the respiratory chain at Complex I.[2]
-
Increased AMP:ATP Ratio: This inhibition reduces ATP synthesis, leading to an increase in the cellular AMP:ATP ratio.[2]
-
AMPK Activation: The elevated AMP levels lead to the allosteric activation of AMPK.[3]
Beyond the liver, metformin also acts on the gut to increase glucose utilization and enhance the secretion of glucagon-like peptide-1 (GLP-1).[3]
AICAR: A Direct AMPK Activator AICAR is a cell-permeable adenosine (B11128) analog that acts as a direct pharmacological activator of AMPK.[5]
-
Cellular Uptake: AICAR enters the cell via nucleoside transporters.[5]
-
Conversion to ZMP: Once inside the cell, adenosine kinase phosphorylates AICAR to form ZMP (5-aminoimidazole-4-carboxamide ribonucleotide).[1]
-
AMP Mimicry: ZMP is an analog of AMP and mimics its effects by binding to the γ-subunit of AMPK, causing direct allosteric activation.[1][6]
This direct mechanism bypasses the need for cellular energy stress (i.e., a change in the AMP:ATP ratio) to activate AMPK.
Comparative In Vivo & In Vitro Experimental Data
Direct comparative studies highlight the distinct and sometimes overlapping effects of Metformin and AICAR on cellular processes.
| Parameter | Finding | Model System | Reference |
| Cell Proliferation | Both AICAR and Metformin significantly reduced UVB-induced epidermal hyperplasia. | Mouse Skin (in vivo) | [7] |
| Glucose Transport | In L6 myotubes, both compounds increased 2-deoxyglucose uptake, though Metformin's effect was generally greater. This effect required AMPK. | L6 Myotubes (in vitro) | [8] |
| Glucose Transport | In vivo, stimulatory effects of both AICAR and Metformin on muscle glucose uptake were impaired in mice with muscle-specific aPKC depletion. | Mice (in vivo) | [9] |
| Apoptosis (Palmitate-Induced) | Both compounds protected against palmitate-induced apoptosis. AICAR reduced triglyceride accumulation, whereas Metformin did not. | INS-1E Pancreatic β-cells (in vitro) | [10] |
| Apoptosis (Palmitate-Induced) | AICAR significantly reversed palmitate's inhibitory effect on Akt phosphorylation; Metformin had little effect. Metformin significantly decreased JNK phosphorylation, while AICAR caused an additional increase. | INS-1E Pancreatic β-cells (in vitro) | [10] |
| Lipid Metabolism | In palmitate-challenged cells, AICAR significantly inhibited triglyceride (TG) accumulation in an AMPK-dependent manner. Metformin had no effect on TG levels. | INS-1E Pancreatic β-cells (in vitro) | [10] |
Experimental Protocols for In Vivo Studies
The administration route, dosage, and duration for Metformin and AICAR can vary significantly based on the experimental model and goals.
AICAR Administration Protocol
AICAR is typically administered via injection due to its structure as a nucleoside.
-
Animal Model: C57BL/6 mice are commonly used.[11]
-
Dosage: Doses often range from 300 to 500 mg/kg body weight per day.[11][12][13]
-
Administration Route: Subcutaneous or intraperitoneal (i.p.) injections are standard.[12][14]
-
Vehicle: AICAR is dissolved in saline for injection.[11]
-
Treatment Duration: Studies range from acute (single injection) to chronic (e.g., daily injections for 14 to 31 days).[11][12][15]
Metformin Administration Protocol
Metformin can be administered through several routes, making it versatile for chronic studies.
-
Animal Model: C57BL/6 mice are frequently used.[16]
-
Dosage:
-
Vehicle: Saline or PBS for injections; drinking water for oral administration.[17][18]
-
Treatment Duration: Can range from a single dose to many months, depending on the study's focus (e.g., development, healthspan).[16][20]
Summary and Recommendations
The choice between Metformin and AICAR depends heavily on the research question.
| Feature | Metformin | AICAR |
| Mechanism | Indirect AMPK activation via mitochondrial inhibition; multi-organ effects.[2][3] | Direct allosteric AMPK activation by mimicking AMP.[1] |
| Specificity | Less specific to AMPK; affects multiple systemic pathways (e.g., gut microbiome, GLP-1).[3][4] | More specific pharmacological tool for directly activating AMPK. |
| Clinical Relevance | High. A widely prescribed anti-diabetic drug.[2] | Low. A research compound not approved for human use.[1] |
| Administration | Flexible (oral, injection), suitable for long-term, non-invasive studies.[19][20] | Typically requires injection, which can induce stress in chronic studies.[12] |
| Use Case | Best for modeling the therapeutic effects of an anti-diabetic drug or studying complex, systemic metabolic regulation. | Best for specifically interrogating the downstream consequences of direct AMPK activation, acting as an "exercise mimetic".[1] |
Metformin and AICAR are both invaluable tools for probing the AMPK pathway, but they are not interchangeable. Metformin provides a clinically relevant model of systemic metabolic modulation with an indirect effect on AMPK. In contrast, AICAR serves as a more direct and specific activator, ideal for dissecting the cellular roles of AMPK in isolation. Researchers should select the compound that best aligns with their experimental goals, considering AICAR for mechanistic clarity on AMPK's role and Metformin for studies where clinical relevance and systemic effects are paramount.
References
- 1. bc9.co [bc9.co]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin - Wikipedia [en.wikipedia.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AICAR and metformin, but not exercise, increase muscle glucose transport through AMPK-, ERK-, and PDK1-dependent activation of atypical PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AICAR and metformin, but not exercise, increase muscle glucose transport through AMPK-, ERK-, and PDK1-dependent activation of atypical PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AICAR and Metformin Exert AMPK-dependent Effects on INS-1E Pancreatic β-cell Apoptosis via Differential Downstream Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMPK agonist AICAR improves cognition and motor coordination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic treatment of old mice with AICAR reverses age‐related changes in exercise performance and skeletal muscle gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chronic treatment of old mice with AICAR reverses age-related changes in exercise performance and skeletal muscle gene expression (New Paper) - Rapamycin Longevity News [rapamycin.news]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Metformin treatment of juvenile mice alters aging-related developmental and metabolic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pretreatment with metformin protects mice from whole-body irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm | PLOS One [journals.plos.org]
- 20. Metformin improves healthspan and lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of EX229 and Phenformin: Two Modulators of AMPK
This guide provides a detailed comparative analysis of EX229 and phenformin (B89758), two compounds that have garnered significant interest within the research community for their ability to modulate the AMP-activated protein kinase (AMPK) pathway. While both ultimately lead to AMPK activation, their mechanisms, potency, and therapeutic contexts differ substantially. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their biochemical properties, experimental data, and underlying signaling pathways.
Introduction to the Compounds
This compound , also known as compound 991, is a novel, potent, and direct allosteric activator of AMPK.[1][2] It is a benzimidazole (B57391) derivative developed for research purposes to probe the therapeutic potential of direct AMPK activation.[1][3]
Phenformin is an older anti-diabetic drug from the biguanide (B1667054) class, a chemical analog of the widely used metformin (B114582).[4][5] It was withdrawn from most markets in the 1970s due to a high risk of lactic acidosis.[4] However, its potent anti-tumorigenic effects, which are significantly greater than metformin's, have led to a resurgence of interest in its use as a potential cancer therapeutic, particularly in combination with other agents.[6][7][8]
Mechanism of Action: Direct vs. Indirect Activation
The most critical distinction between this compound and phenformin lies in their mode of AMPK activation.
This compound functions as a direct allosteric activator. It binds to the AMPK complex, inducing a conformational change that enhances its kinase activity. This activation is independent of the cellular energy status (i.e., the AMP:ATP ratio).[1][9] this compound has been shown to activate AMPK in skeletal muscle, leading to an increase in glucose uptake and fatty acid oxidation.[10][11]
Phenformin activates AMPK indirectly. Its primary molecular target is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[4][12] By inhibiting Complex I, phenformin disrupts mitochondrial respiration, leading to a decrease in ATP production and a corresponding increase in the cellular AMP:ATP ratio. This energy stress state allosterically activates AMPK.[6][12] Phenformin's action is therefore dependent on inducing cellular metabolic stress. Beyond AMPK activation, phenformin has been shown to inhibit the mTOR pathway and modulate the tumor immune microenvironment.[6][13]
Quantitative Data Comparison
The following table summarizes key quantitative parameters for this compound and phenformin based on available preclinical data.
| Parameter | This compound (Compound 991) | Phenformin |
| Chemical Formula | C₂₄H₁₈ClN₃O₃[2] | C₁₀H₁₅N₅[4] |
| Molecular Weight | 431.87 g/mol [9][10] | 205.265 g/mol [4] |
| Primary Target | AMP-activated protein kinase (AMPK)[1][3] | Mitochondrial Complex I[4][12] |
| Mode of Action | Direct, allosteric AMPK activator[1] | Indirect AMPK activator via metabolic stress[6] |
| Binding Affinity (Kd) | 0.06 µM (α1β1γ1, α2β1γ1), 0.51 µM (α1β2γ1)[1][9] | Not applicable (indirect activator) |
| Potency | 5-10 fold more potent than A769662[10] | ~50-fold more potent than metformin[6][12] |
| Effective In Vitro Conc. | 0.03 µM for robust ACC phosphorylation[1][9] | 75 µM - 10 mM for various anti-cancer effects[14][15] |
| Clinical Status | Preclinical research tool[3] | Phase I/II clinical trials for melanoma[7][16][17] |
Signaling Pathway Visualizations
The diagrams below illustrate the distinct signaling cascades initiated by this compound and phenformin.
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK [label="AMPK Activation\n(Allosteric)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ACC [label="ACC Phosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; FAO [label="Fatty Acid Oxidation ↑", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; FAS [label="Fatty Acid Synthesis ↓", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GLUT4 [label="GLUT4 Translocation", fillcolor="#FBBC05", fontcolor="#202124"]; GlucoseUptake [label="Glucose Uptake ↑", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> AMPK [label="Directly Activates"]; AMPK -> ACC; AMPK -> GLUT4; ACC -> FAS; ACC -> FAO; GLUT4 -> GlucoseUptake; }
Caption: this compound directly activates AMPK, leading to downstream metabolic effects.// Nodes Phenformin [label="Phenformin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito [label="Mitochondrial\nComplex I", fillcolor="#5F6368", fontcolor="#FFFFFF"]; EnergyStress [label="↑ AMP:ATP Ratio\n(Energy Stress)", fillcolor="#FBBC05", fontcolor="#202124"]; AMPK [label="AMPK Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation ↓", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MetabolicEffects [label="Metabolic Effects\n(e.g., ↑ Glucose Uptake)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lactate [label="Lactate Production ↑\n(Risk of Acidosis)", shape=ellipse, style="filled,dashed", fillcolor="#F1F3F4", fontcolor="#EA4335"];
// Edges Phenformin -> Mito [label="Inhibits"]; Mito -> EnergyStress; EnergyStress -> AMPK; AMPK -> mTOR [label="Inhibits"]; AMPK -> MetabolicEffects; mTOR -> CellGrowth [label="Inhibits"]; EnergyStress -> Lactate; }
Caption: Phenformin indirectly activates AMPK by inhibiting mitochondrial complex I.Key Experimental Protocols
AMPK Activation Assay (Western Blot)
This protocol is used to determine the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), as a marker of activation.
-
Cell Treatment: Culture cells (e.g., L6 myotubes, hepatocytes, or cancer cell lines) to desired confluency and treat with various concentrations of this compound or phenformin for a specified time (e.g., 60 minutes).[10]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with primary antibodies against phosphorylated AMPK (Thr172), total AMPK, phosphorylated ACC (Ser79), and total ACC. A loading control like β-actin or GAPDH should also be used.
-
Detection: After washing, incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the ratio of phosphorylated to total protein.
Cell Proliferation/Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment.
-
Cell Seeding: Seed cells (e.g., LN229 glioma cells or T47D breast cancer cells) in a 96-well plate and allow them to adhere overnight.[15][18]
-
Compound Treatment: Treat cells with a range of concentrations of this compound or phenformin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. Data is often used to calculate IC50 values.
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of a compound in an animal model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., human ovarian cancer cells) into the flank of immunocompromised mice (e.g., nude mice).[8][15]
-
Tumor Growth and Randomization: Monitor mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³). Then, randomize mice into treatment groups (e.g., vehicle control, phenformin).
-
Drug Administration: Administer the compound (e.g., phenformin at a specific mg/kg dose) and vehicle control to the respective groups via a defined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, twice daily).[8][19]
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.[8]
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a pre-defined duration), euthanize the mice and excise the tumors. Measure final tumor weight and volume.[8] Tissues may be collected for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).[8]
Comparative Summary and Conclusion
This compound and phenformin represent two distinct approaches to leveraging the AMPK pathway.
-
Specificity and Mechanism: this compound is a targeted, direct activator, making it a valuable research tool for studying the specific downstream consequences of AMPK activation without the confounding effects of broad metabolic disruption. Phenformin's indirect mechanism, via mitochondrial inhibition, initiates a more systemic cellular stress response. This broad action may be responsible for its potent anti-cancer effects but also contributes to its significant toxicity profile.[4][6]
-
Potency and Therapeutic Window: While both are potent, their effective concentrations differ. This compound shows effects at nanomolar to low micromolar concentrations in vitro.[1][9] Phenformin often requires higher micromolar to millimolar concentrations for its anti-proliferative effects, though this is cell-type dependent.[15] The primary concern for phenformin is its narrow therapeutic window, with the risk of fatal lactic acidosis being the dose-limiting toxicity that led to its initial market withdrawal.[4][17]
-
Therapeutic Application: this compound is currently positioned as a preclinical compound for investigating metabolic diseases and cancer.[3] In contrast, phenformin is undergoing a clinical revival as a repurposed drug for oncology.[16] Preclinical and early clinical data suggest its greatest potential lies in combination therapies, where it may enhance the efficacy of targeted agents (like BRAF/MEK inhibitors) or immunotherapies, potentially allowing for lower, more tolerable doses.[17][20][21]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. EX-229 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Phenformin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Phenformin as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newatlas.com [newatlas.com]
- 8. Phenformin has anti-tumorigenic effects in human ovarian cancer cells and in an orthotopic mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | AMPK | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Progress in antitumor mechanisms and applications of phenformin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenformin inhibits growth and epithelial-mesenchymal transition of ErbB2-overexpressing breast cancer cells through targeting the IGF1R pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Diabetes drug shows potential in fighting cancer [massgeneral.org]
- 17. Phase Ib Trial of Phenformin in Patients with V600-mutated Melanoma Receiving Dabrafenib and Trametinib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combination of metformin and phenformin synergistically inhibits proliferation and hTERT expression in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apexbt.com [apexbt.com]
- 20. Old drug may provide new hope to melanoma patients | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]
- 21. spandidos-publications.com [spandidos-publications.com]
Validating the Specificity of EX229 for AMPK: A Comparative Guide
For researchers and drug development professionals investigating the metabolic regulator AMP-activated protein kinase (AMPK), the specificity of chemical modulators is paramount. This guide provides a comparative analysis of EX229 (also known as compound 991), a potent allosteric activator of AMPK, with other commonly used AMPK activators. We present supporting experimental data, detailed protocols for specificity validation, and visual aids to clarify key pathways and workflows.
Comparative Analysis of AMPK Activator Specificity
The following table summarizes the on-target potency and off-target effects of this compound and a selection of alternative AMPK activators. The data is compiled from in vitro kinase profiling studies. It is important to note that the experimental conditions, such as compound concentration and the composition of the kinase panel, may vary between studies, warranting caution in direct cross-comparison.
| Compound | Type | On-Target Potency (AMPK) | Off-Target Profile (Kinase Panel Screen) |
| This compound (C991) | Direct Allosteric Activator | Kd: 0.06 µM (α1β1γ1), 0.06 µM (α2β1γ1), 0.51 µM (α1β2γ1)[1][2]. ~70% activation of AMPK complex at 1 µM[3]. | Screened against 139 kinases at 1 µM; no significant off-target activity observed[3]. |
| A-769662 | Direct Allosteric Activator | EC50: 0.8 µM[4]. | Screened against 76 kinases at 10 µM; inhibited PIM1 and PIM3 by >50%[5]. Known to inhibit Na+/K+-ATPase independently of AMPK[6]. |
| MK-8722 | Direct Allosteric Activator | EC50: ~1 to 60 nM for all 12 mammalian AMPK complexes[7]. | Potent activator of all 12 AMPK complexes; most potent known activator of β2-containing complexes. Off-target activity against the serotonin (B10506) 5-HT2A receptor has been noted[7]. Broad kinase panel data is not readily available. |
| ZLN024 | Direct Allosteric Activator | EC50: 0.42 µM (α1β1γ1), 0.95 µM (α2β1γ1), 1.1 µM (α1β2γ1), 0.13 µM (α2β2γ1)[8]. | Allosterically stimulates active AMPK heterotrimers[8]. Broad kinase panel data is not readily available. |
| AICAR | Indirect Activator (AMP mimetic) | Cell-permeable precursor to ZMP, an AMP analog[9]. | Known to have numerous AMPK-independent effects, including on T-cell responses and mTOR signaling[6][10]. |
| Metformin | Indirect Activator | Activates AMPK primarily through inhibition of the mitochondrial respiratory chain[11]. | Known to have off-target effects, including inhibition of Rho kinase (ROCK)[5]. |
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound or any other kinase modulator, a multi-faceted approach employing biochemical, cellular, and biophysical assays is recommended.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to modulate the activity of purified AMPK and a panel of other kinases.
-
Objective: To determine the on-target potency (e.g., EC50) and off-target inhibition/activation profile of the compound.
-
Methodology (Example using ADP-Glo™ Kinase Assay):
-
Reagents: Recombinant human AMPK heterotrimer (e.g., α1β1γ1), kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), ATP, AMPK substrate (e.g., SAMS peptide), test compound (e.g., this compound), and ADP-Glo™ reagents.
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the recombinant AMPK enzyme, the substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding a solution of ATP and AMP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents, which involves a luminescent readout.
-
-
Kinase Panel Screening: To assess specificity, this assay is performed in parallel against a broad panel of purified kinases (e.g., >100 kinases from different families). The percentage of inhibition or activation relative to a vehicle control is calculated for each kinase.
-
Western Blot Analysis of AMPK Pathway Activation
This cellular assay confirms that the compound activates AMPK in a cellular context by assessing the phosphorylation status of AMPK and its downstream targets.
-
Objective: To verify on-target engagement and pathway activation in intact cells.
-
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293, C2C12 myotubes) to 70-80% confluency. Treat the cells with various concentrations of the test compound (e.g., this compound at 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the fold-change in activation.
-
Cellular Thermal Shift Assay (CETSA)
This biophysical assay provides direct evidence of target engagement in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
-
Objective: To confirm the direct binding of the compound to AMPK in intact cells or cell lysates.
-
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control for a defined period to allow for cell penetration and target binding.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler. This induces protein denaturation and aggregation.
-
Cell Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble AMPK remaining in the supernatant at each temperature using Western blotting or other protein detection methods like ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes the target protein.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the AMPK signaling pathway and a typical experimental workflow for validating inhibitor specificity.
References
- 1. This compound | AMPK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of A-769662, a direct AMPK activator, on Tlr-4 expression and activity in mice heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMP-activated protein kinase activator A-769662 is an inhibitor of the Na(+)-K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biocompare.com [biocompare.com]
- 10. selleckchem.com [selleckchem.com]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the AMPK-Independent Activities of EX229: A Comparative Analysis
While the novel benzimidazole (B57391) derivative EX229 (B607396) is predominantly recognized as a potent and selective allosteric activator of AMP-activated protein kinase (AMPK), emerging evidence reveals that it is not devoid of AMPK-independent effects. This guide provides a comprehensive comparison of this compound with other well-known AMPK modulators, A-769662 and Compound C, to delineate its on-target and off-target activities. The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, offers researchers a nuanced understanding of these compounds for more precise experimental design and data interpretation.
Executive Summary
This compound (also known as compound 991) is a highly selective activator of AMPK, demonstrating significantly greater potency than the widely used activator A-769662.[1][2][3] Its primary mechanism of action involves the allosteric activation of AMPK, leading to downstream metabolic effects such as increased glucose uptake and fatty acid oxidation in skeletal muscle.[1][4] Crucially, the stimulatory effects of this compound on glucose uptake are abrogated in AMPK α1/α2 double-knockout myotubes, underscoring the centrality of AMPK in mediating its primary biological functions.
However, recent studies have identified a notable AMPK-independent effect of this compound: the inhibition of the human tandem pore domain acid-sensitive potassium (TASK)-3 channel. This off-target activity is shared with A-769662, albeit at different concentrations. In contrast, the commonly used AMPK inhibitor, Compound C, exhibits a broad range of off-target effects, acting as a multi-kinase inhibitor and affecting numerous cellular processes independently of AMPK. This guide will dissect these nuances, providing a clear comparison of their selectivity and off-target profiles.
Comparative Analysis of AMPK Modulators
To provide a clear overview, the following table summarizes the on-target AMPK-dependent effects and the known AMPK-independent (off-target) effects of this compound, A-769662, and Compound C.
| Compound | Primary Target & Effect | Key AMPK-Dependent Effects | Known AMPK-Independent Effects |
| This compound (Compound 991) | Allosteric Activator of AMPK | - Increased glucose uptake in skeletal muscle[4][5] - Increased fatty acid oxidation in L6 myotubes[4] - Phosphorylation of AMPK downstream targets (e.g., ACC, RAPTOR)[6][7] | - Inhibition of human TASK-3 potassium channels[8] |
| A-769662 | Allosteric Activator of AMPK (β1-subunit selective)[9] | - Activation of β1-containing AMPK complexes[9] - Inhibition of fatty acid synthesis in hepatocytes | - Inhibition of human TASK-3 potassium channels[8] - Inhibition of adipocyte glucose uptake - Increased intracellular calcium and ATP release from astrocytes - Inhibition of the 26S proteasome[10] |
| Compound C (Dorsomorphin) | ATP-competitive Inhibitor of AMPK | - Reversal of AICAR and metformin-induced effects | - Inhibition of multiple kinases (e.g., VEGFR2, ALK2/3/6)[11][12] - Inhibition of HIF-1 activation[12] - Activation of Calpain/Cathepsin pathway[13] - Inhibition of Akt/mTOR pathway[13] - Induction of autophagy and necroptosis[13] |
Quantitative Comparison of In Vitro Activities
The following table presents quantitative data for the on-target and off-target activities of this compound and its comparators.
| Compound | Target | Assay Type | Value |
| This compound (Compound 991) | AMPK α1β1γ1 | Biolayer Interferometry (Kd) | 0.06 µM[4][6][7] |
| AMPK α2β1γ1 | Biolayer Interferometry (Kd) | 0.06 µM[4][6][7] | |
| AMPK α1β2γ1 | Biolayer Interferometry (Kd) | 0.51 µM[4][6][7] | |
| Human TASK-3 Channels | Electrophysiology | Inhibition at 3-30 µM | |
| A-769662 | AMPK (rat liver) | Enzyme Activity (EC50) | 0.8 µM[10][14] |
| Fatty Acid Synthesis (hepatocytes) | Inhibition (IC50) | 3.2 µM[10] | |
| Human TASK-3 Channels | Electrophysiology | Inhibition at 100-500 µM | |
| Compound C | AMPK | Kinase Inhibition | - |
| VEGFR2 (KDR) | Kinase Inhibition (IC50) | 25.1 nM | |
| ALK2 | Kinase Inhibition (IC50) | 148 nM |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
Caption: Signaling pathways of this compound, illustrating both its primary AMPK-dependent and its off-target AMPK-independent effects.
Experimental Workflow: Assessing AMPK-Independent Effects
Caption: A generalized experimental workflow to investigate the potential AMPK-independent effects of a compound like this compound.
Detailed Experimental Protocols
Kinase Selectivity Profile of this compound (Compound 991)
A kinase screen was performed by the International Centre for Kinase Profiling at the University of Dundee.
-
Principle: To assess the selectivity of this compound, its effect on the activity of a large panel of protein kinases is measured.
-
Methodology:
-
A panel of 139 different protein kinases was utilized.
-
Cell-free kinase activity assays were performed in the presence of 1 µM this compound.
-
Kinase activity was measured using a radiometric assay with [γ-33P]ATP.
-
The activity of each kinase in the presence of this compound was compared to a vehicle control (e.g., DMSO).
-
Results were expressed as the mean percent activity relative to the control.
-
-
Key Finding: At a concentration of 1 µM, this compound did not significantly inhibit any of the other 138 kinases tested, while it activated the AMPK complex by approximately 70%, demonstrating high selectivity within the kinome.
Electrophysiological Assessment of TASK-3 Channel Inhibition
-
Principle: Whole-cell patch-clamp electrophysiology is used to directly measure the ion currents through TASK-3 channels in the presence and absence of the test compound.
-
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK)-293 cells stably expressing human TASK-3 channels are commonly used.
-
Electrophysiology Setup: Standard whole-cell patch-clamp configuration is employed.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 KCl, 4 NaCl, 1 MgCl2, 0.5 CaCl2, 10 HEPES, 10 EGTA, 3 ATP, and 0.3 GTP (pH 7.4 with NaOH).
-
External (Bath) Solution (in mM): 130 NaCl, 5 KCl, 10 HEPES, 10 glucose, 2 CaCl2, and 1 MgCl2 (pH 7.4 with NaOH).
-
-
Voltage Protocol: Cells are held at a membrane potential of -60 mV, and currents are evoked by voltage steps from -80 mV to +60 mV in 100-ms durations.
-
Compound Application: this compound is applied to the bath solution at various concentrations (e.g., 3-30 µM).
-
Data Analysis: The amplitude of the TASK-3 current before and after compound application is measured and compared to determine the extent of inhibition.
-
-
AMPK-Independence Confirmation: To confirm that the inhibition is independent of AMPK, similar experiments can be performed in cells expressing a mutant form of AMPK (e.g., AMPK-β1 subunit mutant S108A) that is insensitive to activators like this compound.
Conclusion
This compound is a highly potent and selective activator of AMPK, making it a valuable tool for studying the roles of this critical metabolic regulator. However, researchers should be aware of its potential for AMPK-independent effects, most notably the inhibition of TASK-3 potassium channels at micromolar concentrations. When designing experiments, it is crucial to consider the concentration of this compound being used and to employ appropriate controls, such as AMPK knockout models or the use of multiple, structurally distinct AMPK activators, to confidently attribute observed effects to AMPK activation. Compared to A-769662, which has several documented off-target effects, and Compound C, which is a notoriously non-selective kinase inhibitor, this compound exhibits a much cleaner off-target profile, particularly within the kinome. This detailed comparison provides a framework for the informed use of these compounds in metabolic and drug discovery research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. Selleck Chemical LLC this compound (compound 991) 5mg 1219739-36-2, Quantity: Each | Fisher Scientific [fishersci.com]
- 4. EX-229 | AMPK activator/Agonist | CAS 1219739-36-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | AMPK | TargetMol [targetmol.com]
- 8. Nanoparticle delivery of AMPK activator 991 prevents its toxicity and improves muscle homeostasis in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A-769662 | Cell Signaling Technology [cellsignal.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Frontiers | Compound C Reducing Interferon Expression by Inhibiting cGAMP Accumulation [frontiersin.org]
- 12. Compound C Prevents the Unfolded Protein Response during Glucose Deprivation through a Mechanism Independent of AMPK and BMP Signaling | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
EX229: A Comparative Guide to its Efficacy in Patient-Derived Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of EX229, a potent AMP-activated protein kinase (AMPK) activator, and its potential efficacy in patient-derived cell lines. While direct comparative studies of this compound in patient-derived cancer cell lines are limited in publicly available literature, this document synthesizes existing data on this compound and other AMPK activators in various cancer cell lines to offer a preliminary performance assessment.
Introduction to this compound and AMPK Activation
This compound is a benzimidazole (B57391) derivative that acts as a potent allosteric activator of AMP-activated protein kinase (AMPK)[1][2]. AMPK is a crucial cellular energy sensor that, when activated, shifts metabolism from anabolic to catabolic processes, thereby inhibiting cell growth and proliferation. This mechanism has positioned AMPK as a potential therapeutic target in oncology.
Efficacy of AMPK Activators in Cancer Cell Lines
| Compound | Cell Line(s) | Cancer Type | Efficacy Metric | Observed Effect | Reference |
| Phenformin | MCF-7, MDA-MB-231, T47D | Breast Cancer | Proliferation Assay | Inhibition of proliferation in all three cell lines. | [3] |
| AICAR | T47D, MCF-7, MDA-MB-231 | Breast Cancer | Proliferation Assay | Dose-responsive decrease in proliferation; T47D most sensitive. | [3] |
| SCT-1015 | PLC5, SK-HEP-1, Huh7 | Hepatocellular Carcinoma | Cell Viability Assay | Dose- and time-dependent decrease in cell viability. | [4][5] |
| Metformin | Various | Various | Preclinical models | Attenuated tumor progression. | [4] |
Note: The data presented above is from studies on established cancer cell lines, not exclusively patient-derived lines. The response of patient-derived cell lines to these compounds may vary.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for key experiments used to assess the efficacy of anti-cancer compounds in patient-derived cell lines.
Patient-Derived Tumor Organoid (PDO) Drug Screening
This protocol outlines a high-throughput method for screening the efficacy of therapeutic agents on patient-derived tumor organoids.
-
Thawing and Expansion: Thaw and expand patient-derived tumor organoid lines of interest in appropriate culture media.
-
Single-Cell Suspension: Prepare a single-cell suspension from the cultured organoids.
-
Plating: Plate the single-cell suspension in 384-well plates.
-
Drug Treatment: Treat the organoids with a panel of compounds at various concentrations.
-
High-Content Imaging: Utilize high-content fluorescent microscopy to assess cell viability and apoptosis. Fluorescent indicators for live/dead cells and caspase activity are commonly used.
-
Image Analysis: Employ image analysis software to quantify the response of organoids to the different treatments.
Western Blotting for AMPK Activation
This protocol is used to confirm the activation of AMPK in cells treated with compounds like this compound.
-
Cell Lysis: Lyse treated and untreated cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.
-
Secondary Antibody and Detection: Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands using a suitable substrate.
Visualizing Key Processes
To better understand the experimental workflows and biological pathways discussed, the following diagrams are provided.
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Simplified AMPK signaling pathway activated by this compound.
Conclusion and Future Directions
This compound, as a potent AMPK activator, holds promise as a potential therapeutic agent in oncology. However, the current body of evidence regarding its efficacy in patient-derived cancer cell lines is sparse. The data from other AMPK activators in established cancer cell lines suggests that this class of drugs can inhibit proliferation and reduce cell viability.
To definitively establish the therapeutic potential of this compound, further research is imperative. Direct comparative studies of this compound against standard-of-care chemotherapeutics and other targeted agents in a diverse panel of well-characterized patient-derived cell lines and organoids are crucial next steps. Such studies will provide the necessary data to guide its clinical development and identify patient populations most likely to benefit from this therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EX-229 | AMPK activator/Agonist | CAS 1219739-36-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. Effects of activation of AMPK on human breast cancer cell lines with different genetic backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel AMPK activator shows therapeutic potential in hepatocellular carcinoma by suppressing HIF1α‐mediated aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel AMPK activator shows therapeutic potential in hepatocellular carcinoma by suppressing HIF1α-mediated aerobic glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of EX229 and Other Novel AMPK Activators for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of EX229 and other next-generation AMP-activated protein kinase (AMPK) activators, supported by experimental data and detailed protocols.
AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and certain cancers. The landscape of AMPK activators is rapidly evolving, with novel direct and indirect activators offering improved potency, selectivity, and pharmacokinetic profiles over traditional agents like metformin (B114582) and AICAR. This guide provides a head-to-head comparison of this compound (also known as compound 991), a potent allosteric activator, with other novel direct AMPK activators such as MK-8722 and PF-06409577.
Performance Comparison of Novel AMPK Activators
The following tables summarize the quantitative data for this compound and other novel direct AMPK activators. It is important to note that direct comparisons of potencies (EC50 and Kd values) should be interpreted with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Potency and Isoform Selectivity of Novel Direct AMPK Activators
| Compound | Target | Assay Type | EC50/Kd (nM) | Isoform Selectivity | Reference |
| This compound (991) | AMPK α1β1γ1 | Biolayer Interferometry (Kd) | 60 | Preferential for β1-containing isoforms | [1][2][3] |
| AMPK α2β1γ1 | Biolayer Interferometry (Kd) | 60 | [1][2][3] | ||
| AMPK α1β2γ1 | Biolayer Interferometry (Kd) | 510 | [1][2][3] | ||
| AMPK α2β1γ1 | Functional Assay (EC50) | 2 | 5-10 fold more potent than A-769662 | [4] | |
| MK-8722 | Pan-AMPK (all 12 isoforms) | Functional Assay (EC50) | ~1 - 60 | Pan-activator, but higher affinity for β1-containing isoforms | [5] |
| AMPK α1β1γ1 (rat) | Functional Assay (EC50) | 1.4 | [5] | ||
| PF-06409577 | AMPK α1β1γ1 | TR-FRET Assay (EC50) | 7 | Highly selective for β1-containing isoforms | [6] |
| AMPK α2β1γ1 | TR-FRET Assay (EC50) | 6.8 | [6] | ||
| AMPK α1β2γ1/α2β2γ1/α2β2γ3 | TR-FRET Assay (EC50) | >4000 | [6] | ||
| A-769662 | AMPK | Functional Assay (EC50) | 800 | Selective for β1-containing isoforms | [7] |
| C-2 | AMPK | Cell-free Assay (EC50) | 10 - 30 | >20-fold more potent than A-769662 | [8] |
| MT 63-78 | AMPK | Biochemical Assay | Potent, selective for β1-containing isoforms | 10-40 times more potent growth inhibition of prostate cancer cells than A-769662 | [8] |
Table 2: Cellular Effects of Novel Direct AMPK Activators
| Compound | Cellular Effect | Cell Type | Key Findings | Reference |
| This compound (991) | Increased Glucose Uptake | Rat epitrochlearis muscle, L6 myotubes | ~2-fold increase in glucose uptake at 100 µM. | [4] |
| Increased Fatty Acid Oxidation | L6 myotubes | [4] | ||
| Inhibition of Lipogenesis | Hepatocytes | 34% and 63% inhibition at 0.01 and 0.1 µM, respectively.[1] | [1][2] | |
| MK-8722 | Increased Glucose Uptake | Skeletal muscle | Robust, insulin-independent glucose uptake.[9] | [9] |
| Increased Glycogen Synthesis | Skeletal muscle | [9] | ||
| Cardiac Hypertrophy | Rhesus monkeys | Reversible cardiac hypertrophy observed with chronic administration.[10] | [9][10] | |
| PF-06409577 | Inhibition of Lipid Synthesis | Primary hepatocytes (rat, monkey, human) | Suppresses de novo lipid and cholesterol synthesis. | [11] |
| Reduction in Proteinuria | Obese ZSF1 rats | Dose-dependent reduction in urinary albumin loss. | [6] | |
| Reduction in Atherosclerosis | Mice | Reduced atherosclerotic plaque size. |
Table 3: Pharmacokinetic Properties of Novel Direct AMPK Activators
| Compound | Species | Oral Bioavailability (F) | Half-life (t1/2) | Key Notes | Reference |
| This compound (991) | N/A | Data not readily available in searched literature. | N/A | ||
| MK-8722 | Preclinical species | Supportive of once-daily dosing. | N/A | High permeability. | [12] |
| PF-06409577 | Rat | 15% | N/A | Rapidly absorbed (Tmax = 0.25-1.20 h). High plasma protein binding. | [6] |
| Dog | 100% | N/A | [6] | ||
| Monkey | 59% | N/A | [6] | ||
| R-419 | Rat | 46% | 2.7 h | High clearance. | [13] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental evaluation of these compounds, the following diagrams illustrate the core AMPK signaling pathway and a typical experimental workflow for assessing activator efficacy.
Caption: Simplified AMPK signaling pathway.
Caption: General experimental workflow for comparing AMPK activators.
Detailed Experimental Protocols
AMPK Activity Assay (ADP-Glo™ Kinase Assay)
Objective: To measure the in vitro activity of AMPK in the presence of activators by quantifying the amount of ADP produced.
Materials:
-
Recombinant human AMPK (α1/β1/γ1 or other isoforms)
-
AMPK Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
SAMS peptide substrate (HMRSAMSGLHLVKRR)
-
ATP
-
Test compounds (this compound, etc.) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a 2X AMPK enzyme solution in Kinase Buffer.
-
Prepare a 2X substrate solution containing SAMS peptide and ATP in Kinase Buffer.
-
Prepare serial dilutions of the test compounds in Kinase Buffer containing DMSO (maintain a constant final DMSO concentration, e.g., 1%).
-
-
Kinase Reaction:
-
To the wells of the assay plate, add 5 µL of the 2X AMPK enzyme solution.
-
Add 2.5 µL of the serially diluted test compounds or vehicle control (Kinase Buffer with DMSO).
-
Initiate the reaction by adding 2.5 µL of the 2X substrate solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percent activation relative to a vehicle control.
-
Plot the percent activation against the compound concentration and determine the EC50 value using a suitable curve-fitting software.
-
Cellular Glucose Uptake Assay (2-NBDG)
Objective: To measure the effect of AMPK activators on glucose uptake in cultured cells using the fluorescent glucose analog 2-NBDG.
Materials:
-
L6 myoblasts or other suitable cell line
-
Cell culture medium (e.g., DMEM) with and without glucose
-
Fetal Bovine Serum (FBS)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Test compounds (this compound, etc.)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence plate reader
-
96-well black, clear-bottom tissue culture plates
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere and grow overnight. For L6 myoblasts, differentiate into myotubes by switching to a low-serum medium for 5-7 days.
-
-
Glucose Starvation:
-
Wash the cells twice with warm, glucose-free DMEM.
-
Incubate the cells in glucose-free DMEM for 2-4 hours at 37°C.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds or vehicle control in glucose-free DMEM for 1-2 hours.
-
-
2-NBDG Incubation:
-
Add 2-NBDG to each well to a final concentration of 50-100 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Termination and Measurement:
-
Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
-
Alternatively, for flow cytometry, detach the cells using trypsin, wash with PBS, and resuspend in FACS buffer for analysis.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity to the vehicle control to determine the fold-change in glucose uptake.
-
Fatty Acid Oxidation (FAO) Assay (Radiometric)
Objective: To measure the rate of fatty acid oxidation in cultured cells treated with AMPK activators by quantifying the production of radiolabeled CO2 or acid-soluble metabolites from a radiolabeled fatty acid substrate.
Materials:
-
C2C12 myotubes or other suitable cell line
-
DMEM
-
[1-14C]palmitate or [9,10-3H]palmitate
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
L-Carnitine
-
Test compounds (this compound, etc.)
-
Perchloric acid (PCA)
-
Scintillation cocktail and vials
-
Scintillation counter
-
24-well tissue culture plates
Procedure:
-
Preparation of Radiolabeled Substrate:
-
Prepare a stock solution of [14C]palmitate complexed to BSA.
-
-
Cell Treatment:
-
Seed and differentiate C2C12 cells in 24-well plates.
-
Pre-incubate the cells with test compounds or vehicle control in serum-free DMEM for 1-2 hours.
-
-
FAO Reaction:
-
Prepare the reaction medium containing DMEM, BSA-conjugated [14C]palmitate, and L-carnitine.
-
Remove the pre-incubation medium and add the reaction medium to the cells.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Measurement of Acid-Soluble Metabolites (ASMs):
-
Stop the reaction by adding ice-cold PCA to a final concentration of 0.5 M.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant (containing ASMs) to a scintillation vial.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in the pellets to normalize the data.
-
Calculate the rate of FAO as nmol of palmitate oxidized per mg of protein per hour.
-
Compare the FAO rates in compound-treated cells to the vehicle control.
-
Conclusion
The development of novel, direct AMPK activators like this compound, MK-8722, and PF-06409577 represents a significant advancement in the field of metabolic disease research. This compound stands out as a highly potent activator, particularly for β1-containing AMPK isoforms, demonstrating robust effects on glucose uptake and fatty acid oxidation in preclinical models.[4][14] MK-8722 offers the advantage of being a pan-AMPK activator, which may be beneficial for systemic metabolic improvements, though potential off-target effects such as cardiac hypertrophy require careful consideration.[9][10] PF-06409577 exhibits excellent selectivity for β1-containing isoforms and has shown promising efficacy in models of diabetic nephropathy and non-alcoholic fatty liver disease.[6][11]
The choice of an AMPK activator for a specific research application will depend on the desired isoform selectivity, the biological system under investigation, and the specific metabolic pathways of interest. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation and comparison of these and other emerging AMPK activators. As research in this area continues, a deeper understanding of the nuanced roles of different AMPK isoforms and the development of even more selective and potent activators will undoubtedly pave the way for new therapeutic strategies for a range of metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | AMPK | TargetMol [targetmol.com]
- 3. EX-229 | AMPK activator/Agonist | CAS 1219739-36-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel activators of AMPK show efficacy in models of type 2 diabetes | BioWorld [bioworld.com]
- 14. A small-molecule benzimidazole derivative that potently activates AMPK to increase glucose transport in skeletal muscle: comparison with effects of contraction and other AMPK activators - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of EX229: A Comprehensive Guide
For laboratory professionals engaged in cutting-edge research and drug development, the proper handling and disposal of chemical compounds is a critical component of ensuring a safe and compliant work environment. This document provides a detailed protocol for the proper disposal of the hypothetical research compound EX229, offering essential safety and logistical information to safeguard personnel and minimize environmental impact.
I. This compound Hazard Profile and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be fully aware of the hazard profile of this compound and to don the appropriate Personal Protective Equipment (PPE). The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
| Acute Toxicity, Oral (Category 3) | 💀 | Danger | H301: Toxic if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Skin Corrosion/Irritation (Category 2) | ❗ | Warning | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Serious Eye Damage/Eye Irritation (Category 1) | corrosion | Danger | H318: Causes serious eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | ❗ | Warning | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Required PPE:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or neoprene gloves.
-
Body Protection: A lab coat, and in cases of potential for significant exposure, a chemical-resistant apron.
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling the powder form or in poorly ventilated areas.
II. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for the safe disposal of this compound waste, including unused product, contaminated materials, and empty containers.
A. Segregation and Waste Collection:
-
Designated Waste Container: All solid this compound waste, including unused compound and contaminated disposable labware (e.g., pipette tips, weighing boats), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Toxic," "Corrosive").[1]
-
Separation: Do not mix this compound waste with other waste streams, particularly incompatible chemicals. Halogenated and non-halogenated waste should be kept separate.[1]
B. Decontamination of Labware:
-
Initial Rinse: Reusable glassware contaminated with this compound should be triple-rinsed with a suitable organic solvent (e.g., ethanol (B145695) or acetone) in a fume hood.
-
Rinsate Collection: The first two rinsates are considered hazardous waste and must be collected in a designated liquid hazardous waste container labeled appropriately.
-
Final Wash: After the initial solvent rinses, the glassware can be washed with soap and water.
C. Disposal of Empty Containers:
-
"RCRA Empty" Not Applicable for Acutely Hazardous Waste: As this compound is classified as acutely toxic, containers that held it are considered hazardous waste even when "empty".[2] Do not rinse these containers, as the rinsate would also need to be collected as hazardous waste.[1]
-
Container Disposal: The unrinsed, empty container must be placed in the designated solid hazardous waste container for this compound.[1][3]
D. Requesting Waste Pickup:
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Timely Disposal: Adhere to institutional and regulatory limits for the accumulation of hazardous waste.[3]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
III. Experimental Workflow: this compound Disposal Decision Tree
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
IV. Experimental Protocol: this compound Spill Cleanup
In the event of an accidental spill of this compound, immediate and appropriate action is crucial to mitigate exposure and prevent further contamination.
A. Immediate Response:
-
Alert Personnel: Immediately alert all personnel in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.
B. Spill Containment and Cleanup:
-
Don PPE: Before approaching the spill, don the appropriate PPE as outlined in Section I.
-
Containment: For liquid spills, use a chemical spill kit with appropriate absorbent materials to contain the spill. For solid spills, gently cover the material with absorbent pads to prevent it from becoming airborne.
-
Neutralization (if applicable): If a specific neutralizer for this compound is available and recommended, apply it according to the manufacturer's instructions.
-
Collection: Carefully collect the absorbed or neutralized material using spark-proof scoops or other appropriate tools.
-
Packaging: Place all contaminated materials, including absorbent pads, used PPE, and cleaning tools, into a designated hazardous waste container for this compound.
-
Decontamination of the Area: Clean the spill area with a suitable solvent, followed by soap and water. The cleaning materials should also be disposed of as hazardous waste.
C. Post-Cleanup:
-
Report the Incident: Report the spill to your supervisor and the EHS department, providing details of the substance, quantity, and cleanup procedure.
-
Seek Medical Attention: If there was any potential for exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for this compound.
V. Logical Relationship: Waste Management Hierarchy for this compound
The principles of responsible chemical management extend beyond disposal. The following diagram illustrates the preferred hierarchy for managing this compound, emphasizing waste minimization.
By adhering to these detailed procedures and principles, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
Personal protective equipment for handling EX229
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory reagents is paramount. This document provides crucial safety and logistical information for the potent and allosteric AMP-activated protein kinase (AMPK) activator, EX229. Adherence to these guidelines is essential for personnel safety and to maintain a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific warnings associated with this compound.
Table 1: GHS Hazard and Precautionary Statements for this compound
| Category | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
To mitigate the risks associated with these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Must be worn at all times in the laboratory. |
| Goggles | Recommended when there is a risk of splashing. | |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Lab Coat | To be worn over personal clothing. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedures to ensure the safe handling and use of this compound in a laboratory setting.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound from preparation to disposal.
-
Preparation:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Prepare the work area within a certified chemical fume hood.
-
Carefully weigh the required amount of solid this compound.
-
Prepare the appropriate solvent (e.g., DMSO, DMF) as per the experimental protocol.
-
Slowly add the solvent to the solid this compound to dissolve.
-
-
Experimentation:
-
Use the prepared this compound solution in your experimental assay.
-
Follow the specific incubation and data collection protocols for your experiment.
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure a safe workplace.
Logical Relationship for this compound Waste Disposal
Caption: A diagram illustrating the correct segregation and disposal pathway for this compound waste.
-
Unused this compound and Contaminated Materials: Any unused solid this compound, as well as disposable labware (e.g., pipette tips, tubes) and PPE that has come into contact with the chemical, should be collected in a designated, labeled hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.
-
Disposal: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
